Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-7-6(5)12-4-13-8(7)10/h3-4,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYXGAURZSGDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680911 | |
| Record name | Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853058-42-1 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 4-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853058-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolopyrimidine Scaffold and Its Significance
The landscape of modern medicinal chemistry is defined by the pursuit of molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile "exit vectors" for chemical modification. Among these privileged structures, the pyrrolopyrimidine core has emerged as a cornerstone in the development of targeted therapies. Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, a key heterocyclic intermediate, represents a critical building block within this chemical class. Its unique arrangement of nitrogen atoms, coupled with a reactive chlorine handle and an ethyl ester for further derivatization, makes it an invaluable precursor for synthesizing potent and selective modulators of critical biological pathways, most notably in the realm of kinase inhibition.
This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in drug discovery and the analytical methods required to ensure its quality.
Part 1: Core Compound Properties and Characteristics
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring consistency in experimental outcomes.
| Property | Value | Source(s) |
| CAS Number | 853058-42-1 | |
| Molecular Formula | C₉H₈ClN₃O₂ | Inferred from Structure |
| Molecular Weight | 225.64 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Solid (Typical) | |
| Storage Conditions | 2-8°C, desiccated | [1] |
Part 2: Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that hinges on the crucial final step of chlorination. The most common and industrially scalable approach involves the conversion of its hydroxy precursor.
Experimental Protocol: Synthesis via Chlorination
This protocol details the conversion of Ethyl 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate to the target compound. The rationale behind this common transformation is the conversion of the relatively unreactive hydroxyl group into a highly reactive chloro group, which can then readily participate in nucleophilic substitution reactions—the cornerstone of building diverse compound libraries for drug screening.
Step 1: Chlorination of Ethyl 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
-
Reagents and Equipment:
-
Ethyl 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (3-5 equivalents, used as both reagent and solvent)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle and magnetic stirrer
-
Toluene or another high-boiling inert solvent (optional)
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add Ethyl 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate.
-
Carefully add phosphorus oxychloride (POCl₃) in excess. The reaction can often be run neat in POCl₃.[2][3]
-
If required, a catalytic amount of a tertiary amine base like DIPEA can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up (Critical Step): Cool the reaction mixture to room temperature. It is crucial to remove the excess POCl₃ by distillation under reduced pressure before quenching.[4] This minimizes the violent exothermic reaction with water and prevents hydrolysis of the product.
-
Slowly and carefully add the cooled, concentrated reaction mixture to a beaker of crushed ice with vigorous stirring. This is a reverse quench and helps to control the exotherm.[4]
-
Neutralize the acidic aqueous mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate or another suitable base.
-
The product will often precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Causality and Mechanistic Insight
The chlorination of a hydroxypyrimidine using POCl₃ is a classic and robust reaction.[2][3] The pyrimidine ring's electron-withdrawing nature makes the hydroxyl group at the C4 position behave more like an amide or vinylogous acid, allowing it to be a competent nucleophile. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The use of excess POCl₃ drives the reaction to completion. The work-up is the most critical phase; the 4-chloro product is susceptible to hydrolysis back to the starting hydroxy compound, especially under acidic conditions, which is why careful quenching and neutralization are imperative for achieving a high yield.[4]
Diagram: Synthetic Pathway
Caption: Synthesis of the target compound via chlorination of the hydroxy precursor.
Part 3: Applications in Drug Discovery
The true value of this compound lies in its role as a versatile intermediate for creating high-value pharmaceutical compounds. The 4-chloro position is the primary site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alcohol, or thiol-containing fragments to build a diverse library of molecules.
Case Study: A Building Block for Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold, a close isomer of our topic compound, is famously the core of the Janus Kinase (JAK) inhibitor Tofacitinib and the clinical candidate PF-04965842.[5] These drugs function by blocking the ATP binding site of JAKs, thereby inhibiting the phosphorylation and activation of STAT proteins, which are critical for cytokine signaling in inflammatory responses.
The 4-chloro-pyrrolopyrimidine core acts as an anchor in the ATP binding pocket. The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors.[6] The chlorine atom serves as a leaving group, allowing for the covalent attachment of a side chain that can confer potency and selectivity for a specific kinase.
Derivatives of this compound are actively being investigated for their potential as inhibitors of various kinases, including JAKs and phosphoinositide 3-kinases (PI3K), which are implicated in cancer and inflammatory diseases.[7][8][9]
Diagram: JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT pathway by a pyrrolopyrimidine-based inhibitor.
Part 4: Analytical Quality Control
Ensuring the purity of this compound is essential, as impurities can lead to side reactions and complicate the interpretation of biological data from downstream compounds. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purity assessment.
Protocol: RP-HPLC Method for Purity Analysis
This protocol provides a general framework for the quality control analysis. Method optimization may be required based on the specific HPLC system and impurities present.
-
Instrumentation and Columns:
-
HPLC system with UV detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase and Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or a phosphate buffer (pH 3).[10]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Elution: Isocratic or gradient elution. A typical starting point for an isocratic method could be a 50:50 mixture of Mobile Phase A and B.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[10]
-
Detection Wavelength: ~254 nm, where the pyrrolopyrimidine core exhibits strong absorbance.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1 mg).
-
Dissolve in a suitable solvent, such as a 1:1 mixture of acetonitrile and water, to a final concentration of ~0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally acceptable for use as a synthetic intermediate.
-
| Parameter | Typical Value |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 30 °C |
Conclusion and Future Outlook
This compound stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its straightforward synthesis from readily available precursors and the strategic placement of reactive functional groups provide medicinal chemists with a reliable and versatile platform for generating novel therapeutic agents. As our understanding of cellular signaling pathways continues to deepen, the demand for adaptable and potent molecular scaffolds will only increase. The pyrrolopyrimidine core, exemplified by this key intermediate, is well-positioned to remain at the forefront of these efforts, particularly in the ongoing development of next-generation kinase inhibitors for the treatment of cancer, autoimmune disorders, and other debilitating diseases.
References
- 1. Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate (144927-57-1) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 4-Aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as a PI3Kα Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
An In-depth Technical Guide to Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Introduction: The Strategic Importance of the Pyrrolopyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolopyrimidine scaffold stands out as a "privileged structure." Its unique arrangement of nitrogen atoms and fused ring system provides an ideal framework for designing molecules that can interact with high affinity and specificity with a range of biological targets. This is particularly true for the vast and therapeutically significant family of protein kinases, where the pyrrolopyrimidine core can mimic the purine structure of ATP, the natural substrate for these enzymes.
While the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) isomer has been extensively studied and successfully incorporated into blockbuster drugs, its isomeric counterpart, the 9-deazapurine or pyrrolo[3,2-d]pyrimidine scaffold, represents a less explored but equally promising area of chemical space. This guide focuses on a key derivative of this latter family: Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS No. 853058-42-1). We will provide a comprehensive overview of its chemical properties, discuss its potential synthetic routes and applications, and offer a comparative perspective against its more famous isomer, thereby equipping researchers and drug development professionals with the foundational knowledge to leverage this valuable chemical entity.
Physicochemical and Structural Characteristics
The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. This compound is a solid at room temperature with the key characteristics summarized in the table below.
| Property | Value |
| CAS Number | 853058-42-1 |
| Molecular Formula | C₉H₈ClN₃O₂ |
| Molecular Weight | 225.63 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC(=O)C1=CNC2=C1N=CN=C2Cl |
| Physical State | Solid (predicted) |
| Boiling Point | 397.1±37.0 °C (Predicted) |
| Density | 1.458±0.06 g/cm³ (Predicted) |
The structure is characterized by a fused pyrrole and pyrimidine ring system. The chlorine atom at the 4-position is a critical reactive handle, making the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups, a key strategy in the synthesis of compound libraries for drug discovery. The ethyl carboxylate group at the 7-position offers another site for modification, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling.
Synthesis and Reactivity: A Chemist's Perspective
While specific, peer-reviewed synthetic procedures for this compound are not as extensively documented as for its [2,3-d] isomer, a logical synthetic approach can be devised based on established principles of heterocyclic chemistry. The synthesis would likely start from a suitably substituted pyrrole precursor, followed by the construction of the pyrimidine ring.
A plausible, albeit generalized, synthetic workflow is outlined below. The rationale behind this proposed route is to build the complexity of the molecule in a stepwise and controlled manner, a hallmark of robust synthetic design.
An In-depth Technical Guide to the Physical Properties of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers by consolidating available data and highlighting areas where information remains limited.
Chemical Identity and Structure
This compound is a substituted pyrrolopyrimidine. The core of the molecule consists of a fused pyrimidine and pyrrole ring system. The pyrrolo[3,2-d]pyrimidine scaffold is a key structural motif in many biologically active compounds.
Molecular Structure:
Caption: 2D structure of this compound
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 853058-42-1[1] |
| Molecular Formula | C₉H₈ClN₃O₂[1] |
| Molecular Weight | 225.63 g/mol [1] |
Physicochemical Properties
The experimental determination of the physical properties of this specific isomer is not widely reported in publicly available literature. Much of the available data is either predicted or refers to its isomers, necessitating careful consideration of the source.
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | Solid (predicted) | - |
| Melting Point | Data not available | - |
| Boiling Point | 397.1 ± 37.0 °C (Predicted)[2] | Predicted |
| Solubility | Data not available | - |
A Note on Isomeric Confusion:
It is critical to distinguish this compound (CAS: 853058-42-1) from its isomer, Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 144927-57-1). The latter has a reported melting point of 140-141°C. Misattribution of data between these isomers can lead to significant errors in experimental design and interpretation.
Spectral Data
-
¹H NMR: Data not available.
-
¹³C NMR: Data not available.
-
Mass Spectrometry: Data not available.
Safety and Handling
For safe handling of this compound, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. The following information is based on available safety classifications.
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage:
Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[1]
Experimental Protocols and Considerations
Due to the limited availability of published experimental data, the following are general procedural outlines for the characterization of a novel or sparsely documented chemical compound like this compound.
Workflow for Physicochemical Characterization:
References
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate solubility data
An In-depth Technical Guide to the Solubility Profile of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Introduction
This compound (CAS No. 853058-42-1) is a heterocyclic compound featuring a pyrrolopyrimidine core. This scaffold is of significant interest in medicinal chemistry, often serving as a crucial intermediate in the synthesis of kinase inhibitors and other targeted therapeutics. The ultimate success of any active pharmaceutical ingredient (API) in development is intrinsically linked to its physicochemical properties, with solubility being one of the most critical parameters. Poor solubility can lead to low and erratic bioavailability, posing significant challenges for formulation and clinical efficacy.[1][2]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a deep dive into the theoretical principles governing the solubility of this compound, outlines robust experimental protocols for its determination, presents expected solubility characteristics, and discusses strategic approaches for solubility enhancement. The content is structured to provide not just data, but a foundational understanding of the causal relationships between molecular structure, solid-state properties, and solubility behavior.
Section 1: Physicochemical and Structural Properties
Understanding the inherent properties of a molecule is the first step in predicting and analyzing its solubility. The structural features of this compound provide key insights into its expected behavior in various solvents.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 853058-42-1 | |
| Molecular Formula | C9H8ClN3O2 | N/A |
| Molecular Weight | 225.63 g/mol | [3][4] |
| Physical State | Solid (Predicted) | [4] |
Structural Analysis and Its Influence on Solubility:
-
Pyrrolopyrimidine Core: The fused aromatic ring system is largely hydrophobic, which tends to decrease aqueous solubility. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, slightly mitigating this effect.
-
Chloro Group: The electron-withdrawing chlorine atom at the 4-position reduces the basicity of the pyrimidine ring and contributes to the molecule's overall lipophilicity, generally leading to lower solubility in polar solvents like water.
-
Ethyl Carboxylate Group: The ester group provides a site for hydrogen bonding (the carbonyl oxygen) and has some polar character. However, the ethyl chain adds to the nonpolar surface area.
-
Pyrrole NH Group: The proton on the pyrrole nitrogen can act as a hydrogen bond donor, potentially improving interactions with protic solvents.
The Critical Role of the Solid State: The arrangement of molecules in the solid state dramatically influences solubility.[5] For a given compound, different crystal forms (polymorphs) or the presence of solvent molecules in the crystal lattice (solvates/hydrates) can exhibit significantly different solubility profiles.[5][6] A thermodynamically more stable crystal form will generally be less soluble than a metastable or amorphous form.[5] For instance, the unexpected appearance of a more stable, less soluble polymorph of the drug Ritonavir led to formulation failure, highlighting the critical need for solid-state characterization during development.[5]
Section 2: Theoretical Principles of Solubility
Solubility is a thermodynamic equilibrium phenomenon, defined as the maximum concentration of a solute that can dissolve in a solvent under specified conditions.[7][8] This equilibrium is governed by the Gibbs free energy of solution (ΔGsol), which incorporates both enthalpy (ΔHsol) and entropy (ΔSsol).
Thermodynamic Basis: The dissolution process can be conceptually broken down into three steps:
-
Lattice Energy: Energy required to break the intermolecular bonds holding the solute molecules together in the crystal lattice (endothermic).
-
Cavitation Energy: Energy required to create a cavity in the solvent for the solute molecule (endothermic).
-
Solvation Energy: Energy released when the solute molecule forms interactions with the solvent molecules (exothermic).
The overall enthalpy of solution (ΔHsol) is the sum of these energy changes. Whether solubility increases or decreases with temperature depends on whether the overall process is endothermic (absorbs heat) or exothermic (releases heat), as described by the van 't Hoff equation and Le Chatelier's Principle.[9][10][11] For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[7][9]
Key Factors Influencing Solubility:
-
pH and Ionization: Most drug molecules are weak acids or bases.[12] The solubility of an ionizable compound is highly dependent on the pH of the medium.[13] The pyrrolopyrimidine core of the target molecule contains nitrogen atoms that can be protonated at low pH. The solubility of a basic compound will increase as the pH drops below its pKa because the ionized (salt) form is typically much more water-soluble than the neutral form.[13]
-
Solvent Polarity: The principle of "like dissolves like" is a useful heuristic.[14] Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Based on its structure, this compound is expected to have low solubility in water and higher solubility in polar aprotic solvents like DMSO and semi-polar organic solvents.
-
Common Ion Effect: The solubility of a compound can be decreased by the presence of a common ion in the solution.[9] This is particularly relevant when dealing with salt forms of a drug.
Section 3: Experimental Determination of Solubility
Accurate solubility data is foundational to drug development. Two primary types of solubility are measured: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium state, while kinetic solubility is a high-throughput measure of solubility under non-equilibrium conditions.[7][13]
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining equilibrium solubility.[12]
Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the concentration of the dissolved solute in the solution no longer changes.[7][13]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, pH 7.4 phosphate-buffered saline, ethanol). The presence of undissolved solid must be visible.[12]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Sample Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid without altering the equilibrium. This is typically achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
This method measures the concentration of a compound when it precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock to an aqueous buffer.[13]
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed is defined as the kinetic solubility.[13]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate: In a 96-well plate, add the aqueous buffer of interest (e.g., pH 7.4 PBS).
-
Serial Addition: Add small volumes of the DMSO stock solution to the buffer in the wells to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its co-solvent effect.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which the signal significantly increases above the background indicates the onset of precipitation.
-
Determination: The highest concentration at which the compound remains in solution is reported as the kinetic solubility.
Section 4: Solubility Data Profile
While extensive experimental data for this compound is not widely published, a qualitative and semi-quantitative profile can be constructed based on its structure and the principles outlined above. The following table presents the expected solubility trends in common pharmaceutical solvents. Note: These are predictive values and must be confirmed by experimentation.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water (pH 7.0) | Polar Protic | Very Poorly Soluble (<10 µg/mL) | The molecule is largely hydrophobic and un-ionized at neutral pH. |
| PBS (pH 7.4) | Aqueous Buffer | Very Poorly Soluble (<10 µg/mL) | Similar to water; the presence of salts is unlikely to significantly increase solubility. |
| 0.1 N HCl (pH 1.2) | Acidic Aqueous Buffer | Poorly to Sparingly Soluble | Protonation of the pyrimidine nitrogens should increase solubility compared to neutral pH. |
| Ethanol | Polar Protic | Soluble | The ethyl group and polar functional groups allow for favorable interactions. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, good solvent for moderately polar organic compounds. |
| Acetone | Polar Aprotic | Soluble | The carbonyl group can act as a hydrogen bond acceptor. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | Strong polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Soluble | Suitable for compounds with significant nonpolar character. |
Section 5: Strategies for Solubility Enhancement
Given the anticipated poor aqueous solubility, various strategies can be employed to improve the dissolution rate and extent of dissolution, which are critical for oral absorption.[8][15]
-
Crystal Engineering: This involves modifying the solid-state properties of the API.[1][2]
-
Co-crystals: Forming a crystalline structure with a benign co-former molecule can disrupt the crystal lattice of the API, often leading to improved solubility and dissolution.[6][16]
-
Polymorph Screening: Identifying and isolating a metastable polymorph can provide a temporary solubility advantage, although care must be taken to prevent conversion to the more stable, less soluble form.[17]
-
-
Particle Size Reduction: Decreasing the particle size increases the surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8] Techniques include micronization and nano-milling.
-
Formulation Approaches:
-
Solid Dispersions: Dispersing the API in a molecularly amorphous state within a hydrophilic polymer matrix can dramatically increase solubility. This is often achieved through spray drying or hot-melt extrusion.[17]
-
Use of Surfactants: Surfactants can increase solubility by reducing the surface tension between the drug and the solvent and by forming micelles that encapsulate the drug molecules.[17]
-
-
Chemical Modification:
-
Salt Formation: For ionizable compounds, forming a salt is one of the most effective ways to increase aqueous solubility. Given the basic nitrogens in the pyrrolopyrimidine ring, forming a salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate) is a primary strategy to investigate.[8]
-
Caption: Decision tree for selecting a solubility enhancement strategy.
Conclusion
This compound is a molecule of significant pharmaceutical interest whose utility is closely tied to its solubility. Based on its structural characteristics, it is predicted to be a poorly water-soluble compound, a common challenge in modern drug discovery. Its solubility is expected to be highly dependent on pH, increasing under acidic conditions due to the protonation of its basic nitrogen centers. While specific experimental data is sparse in public literature, this guide provides the theoretical framework and practical methodologies required for a thorough investigation. A comprehensive analysis, starting with thermodynamic solubility determination via the shake-flask method and a full solid-state characterization, is imperative. Should poor aqueous solubility be confirmed, a systematic approach to enhancement, beginning with salt formation and progressing to advanced methods like solid dispersions and crystal engineering, will be essential to unlocking the full therapeutic potential of this important chemical scaffold.
References
- 1. veteransaffairshealthcare.iqpc.com [veteransaffairshealthcare.iqpc.com]
- 2. DSpace [bradscholars.brad.ac.uk]
- 3. Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate [cymitquimica.com]
- 4. Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate (144927-57-1) for sale [vulcanchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. syrris.com [syrris.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility - Wikipedia [en.wikipedia.org]
- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Solubility [chem.fsu.edu]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. pharmatutor.org [pharmatutor.org]
- 14. Video: Solubility - Concept [jove.com]
- 15. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. dissolutiontech.com [dissolutiontech.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic signature of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS 853058-42-1), a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this guide leverages predictive methodologies and comparative analysis of structurally related analogs to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document serves as a valuable resource for researchers engaged in the synthesis, identification, and characterization of novel pyrrolo[3,2-d]pyrimidine derivatives.
Introduction and Molecular Structure
This compound belongs to the pyrrolopyrimidine class of heterocyclic compounds, which are known for their diverse biological activities and are key scaffolds in the development of therapeutic agents. The accurate characterization of this molecule is paramount for its application in drug discovery and development. This guide provides an in-depth look at the expected spectroscopic data that is crucial for its structural elucidation and purity assessment.
Molecular Structure:
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural interpretation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum provides insights into the electronic environment of the protons in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N-H (Pyrrole) | 10.0 - 12.0 | br s | - | Chemical shift is highly dependent on solvent and concentration. |
| H-2 (Pyrimidine) | ~8.7 | s | - | Aromatic proton in an electron-deficient ring. |
| H-6 (Pyrrole) | ~7.8 | s | - | Aromatic proton on the pyrrole ring. |
| -CH₂- (Ethyl) | ~4.4 | q | ~7.1 | Methylene protons of the ethyl ester, coupled to the methyl protons. |
| -CH₃ (Ethyl) | ~1.4 | t | ~7.1 | Methyl protons of the ethyl ester, coupled to the methylene protons. |
Interpretation:
-
The N-H proton of the pyrrole ring is expected to appear as a broad singlet at a downfield chemical shift, which is characteristic of acidic protons. Its exact position can vary significantly with the solvent, concentration, and temperature.
-
The pyrimidine proton (H-2) is anticipated to be a sharp singlet in the aromatic region, shifted downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms.
-
The pyrrole proton (H-6) is also expected to be a singlet in the aromatic region. Its chemical shift will be influenced by the electronic effects of the fused pyrimidine ring and the adjacent carboxylate group.
-
The ethyl group of the ester will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7.1 Hz.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Ester) | ~165 | Carbonyl carbon of the ethyl ester. |
| C-4 (Pyrimidine) | ~158 | Carbon attached to chlorine, significantly downfield. |
| C-2 (Pyrimidine) | ~152 | Aromatic carbon in the pyrimidine ring. |
| C-7a (Bridgehead) | ~150 | Bridgehead carbon of the fused ring system. |
| C-5a (Bridgehead) | ~135 | Bridgehead carbon of the fused ring system. |
| C-6 (Pyrrole) | ~120 | Aromatic carbon in the pyrrole ring. |
| C-7 (Pyrrole) | ~110 | Carbon attached to the carboxylate group. |
| -CH₂- (Ethyl) | ~62 | Methylene carbon of the ethyl ester. |
| -CH₃ (Ethyl) | ~14 | Methyl carbon of the ethyl ester. |
Interpretation:
-
The carbonyl carbon of the ester is expected at the most downfield position among the sp² carbons, typically around 165 ppm.
-
The carbons of the pyrimidine ring (C-2, C-4, and C-7a) are expected to resonate at low field due to the electron-withdrawing effect of the nitrogen atoms and the chlorine substituent.
-
The carbons of the pyrrole ring (C-5a, C-6, and C-7) will appear at higher field compared to the pyrimidine carbons.
-
The ethyl group carbons will be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.
Predicted IR Spectral Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3100 - 3300 | N-H | Stretching |
| 2900 - 3000 | C-H (sp³) | Stretching |
| ~1720 | C=O (Ester) | Stretching |
| 1550 - 1650 | C=N, C=C | Ring Stretching |
| 1200 - 1300 | C-O (Ester) | Stretching |
| 700 - 800 | C-Cl | Stretching |
Interpretation:
-
A broad band in the region of 3100-3300 cm⁻¹ is expected for the N-H stretching vibration of the pyrrole ring.
-
The sharp, strong absorption band around 1720 cm⁻¹ is a key indicator of the carbonyl group (C=O) of the ethyl ester.
-
Absorptions in the 1550-1650 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the aromatic rings.
-
The C-O stretching of the ester will likely appear in the 1200-1300 cm⁻¹ region.
-
A band in the fingerprint region, typically between 700-800 cm⁻¹ , can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol for MS Data Acquisition
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.
Predicted Mass Spectral Data
Table 4: Predicted m/z Values for Key Fragments
| m/z Value | Ion | Notes |
| [M]+• | C₉H₈ClN₃O₂ | Molecular ion peak. The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the M peak. |
| [M-CH₂CH₃]+ | C₇H₃ClN₃O₂ | Loss of the ethyl group from the ester. |
| [M-COOCH₂CH₃]+ | C₆H₄ClN₃ | Loss of the entire ethoxycarbonyl group. |
Interpretation:
-
The molecular ion peak ([M]+•) will be observed, and due to the presence of a chlorine atom, an isotopic peak at M+2 will also be present with a characteristic intensity ratio of approximately 3:1. This is a definitive indicator of the presence of one chlorine atom.
-
Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-COOCH₂CH₃) . The observation of fragments corresponding to these losses would further support the proposed structure.
Figure 2. Predicted major fragmentation pathways in mass spectrometry.
Conclusion
This guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By combining predictive methods with comparative analysis of related structures, a detailed and scientifically grounded interpretation of the expected NMR, IR, and MS spectra has been presented. The experimental protocols outlined herein provide a framework for researchers to acquire high-quality data for this and similar compounds. This technical guide serves as a foundational resource for the successful characterization and advancement of novel pyrrolopyrimidine-based molecules in the field of drug discovery.
An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
This guide provides a comprehensive overview of a robust synthetic pathway for Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The pyrrolo[3,2-d]pyrimidine core is a prevalent structural motif in a variety of biologically active compounds, including kinase inhibitors and anti-cancer agents. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step synthetic protocol but also insights into the rationale behind the chosen methodologies.
Strategic Approach to the Synthesis
The synthesis of this compound is a multi-step process that commences with the construction of the core heterocyclic system, followed by regioselective functionalization. The presented pathway is designed for efficiency and scalability, employing well-established and reliable chemical transformations.
The overall synthetic strategy can be visualized as follows:
Caption: Proposed synthetic route for this compound.
Part 1: Synthesis of the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine Core
The foundational step of this synthesis is the chlorination of the corresponding pyrrolopyrimidinone. This transformation is crucial as it introduces a reactive handle for further diversification of the molecule, should it be desired for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Reaction Scheme:
Caption: Chlorination of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one | 5655-01-6 | 135.12 g/mol | 31.08 g (230 mmol) |
| Phosphoryl chloride (POCl3) | 10025-87-3 | 153.33 g/mol | 60 mL (644 mmol) |
| Crushed Ice | N/A | 18.02 g/mol | 775 mL |
| Concentrated Ammonia | 1336-21-6 | 35.05 g/mol | 225 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | As needed |
| Hexane | 110-54-3 | 86.18 g/mol | As needed |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (31.08 g, 230 mmol).
-
Under a nitrogen atmosphere, carefully add phosphoryl chloride (60 mL, 644 mmol) to the flask.
-
Heat the reaction mixture to reflux for 1 hour. During this time, the mixture will transform into a black, homogeneous solution.
-
After 1 hour, cool the reaction mixture in an ice-water bath.
-
In a separate large beaker, prepare a slurry of crushed ice (775 mL).
-
Slowly and carefully pour the cooled reaction mixture into the crushed ice with vigorous stirring.
-
While keeping the mixture cool in an ice bath, slowly adjust the pH to approximately 8 by adding concentrated ammonia (225 mL).
-
Collect the resulting precipitate by vacuum filtration and wash the solid with cold water.
-
Dry the solid under vacuum at 110 °C to yield 4-chloro-5H-pyrrolo[3,2-d]pyrimidine as a dark gray solid (approx. 31.48 g, 89% yield).[1]
-
For analytically pure material, the crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 35:65) as the eluent.[1]
Expected Spectroscopic Data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine:
-
¹H NMR (DMSO-d6): δ 12.43 (s, 1H), 8.61 (s, 1H), 7.97 (dd, J = 2.8, 2.8 Hz, 1H), 6.72 (dd, J = 1.7, 3.5 Hz, 1H).[1]
-
¹³C NMR (DMSO-d6): δ 151.30, 149.58, 142.12, 134.83, 124.32, 102.70.[1]
-
MS (ES+): m/z 154.01 ([M+H]+).[1]
Part 2: Functionalization of the Pyrrole Ring
With the chlorinated core in hand, the next phase involves the introduction of the ethyl carboxylate group at the 7-position of the pyrrole ring. This is achieved through a three-step sequence: formylation, oxidation, and esterification.
Step 2.1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride and a formamide, such as N,N-dimethylformamide (DMF).[4]
Reaction Mechanism:
References
The 9-Deazapurine Scaffold: A Technical Guide to the Biological Activity of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Derivatives
Foreword: The Strategic Advantage of the 9-Deazapurine Core
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural versatility and potent biological activity is relentless. Among these, the pyrrolo[3,2-d]pyrimidine core, a 9-deazapurine, stands out as a privileged heterocyclic system. Its structural analogy to endogenous purines allows it to effectively mimic and compete with natural ligands, such as adenosine triphosphate (ATP), for the binding sites of a vast array of enzymes. This bioisosteric relationship is the cornerstone of its therapeutic potential, particularly in the realm of oncology and kinase inhibition.
This technical guide delves into the biological significance of a specific, highly functionalized member of this family: Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. The strategic placement of a reactive chlorine atom at the 4-position and an ethyl carboxylate group at the 7-position of the pyrrole ring provides a rich platform for synthetic elaboration. These features enable the generation of diverse chemical libraries with finely tuned pharmacological profiles. Herein, we will explore the synthesis, biological activities, and therapeutic promise of derivatives stemming from this versatile scaffold, offering insights for researchers, scientists, and drug development professionals dedicated to advancing targeted therapies.
I. The Pyrrolo[3,2-d]pyrimidine Scaffold: Synthesis and Chemical Properties
The synthetic accessibility of the pyrrolo[3,2-d]pyrimidine core is a critical factor in its widespread investigation. While various synthetic routes have been developed, a common strategy involves the construction of the pyrimidine ring onto a pre-functionalized pyrrole. The this compound scaffold, in particular, serves as a key intermediate for the synthesis of a multitude of derivatives.
The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents, including amines, ethers, and thioethers. This reactivity is fundamental to the structure-activity relationship (SAR) studies of these compounds, as modifications at this position can significantly impact target binding and selectivity. The ethyl carboxylate group at the C7 position offers another handle for chemical modification, such as conversion to amides or other functional groups, further expanding the chemical space that can be explored.
II. Biological Activities and Therapeutic Potential
The primary therapeutic allure of pyrrolo[3,2-d]pyrimidine derivatives lies in their potent anticancer and kinase inhibitory activities. Their ability to function as ATP-competitive inhibitors has led to the development of numerous compounds targeting various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.
A. Kinase Inhibition: A Targeted Approach to Cancer Therapy
Protein kinases are a large family of enzymes that play a pivotal role in cell signaling pathways controlling cell growth, proliferation, differentiation, and apoptosis. The aberrant activity of specific kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrrolo[3,2-d]pyrimidine derivatives have emerged as a promising class of kinase inhibitors due to their structural resemblance to the purine core of ATP.
Mechanism of Action: ATP-Competitive Inhibition
The majority of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors function by competing with ATP for its binding site on the kinase. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction that anchors the inhibitor in the active site. The substituents introduced at the C4 and other positions of the scaffold then extend into adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor for a specific kinase.
Signaling Pathway: Kinase Inhibition and Downstream Effects
Caption: Inhibition of a receptor tyrosine kinase by a pyrrolo[3,2-d]pyrimidine derivative.
B. Anticancer Activity: From Bench to Bedside
The antiproliferative effects of pyrrolo[3,2-d]pyrimidine derivatives have been demonstrated in a variety of cancer cell lines. These compounds can induce cell cycle arrest and apoptosis, ultimately leading to tumor cell death.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the anticancer potency of these derivatives. Key findings from various studies on the broader class of pyrrolopyrimidines indicate that:
-
C4-Substitution: The nature of the substituent at the C4 position is a major determinant of biological activity. Bulky and hydrophobic groups can enhance binding to the kinase active site.
-
N5-Substitution: Modifications at the N5 position of the pyrrole ring can influence the compound's interaction with the target and its pharmacokinetic properties.
-
C7-Substitution: While the ethyl carboxylate at C7 provides a synthetic handle, its modification into amides or other functionalities can modulate solubility and cell permeability.
Quantitative Data on Related Pyrrolopyrimidine Derivatives
While specific data for derivatives of this compound is limited in the current literature, the following table summarizes the anticancer activity of some representative pyrrolopyrimidine derivatives against various cancer cell lines, illustrating the potential of this scaffold.
| Compound ID | Scaffold | C4-Substituent | C7-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Pyrrolo[3,2-d]pyrimidine | Anilino | - | A549 (Lung) | 1.5 | Fictional Example |
| Compound B | Pyrrolo[3,2-d]pyrimidine | 4-fluoroanilino | - | HCT116 (Colon) | 0.8 | Fictional Example |
| Compound C | Pyrrolo[2,3-d]pyrimidine | (R)-1-phenylethylamino | - | MCF7 (Breast) | 2.3 | Fictional Example |
| Compound D | Pyrrolo[2,3-d]pyrimidine | 3-chloro-4-fluoroanilino | - | PC3 (Prostate) | 1.1 | Fictional Example |
Note: The data in this table is illustrative and based on activities reported for the broader class of pyrrolopyrimidines, as specific data for the title compound's derivatives is not yet widely available.
III. Experimental Protocols for Biological Evaluation
The biological evaluation of novel this compound derivatives involves a series of in vitro assays to determine their anticancer activity and kinase inhibitory potential.
A. In Vitro Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the recombinant kinase and its specific substrate in the appropriate kinase assay buffer.
-
Prepare an ATP solution at a concentration close to the Km for the target kinase.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the test compound at various concentrations.
-
Add the kinase and substrate solution to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate into the substrate) or luminescence-based assays that quantify the amount of ATP remaining in the well.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO-treated) well.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Experimental Workflow: Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
B. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).
-
IV. Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel, targeted anticancer agents. While the broader class of pyrrolopyrimidines has demonstrated significant potential as kinase inhibitors, the specific derivatives of this particular scaffold remain a relatively underexplored area of research.
Future investigations should focus on:
-
Synthesis of Diverse Libraries: A systematic exploration of substitutions at the C4 and C7 positions, as well as modifications at the N5 position, is warranted to build comprehensive SAR.
-
Broad Kinase Profiling: Screening of newly synthesized derivatives against a large panel of kinases will help identify novel and selective inhibitors.
-
In Vivo Efficacy Studies: Promising lead compounds should be advanced to in vivo animal models to evaluate their antitumor efficacy and pharmacokinetic properties.
-
Mechanism of Action Studies: Detailed mechanistic studies are needed to elucidate the specific signaling pathways modulated by these compounds and to identify potential biomarkers for patient stratification.
The Strategic Core: A Technical Guide to Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate as a Kinase Inhibitor Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5H-pyrrolo[3,2-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, serving as a cornerstone for the development of a multitude of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the kinase hinge region, a critical interaction for enzymatic activity. This guide provides an in-depth technical overview of a key intermediate, Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. We will explore its synthesis, underscore its strategic importance in drug design, and detail its application in the construction of targeted kinase inhibitors for oncological and inflammatory diseases. This document is intended to be a practical resource for researchers engaged in the discovery and development of next-generation kinase inhibitors.
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.
The pyrrolo[3,2-d]pyrimidine core is a bioisostere of adenine, the nitrogenous base of ATP. This structural mimicry is the foundation of its efficacy as a kinase inhibitor scaffold[1]. The nitrogen atoms within the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, effectively anchoring the inhibitor and preventing the binding of endogenous ATP. This competitive inhibition blocks the downstream signaling cascade that promotes cell proliferation and survival.
The strategic value of this compound lies in its pre-functionalized structure. The chlorine atom at the 4-position serves as a versatile leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse side chains that can be tailored to target the specific contours of the kinase active site, thereby enhancing potency and selectivity. The ethyl carboxylate group at the 7-position offers an additional handle for chemical modification, enabling the modulation of physicochemical properties such as solubility and cell permeability, which are critical for drug-like characteristics.
Synthesis of this compound
The synthesis of the title intermediate can be achieved through a multi-step sequence, beginning with readily available starting materials. The following protocol is a representative pathway based on established synthetic methodologies for related pyrrolopyrimidine systems.
Diagram of the Synthetic Workflow
Caption: A generalized synthetic workflow for the preparation of the target intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of the Pyrimidine Core
The synthesis begins with the condensation of diethyl malonate and ethyl cyanoacetate, followed by cyclization with a suitable reagent like urea to form a substituted pyrimidine ring.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1.0 eq), ethyl cyanoacetate (1.0 eq), and a sodium ethoxide solution in ethanol (2.0 eq).
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation, add urea (1.5 eq) to the reaction mixture and continue to reflux for an additional 8-12 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The resulting precipitate, the pyrimidine derivative, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Causality: The use of a strong base like sodium ethoxide is crucial to deprotonate the active methylene compounds, facilitating the initial Claisen condensation. The subsequent cyclization with urea provides the core pyrimidine structure.
Step 2: Formation of the Pyrrole Ring
Intramolecular cyclization of the substituted pyrimidine yields the fused pyrrolo[3,2-d]pyrimidinone scaffold.
-
Reaction Setup: Dissolve the pyrimidine derivative from the previous step in a high-boiling point solvent such as diphenyl ether.
-
Reaction Execution: Heat the solution to a high temperature (typically 200-250 °C) to induce intramolecular cyclization. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: Allow the reaction mixture to cool, and then add a non-polar solvent like hexane to precipitate the product. The solid pyrrolo[3,2-d]pyrimidinone is collected by filtration and washed with hexane.
Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization, which involves the formation of the five-membered pyrrole ring fused to the pyrimidine core.
Step 3: Chlorination to the Target Intermediate
The final step involves the chlorination of the pyrrolo[3,2-d]pyrimidinone to yield this compound.
-
Reaction Setup: Suspend the pyrrolo[3,2-d]pyrimidinone in a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive nature of POCl₃.
-
Work-up and Isolation: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. The product will precipitate out of the aqueous solution. The solid is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried under vacuum to yield the target intermediate.
Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl group of the pyrimidinone into a chloro group, which is a much better leaving group for subsequent nucleophilic substitution reactions.
Application in the Synthesis of Kinase Inhibitors
The true utility of this compound is realized in its role as a versatile intermediate for the synthesis of potent kinase inhibitors. The reactive 4-chloro position allows for the introduction of various aniline or phenoxy moieties, which are common features in many kinase inhibitors, enabling them to interact with specific residues in the kinase active site.
Example: Synthesis of a HER2/EGFR Dual Inhibitor
The pyrrolo[3,2-d]pyrimidine scaffold has been successfully employed in the development of dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in cancer therapy[2][3].
Diagram of Kinase Inhibitor Synthesis
Caption: General scheme for the synthesis of a kinase inhibitor from the intermediate.
Representative Experimental Protocol
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) and the desired substituted aniline (1.1 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Reaction Execution: Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the mixture. Seal the vessel and heat to 80-120 °C for 12-24 hours. The progress of the reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel to yield the final kinase inhibitor.
Causality: The nucleophilic aromatic substitution reaction is the key step in coupling the pyrrolopyrimidine core with the desired side chain. The base is necessary to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.
Quantitative Data for Pyrrolo[3,2-d]pyrimidine-Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference |
| 51m | HER2/EGFR | 0.98/2.5 | [2] |
| 2cb | HER2/EGFR | 11/11 | [3] |
| Compound 4 | EGFR (T790M/L858R) | 4800 (cell growth) | [4] |
Mechanism of Action and Relevant Signaling Pathway
Kinase inhibitors derived from the pyrrolo[3,2-d]pyrimidine scaffold typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately lead to cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways.
Diagram of the EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by a pyrrolo[3,2-d]pyrimidine-based inhibitor.
Conclusion
This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its strategic design, featuring a privileged kinase-binding scaffold and reactive functional groups, makes it an ideal starting point for the synthesis of a wide range of targeted kinase inhibitors. The ability to readily introduce diverse chemical moieties at the 4-position allows for the fine-tuning of inhibitor potency and selectivity against key oncogenic kinases such as EGFR and HER2. As the demand for novel and more effective targeted therapies continues to grow, the importance of intermediates like this compound in enabling rapid and efficient drug discovery will undoubtedly increase.
References
- 1. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Core Safety and Handling Protocols for Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential safety and handling procedures for Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. As a key heterocyclic building block in medicinal chemistry and drug development, understanding its chemical reactivity is paramount to ensuring its safe manipulation in a laboratory setting. The recommendations herein are synthesized from safety data for structurally analogous compounds and established best practices for handling chlorinated heterocyclic intermediates.
Chemical Identity and Hazard Analysis
This compound is a functionalized pyrrolopyrimidine, a class of compounds recognized as bioisosteres of purines, making them valuable scaffolds in pharmaceutical research.[1] Its structure features a reactive chlorine atom, which is the primary driver of both its synthetic utility and its potential hazards.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 853058-42-1[2] |
| Molecular Formula | C₉H₈ClN₃O₂ |
| Molecular Weight | 225.63 g/mol [3] |
| Physical State | Solid (predicted)[3] |
The Causality of Reactivity: Understanding the Hazard
The primary safety considerations for this compound stem from the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing chlorine atom at the C4 position. This makes the C4 carbon susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1]
This inherent reactivity means the compound can readily react with common laboratory nucleophiles, including:
-
Water and Alcohols: Slow hydrolysis or alcoholysis can occur, especially when heated or under acidic/basic conditions, leading to the formation of the corresponding hydroxy or alkoxy derivatives and hydrochloric acid (HCl).[4] The generation of corrosive HCl gas is a significant handling concern.
-
Amines: The reaction with primary and secondary amines is often rapid and is a common synthetic route for creating libraries of potential kinase inhibitors.[4][5] This reactivity extends to biological amines, underpinning the compound's potential as a skin and respiratory irritant.
-
Strong Bases: May promote decomposition or unwanted side reactions.[5]
Caption: Key reactive sites on the pyrrolopyrimidine core.
Toxicological Profile (Assessed by Analogy)
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements (H-Codes) | Causality and Field Insights |
| Acute Toxicity, Oral |
| Danger | H301/H302: Toxic or Harmful if swallowed[6][8][9] | While the primary risk is not acute toxicity, this classification necessitates careful handling to prevent ingestion. |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation[6][9] | The compound can react with moisture and nucleophilic functional groups on the skin, potentially releasing HCl and causing irritation. |
| Serious Eye Damage/Irritation |
| Warning | H319: Causes serious eye irritation[6][9] | The powder is a mechanical irritant, and its chemical reactivity poses a significant risk to the sensitive tissues of the eye. |
| Specific Target Organ Toxicity (Single Exposure) |
| Warning | H335: May cause respiratory irritation[7][9] | Inhalation of the fine powder can irritate the mucous membranes of the respiratory tract due to its reactivity. |
Self-Validating Protocols for Safe Handling
The following protocols are designed as a self-validating system. Adherence to these engineering and procedural controls inherently minimizes exposure and mitigates the risks identified above.
Engineering Controls & Work Environment
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to contain airborne particles and any potential off-gassing (e.g., HCl).[10][11]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Stations: Maintain clear and unobstructed access to a safety shower and an eyewash station.[12] Test these facilities regularly.
Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense and must be appropriate for the potential hazards.
| Protection | Specification | Rationale |
| Hand | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Inspect gloves before each use and practice proper removal technique to avoid contaminating skin.[13] |
| Eye | Safety Goggles with Side-Shields | Protects against splashes and airborne dust. Standard safety glasses are insufficient.[14] |
| Body | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH/CEN Approved Respirator | A respirator (e.g., N95 for dust or one with an organic vapor cartridge) should be used if there is a risk of exceeding exposure limits or if engineering controls are insufficient.[13] |
Experimental Workflow: Weighing and Solution Preparation
This step-by-step protocol is designed to minimize the generation of airborne dust.
-
Preparation: Don all required PPE. Decontaminate the work surface inside the chemical fume hood.
-
Tare Weighing Vessel: Place a clean, dry weighing vessel (e.g., a glass vial) on an analytical balance within the fume hood (if possible) or a draft shield, and tare the balance.
-
Dispensing Solid: Carefully transfer the required amount of this compound from the stock container to the tared vessel using a spatula. Avoid creating dust clouds by performing the transfer slowly and close to the vessel opening.
-
Closing Containers: Immediately and securely close both the stock container and the weighing vessel.
-
Dissolution: In the fume hood, add the desired solvent to the weighing vessel containing the compound. Use a magnetic stirrer or gentle swirling to aid dissolution. Ensure the vessel is loosely capped or equipped with a drying tube to prevent pressure buildup.
-
Decontamination: Wipe the spatula and any affected surfaces with a solvent-dampened cloth. Dispose of the cloth as hazardous waste.
-
Hand Washing: After the procedure is complete and gloves have been removed, wash hands thoroughly with soap and water.[13]
Emergency and Disposal Procedures
First Aid Measures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][13] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11] |
Accidental Release
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure the area is well-ventilated (fume hood extraction).
-
Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as vermiculite, sand, or dry earth. Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[10][13] Avoid creating dust.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Seal the waste container and dispose of it through a licensed professional waste disposal service.
Storage and Disposal
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][10] Some suppliers recommend refrigerated storage (2-8°C) to ensure long-term stability.[3]
-
Waste Disposal: All waste materials, including empty containers and contaminated absorbents, must be treated as hazardous waste. Disposal should be carried out in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[11]
Integrated Safety Workflow
The following diagram illustrates the logical flow of operations, integrating safety checkpoints at each critical stage of handling this compound.
Caption: A comprehensive workflow for handling the compound.
References
- 1. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 853058-42-1 [amp.chemicalbook.com]
- 3. Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate (144927-57-1) for sale [vulcanchem.com]
- 4. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate [oakwoodchemical.com]
- 8. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 13. capotchem.com [capotchem.com]
- 14. echemi.com [echemi.com]
Methodological & Application
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Suzuki coupling protocol
An Application Guide and Protocol for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The 5H-pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development. As a purine isostere, it serves as a foundational structure for a multitude of biologically active compounds, including inhibitors of kinases, methylthioadenosine phosphorylase (MTAP), and purine nucleoside phosphorylase (PNP).[1] The ability to functionalize this core at various positions is critical for exploring structure-activity relationships (SAR) and developing novel therapeutics. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties at the C4 position of the pyrrolopyrimidine ring system.[2][3][4]
This document provides a detailed guide for performing the Suzuki-Miyaura coupling on this compound, a key intermediate for the synthesis of complex molecular libraries. We will delve into the mechanistic underpinnings of the reaction, offer a robust step-by-step protocol, and discuss key parameters for optimization and troubleshooting.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[5][6][7] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][8]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) species, which inserts into the carbon-chlorine bond of the this compound. This step forms a square planar Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[9] Coupling aryl chlorides is often challenging and requires the use of highly electron-rich and bulky phosphine ligands to facilitate this rate-limiting step.[10][11]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron species (e.g., a boronic acid) to the Pd(II) center. This process requires activation by a base.[12] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily exchanges its organic moiety with the halide on the palladium complex.[5][13][14] The choice of base is critical and can significantly influence reaction rates and yields.[13]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials and Reagents
| Reagent | Mol. Wt. ( g/mol ) | Molar Eq. | Sample Amount (mg) | Sample Moles (mmol) |
| This compound | 225.63 | 1.0 | 226 | 1.0 |
| Arylboronic Acid | Varies | 1.2 - 1.5 | Varies | 1.2 - 1.5 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.025 | 23 | 0.025 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.10 | 48 | 0.10 |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 3.0 | 637 | 3.0 |
| 1,4-Dioxane, anhydrous | - | - | 10 mL | - |
| Water, degassed | - | - | 2 mL | - |
Note: The choice of catalyst and ligand is critical. While classic catalysts like Pd(PPh₃)₄ can be used, modern dialkylbiaryl phosphine ligands like XPhos or SPhos in combination with a Pd(0) or Pd(II) source are often more effective for coupling heteroaryl chlorides.[10][15][16]
Experimental Workflow
Step-by-Step Procedure
-
Vessel Preparation : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), anhydrous K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.025 eq), and XPhos (0.10 eq).
-
Inert Atmosphere : Seal the vessel with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is crucial as the Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[17]
-
Solvent Addition : Using a syringe, add the degassed 1,4-dioxane and water (e.g., in a 5:1 ratio). The solvent mixture should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction : Place the sealed reaction vessel in a preheated oil bath or heating block at 80-100 °C. Stir the mixture vigorously for the duration of the reaction.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting chloro-pyrrolopyrimidine is consumed (typically 2-12 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling, especially with challenging heteroaryl chlorides, often depends on careful optimization of several parameters.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Catalyst/Ligand | Pd(PPh₃)₄ : Classic, but may require higher temperatures/longer times. Pd(OAc)₂ or Pd₂(dba)₃ with Ligands : Requires a ligand. Buchwald Ligands (XPhos, SPhos) : Highly recommended for heteroaryl chlorides; bulky and electron-rich, promoting oxidative addition.[10][15] | The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaryl chlorides, electron-donating phosphines increase the electron density on the Pd(0) center, facilitating its insertion into the C-Cl bond.[11] |
| Base | K₃PO₄ : Strong, non-nucleophilic base, often excellent for challenging couplings. K₂CO₃, Na₂CO₃ : Milder bases, effective in many cases, often used in aqueous solutions. Cs₂CO₃ : Stronger and more soluble than other carbonates, can be very effective but is more expensive. | The base's primary role is to activate the boronic acid to form the boronate.[5][13] Stronger bases can accelerate transmetalation but may not be compatible with base-sensitive functional groups on the substrates. The ester group on the substrate is generally stable to carbonate and phosphate bases under these conditions. |
| Solvent | Dioxane/H₂O : A very common and effective mixture. Toluene/H₂O : Good for higher temperatures. DME/H₂O : Another common choice. | A polar, aprotic solvent is needed to dissolve the organic components, while water is required to dissolve the inorganic base and facilitate the formation of the active boronate species.[18] |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the oxidative addition of the aryl chloride. Microwave irradiation can sometimes be used to accelerate the reaction significantly.[19] |
Common Issues:
-
Low Conversion : May indicate inefficient oxidative addition. Try a more active ligand (e.g., XPhos), a stronger base (K₃PO₄), or a higher temperature.
-
Deboronation of Boronic Acid : Protodeboronation (replacement of the boronic acid group with hydrogen) can be a side reaction. Using a less aqueous solvent system or a shorter reaction time may help.
-
Hydrolysis of Chloro-Substrate : If significant starting material is converted to the corresponding hydroxypyrrolopyrimidine, ensure the base is not excessively strong or the reaction temperature too high for prolonged periods.
By systematically applying the principles and protocols outlined in this guide, researchers can confidently and efficiently functionalize the versatile this compound scaffold, paving the way for the discovery of novel chemical entities.
References
- 1. An Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. discovery.researcher.life [discovery.researcher.life]
Synthesis of LRRK2 inhibitors using Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Application Notes & Protocols
Topic: Synthesis of LRRK2 Inhibitors using Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Foreword: Targeting LRRK2 in Neurodegeneration
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-conviction therapeutic target for Parkinson's disease (PD).[1][2] Genetic studies have robustly linked mutations in the LRRK2 gene, particularly the G2019S gain-of-function mutation, to an increased risk of both familial and sporadic PD.[1][3] These mutations elevate the kinase activity of the LRRK2 protein, suggesting that the development of small molecule inhibitors to normalize this activity is a promising disease-modifying strategy.[2][3] The pyrrolopyrimidine scaffold has proven to be a particularly fruitful starting point for the design of potent, selective, and brain-penetrant LRRK2 inhibitors.[4][5] This guide provides a detailed technical overview and actionable protocols for the synthesis of LRRK2 inhibitors utilizing the versatile building block, this compound.
The Pyrrolo[3,2-d]pyrimidine Core: A Privileged Scaffold for Kinase Inhibition
The ATP-binding pocket of protein kinases contains a "hinge" region that forms critical hydrogen bonds with the adenine core of ATP. Many successful kinase inhibitors are designed as "hinge-binders," mimicking this interaction. The pyrrolopyrimidine core is an excellent adenine isostere, capable of forming one or more hydrogen bonds with the kinase hinge region, thereby anchoring the inhibitor in the active site.[4][6] This fundamental interaction provides a strong basis for high-potency binding. The substituents at various positions on the scaffold then dictate the inhibitor's selectivity and physicochemical properties.
Figure 1: General binding mode of a pyrrolopyrimidine scaffold in a kinase ATP pocket.
The Key Intermediate: this compound
The strategic heart of our synthetic approach is the intermediate, This compound . This molecule is pre-functionalized for efficient and modular derivatization.
-
The C4-Chloro Group: The chlorine atom at the 4-position is the primary reactive handle. It is highly susceptible to displacement via palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This allows for the systematic introduction of a wide array of chemical groups to explore the structure-activity relationship (SAR).[7][8]
-
The C7-Ester Group: The ethyl carboxylate at the 7-position provides a secondary point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to various amides or other functional groups to fine-tune properties like solubility, cell permeability, and metabolic stability.
Synthetic Workflow Overview
The overall strategy is a modular, two-pronged approach: diversification at the C4 position followed by optional modification at the C7 position. This allows for the rapid generation of a library of analogs for biological screening.
Figure 2: Modular synthetic workflow for generating LRRK2 inhibitor libraries.
Experimental Protocols
Note: These are generalized protocols. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Buchwald-Hartwig Amination of the C4-Position
This protocol describes the palladium-catalyzed C-N bond formation, a robust method for installing diverse amine functionalities.[7][8]
Reaction Principle: The Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the aryl chloride to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv).
-
Substrate Addition: Add the desired amine coupling partner (1.1-1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF, to a concentration of 0.1-0.2 M).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired C4-amino product.
Data Presentation: Representative Buchwald-Hartwig Conditions
| Coupling Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 75-90% |
| (R)-3-aminopiperidine | Pd(OAc)₂ (5) | BINAP (7.5) | K₃PO₄ (2.5) | Toluene | 100 | 60-80% |
| 4-methoxyaniline | RuPhos Pd G3 (2) | (Internal to G3) | LHMDS (2.0) | THF | 80 | 80-95% |
Note: Yields are illustrative and based on similar heterocyclic systems. They will vary based on the specific amine.
Protocol 2: Suzuki-Miyaura Coupling of the C4-Position
This protocol details the formation of a C-C bond, typically to introduce aryl or heteroaryl moieties, which can probe deeper pockets in the kinase active site.[8][9]
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk tube or microwave vial with a stir bar, add this compound (1.0 equiv) and the aryl/heteroaryl boronic acid or boronate ester (1.2-1.5 equiv).
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 3-5 mol%) and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O in a 4:1 to 10:1 ratio).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude material by flash column chromatography to yield the C4-aryl product.
Protocol 3: Saponification of the C7-Ester
This protocol allows for the conversion of the C7-ester to a carboxylic acid, enabling further derivatization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the C4-substituted ethyl ester intermediate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add an aqueous solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-5.0 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until LC-MS analysis indicates complete conversion of the starting material (typically 1-6 hours).
-
Work-up: Remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify to pH 3-4 with 1M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to afford the C7-carboxylic acid. If a precipitate does not form, extract the aqueous layer with an organic solvent like Ethyl Acetate.
Conclusion
The this compound is a powerful and versatile intermediate for the synthesis of novel LRRK2 inhibitors. The robust and modular palladium-catalyzed coupling reactions at the C4-position, combined with the potential for subsequent modification at the C7-position, provide a highly efficient platform for generating diverse chemical libraries. The protocols and strategic insights provided herein are intended to empower researchers in medicinal chemistry and drug discovery to accelerate their efforts in developing next-generation therapeutics for Parkinson's disease.
References
- 1. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent LRRK2 inhibitors by ensemble virtual screening strategy and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines - Progress in Medicinal Chemistry [ebrary.net]
- 5. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective N-alkylation of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Abstract
The 5H-pyrrolo[3,2-d]pyrimidine scaffold, a 9-deazapurine isostere, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and antiproliferative agents.[1][2] Modification of this scaffold is crucial for tuning its pharmacokinetic and pharmacodynamic properties. N-alkylation of the pyrrole nitrogen at the 5-position (N5) is a key synthetic strategy to modulate bioactivity, solubility, and metabolic stability.[1][3][4] This document provides a detailed guide to the N-alkylation of a representative substrate, ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. We present two robust protocols: a classical SN2 alkylation using alkyl halides and a Mitsunobu reaction for the direct use of alcohols. The guide explains the mechanistic rationale behind experimental choices, offers insights into optimizing reaction conditions, and details methods for validating the final products.
Introduction: The Strategic Importance of N5-Alkylation
The pyrrolo[3,2-d]pyrimidine core is electronically and sterically similar to natural purine nucleobases, allowing it to interact with a wide range of biological targets.[1] Unsubstituted at the N5 position, the pyrrole moiety possesses a hydrogen-bond donating NH group. While important for some target interactions, this group also imparts a degree of acidity, making it a prime site for chemical modification.
Alkylation at the N5 position serves several critical functions in drug design:
-
Modulation of Potency: The introduction of specific alkyl or aryl groups can create new, favorable interactions within a target's binding pocket or, conversely, introduce steric hindrance to avoid off-target binding.[5]
-
Tuning Physicochemical Properties: N-substitution can disrupt crystal packing and hydrogen bonding networks, often leading to improved solubility. It also increases lipophilicity, which can be tailored to optimize cell permeability and pharmacokinetic profiles.
-
Blocking Metabolic Sites: An unsubstituted N-H bond can be a site for metabolic modification. Alkylation blocks this position, potentially increasing the compound's half-life.[3][4]
This guide focuses on this compound as a versatile starting material. The chloro group at C4 provides a handle for subsequent cross-coupling reactions, and the ethyl ester at C7 allows for further derivatization, making it a valuable intermediate in synthetic campaigns.[6]
Mechanistic Insight: The Challenge of Regioselectivity
The substrate contains three nitrogen atoms that could potentially undergo alkylation. However, the reaction is highly regioselective for the N5 position under most conditions.
Caption: Potential sites for N-alkylation on the core scaffold.
The selectivity arises from the difference in acidity of the N-H protons. The N5-H of the pyrrole ring is significantly more acidic (pKa in DMSO ≈ 17-18 for indole) than the pyrimidine nitrogens are basic. In the presence of a suitable base, the N5 proton is preferentially abstracted to form a resonance-stabilized anion. This anion is a potent nucleophile that readily attacks the electrophilic alkylating agent, leading almost exclusively to the N5-alkylated product.
Protocol I: Classical SN2 Alkylation
This is the most direct and widely used method for N-alkylation, relying on the reaction of the deprotonated heterocycle with an alkyl electrophile.
Workflow Overview
Caption: General workflow for the SN2 N-alkylation protocol.
Detailed Step-by-Step Methodology
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M. Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add the base (see Table 1) portion-wise over 5-10 minutes.
-
For NaH: Add slowly to control hydrogen gas evolution. Stir at 0°C for 30 minutes after addition is complete.
-
For K₂CO₃ or Cs₂CO₃: Add in one portion. Stir for 15 minutes at 0°C.
-
-
Alkylation: Add the alkylating agent (1.1-1.5 eq), either neat or dissolved in a small amount of the reaction solvent, dropwise to the cooled solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (40-60°C) may be required for less reactive alkylating agents.
-
Workup:
-
Cool the reaction mixture back to 0°C.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N5-alkylated product.
Experimental Rationale & Optimization
| Parameter | Choice | Rationale & Expert Insights |
| Base | NaH (60% in mineral oil) | Strong, irreversible deprotonation. Ideal for ensuring complete formation of the nucleophile. Requires strictly anhydrous conditions.[5] |
| K₂CO₃ / Cs₂CO₃ | Milder, heterogeneous bases. Safer and easier to handle than NaH. Cs₂CO₃ is more soluble and basic, often accelerating the reaction. Suitable for activated alkyl halides.[7] | |
| Solvent | DMF / THF | Polar aprotic solvents. They effectively solvate the cation of the base but do not solvate the nucleophile, enhancing its reactivity for the SN2 displacement. DMF is generally superior for solubility, but THF is easier to remove. |
| Alkylating Agent | R-I > R-Br > R-OTs > R-Cl | Leaving group ability is key. Alkyl iodides are the most reactive but may be less stable. Tosylates (OTs) and mesylates (OMs) are excellent alternatives to halides.[8] |
| Temperature | 0°C to RT | Controls reaction rate and side products. Initial cooling is crucial for controlling the exothermic deprotonation (especially with NaH). Most alkylations proceed well at room temperature. |
Protocol II: Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative for converting alcohols directly into N-alkyl products. It is particularly valuable for installing secondary alkyl groups with inversion of stereochemistry.[9]
Mechanistic Principle
The reaction proceeds via the activation of an alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms an oxyphosphonium salt, an excellent leaving group, which is then displaced by the N5-H nucleophile in an SN2 fashion.[9][10]
Workflow Overview
References
- 1. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
Functionalization of the C4 position of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
An Application Guide to the Strategic Functionalization of the C4 Position of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
The 5H-pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the well-known 7-deazapurine system, represents a core heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] Its structural similarity to endogenous purines allows for interaction with a multitude of biological targets, including protein kinases. The strategic functionalization of this scaffold is paramount for modulating its pharmacological properties. This application note provides a detailed guide for researchers on the chemical modification of a key intermediate, this compound. We focus specifically on the versatile C4 position, which is activated for a range of transformations due to the electron-withdrawing nature of the pyrimidine ring. This guide will detail robust protocols for Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, explain the chemical principles behind methodological choices, and provide a framework for the synthesis of diverse compound libraries.
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry.[3][4] This heterocycle is a key structural component in numerous biologically active molecules, including potent inhibitors of Janus kinases (JAKs) and other therapeutic targets.[1] The chlorine atom at the C4 position of this compound is a critical synthetic handle. The two nitrogen atoms in the pyrimidine ring withdraw electron density, rendering the C4 carbon electrophilic and highly susceptible to attack by nucleophiles. This activation facilitates both SNAr and various cross-coupling reactions, making it an ideal starting point for generating molecular diversity.[5][6]
This guide provides experimentally-grounded protocols for two major classes of C4 functionalization.
Figure 1: High-level overview of the primary synthetic pathways for the functionalization of the C4 position.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for modifying electron-deficient (hetero)aromatic systems.[7] The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The presence of the pyrimidine nitrogens is crucial for stabilizing this intermediate, thereby lowering the activation energy for the reaction.
Mechanistic Rationale
The choice of base, solvent, and temperature is critical for a successful SNAr reaction.
-
Base: A non-nucleophilic base (e.g., DIPEA) or an inorganic base (e.g., K₂CO₃) is often used to neutralize the HCl generated in situ or to deprotonate the incoming nucleophile, increasing its nucleophilicity.
-
Solvent: Polar aprotic solvents like DMF, DMA, or NMP are ideal as they can solvate the cation of the base and the charged intermediate without interfering with the nucleophile.
-
Temperature: While the C4-chloro group is activated, heating is often required to drive the reaction to completion, typically in the range of 80-150 °C.
Figure 2: Simplified mechanism of the SNAr reaction at the C4 position, proceeding via a Meisenheimer intermediate.
Protocol: C4-Amination
This protocol describes a general procedure for the displacement of the C4-chloride with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., morpholine, piperazine, aniline) (1.2 - 2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Reaction vessel (microwave vial or sealed tube)
Step-by-Step Protocol:
-
To a clean, dry microwave vial, add this compound (e.g., 100 mg, 0.42 mmol).
-
Add the desired amine (1.5 eq, 0.63 mmol).
-
Add the solvent (e.g., DMF, 2 mL).
-
Add DIPEA (2.5 eq, 1.05 mmol). Causality Note: DIPEA acts as a non-nucleophilic organic base to scavenge the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Seal the vial and heat the reaction mixture to 120 °C for 2-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired C4-amino product.
Table 1: Representative SNAr Reactions and Conditions
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | DIPEA | Dioxane | 120 | 4 | 92 |
| 2 | Aniline | K₂CO₃ | DMF | 140 | 12 | 75 |
| 3 | Benzyl Mercaptan | Cs₂CO₃ | DMA | 100 | 2 | 88 |
| 4 | Phenol | K₂CO₃ | NMP | 150 | 16 | 65 |
Note: Yields are illustrative and will vary based on the specific nucleophile and precise reaction conditions.
Pathway II: Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C bonds, which is often challenging via classical methods, palladium-catalyzed cross-coupling reactions are indispensable tools.[5] Reactions like the Suzuki-Miyaura coupling allow for the introduction of a wide array of aryl and heteroaryl moieties at the C4 position.
Rationale for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is favored for its operational simplicity, the commercial availability of a vast library of boronic acids, and the generally non-toxic nature of its boron-containing byproducts.[10][11][12] The key to a successful Suzuki coupling lies in the careful selection of the catalyst, ligand, base, and solvent system to facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
Figure 3: Key components and workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol: C4-Arylation (Suzuki-Miyaura Coupling)
This protocol provides a general method for coupling aryl or heteroaryl boronic acids to the C4 position.
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 - 0.10 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Reaction vessel (Schlenk flask or microwave vial)
Step-by-Step Protocol:
-
To a Schlenk flask, add this compound (e.g., 100 mg, 0.42 mmol), the aryl boronic acid (1.5 eq, 0.63 mmol), and the base (3.0 eq, 1.26 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq, 24 mg).
-
Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality Note: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.
-
Add the degassed solvent system (e.g., 4 mL Dioxane, 1 mL Water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired C4-aryl product.
Table 2: Representative Suzuki-Miyaura Reactions
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 89 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 110 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 81 |
Note: Yields are illustrative. The choice of catalyst and base may need optimization for electron-poor or sterically hindered boronic acids.
Summary and Outlook
This compound is a versatile and highly valuable intermediate for the synthesis of novel therapeutics. The C4-chloro substituent serves as an excellent leaving group, readily participating in both SNAr and palladium-catalyzed cross-coupling reactions. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can efficiently generate large, diverse libraries of C4-functionalized pyrrolo[3,2-d]pyrimidines. These compounds can then be further elaborated or screened for biological activity, accelerating the pace of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Application Note: A Guide to Solid-Phase Synthesis Utilizing Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate for Accelerated Drug Discovery
Abstract
The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential, including antitumor and antibacterial agents.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate as a versatile building block in solid-phase synthesis (SPS). By leveraging the distinct reactivity of its functional groups, this reagent enables the rapid, parallel synthesis of diverse molecular libraries. We present detailed protocols for resin immobilization, on-resin chemical diversification via nucleophilic aromatic substitution, and final product cleavage, supported by mechanistic insights and troubleshooting strategies to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of the Pyrrolo[3,2-d]pyrimidine Scaffold
The fusion of pyrrole and pyrimidine rings creates a scaffold that acts as a purine bioisostere, allowing it to interact with a wide range of biological targets.[2][3] The development of efficient synthetic methods to create libraries of these compounds is crucial for structure-activity relationship (SAR) studies.[2] Solid-phase synthesis (SPS) offers a paramount advantage in this context, facilitating high-throughput synthesis and purification.[4][5]
This guide focuses on This compound , a building block uniquely suited for SPS. Its structure contains three key functional handles for a modular synthetic approach:
-
An acidic N-H proton on the pyrrole ring (N5) for resin attachment.
-
An electrophilic C4-chloro position, primed for nucleophilic aromatic substitution (SNAr).[6]
-
A C7-ethyl ester, available for post-cleavage modifications if desired.
Our approach outlines a logical and field-proven workflow: immobilize the scaffold via the pyrrole nitrogen, diversify the core by displacing the C4-chloride, and then cleave the final products from the solid support.
Reagent Profile and Properties
A thorough understanding of the starting material is critical for procedural success.
Table 1: Physicochemical Properties of the Core Reagent
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₈ClN₃O₂ | [7] |
| Molecular Weight | 225.63 g/mol | [7] |
| Appearance | Likely a solid (based on related structures) | [7] |
| Key Reactive Sites | N5-H (pKa ~16-18, suitable for deprotonation) | Inferred |
| C4-Cl (Electrophilic center for SNAr) | [6] | |
| C7-Ester (Hydrolysis/Amidation possible) | Inferred |
Note: The exact compound specified is a specific isomer. Data from closely related isomers, such as Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, is used to inform its properties and reactivity.[7]
Principle of the Solid-Phase Synthesis Strategy
The entire workflow is designed for efficiency and modularity, allowing for the creation of a large library from a single immobilized intermediate. The process is divided into three main stages, as illustrated in the workflow diagram below.
Diagram 1: High-level workflow for the solid-phase synthesis of a pyrrolo[3,2-d]pyrimidine library.
Detailed Experimental Protocols
These protocols are designed for standard solid-phase synthesis vessels and can be adapted for automated synthesizers.
Protocol 1: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin
Causality: The 2-CTC resin is chosen for its acid-labile linkage, which allows the final product to be cleaved under very mild conditions that preserve most functional groups. The bulky trityl group prevents side reactions at the ester and pyrimidine nitrogens. The pyrrole N-H is sufficiently acidic to be deprotonated by a non-nucleophilic base like DIPEA, allowing it to attack the resin's reactive chloride.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 eq) in the reaction vessel. Swell the resin in anhydrous DCM for 20-30 minutes. Drain the solvent.
-
Reagent Preparation: In a separate flask, dissolve this compound (1.5 eq relative to resin loading) in anhydrous DCM.
-
Coupling Reaction: Add the dissolved reagent to the swollen resin. Add DIPEA (3.0 eq) to the slurry. Agitate the mixture at room temperature for 4-6 hours.
-
Capping: To cap any unreacted chloride sites on the resin, drain the vessel and add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under high vacuum to a constant weight. A small sample can be cleaved to confirm successful loading via LC-MS.
Protocol 2: Parallel Diversification via Nucleophilic Aromatic Substitution (SNAr)
Causality: The C4 position of the pyrrolopyrimidine core is electron-deficient due to the electron-withdrawing effect of the pyrimidine nitrogens, making the attached chlorine a good leaving group for SNAr reactions.[6] This step is ideal for parallel synthesis, where aliquots of the resin-bound scaffold are reacted with a library of different nucleophiles.
Materials:
-
Resin-bound scaffold from Protocol 1
-
Library of nucleophiles (e.g., primary/secondary amines, anilines, thiols)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
DIPEA (optional, as a scavenger base)
Procedure (per reaction):
-
Resin Dispensing: Place an aliquot of the resin-bound scaffold (~0.1 mmol) into each well of a reactor block or individual reaction vessel.
-
Reagent Addition: Add a solution of the desired nucleophile (5-10 eq) in NMP. If the nucleophile is provided as a salt (e.g., hydrochloride), add DIPEA (10-12 eq) to neutralize the salt and scavenge the HCl generated during the reaction.
-
Reaction: Seal the vessels and heat the reaction mixture to 80-100°C for 12-18 hours. The progress can be monitored by taking a few resin beads, washing them, and performing a test cleavage.
-
Washing: After cooling to room temperature, drain the reaction solutions. Thoroughly wash the resin with NMP (3x), DCM (3x), and MeOH (3x) to remove all excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Table 2: Example Nucleophiles for Library Generation
| Nucleophile Class | Example | Expected Product Substructure at C4 |
| Aliphatic Amine | Cyclopropylamine | -NH-Cyclopropyl |
| Aniline | 4-Fluoroaniline | -NH-(p-F-Ph) |
| Heterocyclic Amine | Morpholine | -N(CH₂CH₂)₂O |
| Thiol | Thiophenol | -S-Ph |
Protocol 3: Product Cleavage and Isolation
Causality: The trityl linker is highly sensitive to acid. A dilute solution of trifluoroacetic acid (TFA) in DCM is sufficient to protonate the linker and induce cleavage, releasing the final product into solution while leaving the resin behind.
Materials:
-
Diversified, dried resin from Protocol 2
-
Cleavage Cocktail: 1-5% TFA in DCM (v/v)
-
DCM
-
Nitrogen gas stream or rotary evaporator
Procedure:
-
Resin Treatment: Swell the dried resin in DCM for 10 minutes.
-
Cleavage: Drain the DCM and add the cleavage cocktail. Agitate gently at room temperature for 30-60 minutes.
-
Collection: Drain the solution containing the cleaved product into a collection vial.
-
Rinsing: Wash the resin 2-3 more times with the cleavage cocktail or pure DCM to ensure complete recovery of the product. Combine all filtrates.
-
Solvent Removal: Concentrate the combined filtrates under a stream of nitrogen or using a rotary evaporator.
-
Analysis and Purification: The resulting crude product can be analyzed by LC-MS and purified by preparative HPLC or crystallization.
Diagram 2: Logical relationship of C4 diversification via SNAr. (Note: DOT language cannot render complex chemical structures directly; this diagram illustrates the logical flow. Actual structures would be generated by a cheminformatics tool.)
Troubleshooting and Key Considerations
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Resin Loading | Incomplete reaction; steric hindrance; poor quality starting materials. | Increase reaction time/equivalents of starting material and base. Ensure all reagents and solvents are anhydrous. |
| Incomplete SNAr Reaction | Poorly reactive nucleophile; insufficient temperature/time. | Increase reaction temperature (up to 120°C) and time. For weakly nucleophilic anilines, consider adding a catalytic amount of acid.[8] |
| Product Degradation | Cleavage cocktail is too harsh. | Decrease TFA concentration to 0.5-1% or reduce cleavage time. Include a scavenger like triisopropylsilane (TIPS) if sensitive functional groups are present. |
| Low Cleavage Yield | Incomplete cleavage; product adsorption to resin. | Perform multiple, sequential cleavage steps. Ensure the final product is soluble in the cleavage/wash solvent. |
Conclusion
This compound is an exceptionally valuable building block for diversity-oriented synthesis. The protocols detailed herein provide a robust framework for its application in solid-phase synthesis, enabling the efficient generation of libraries for hit-to-lead campaigns. By understanding the causality behind each step—from the choice of resin to the conditions for nucleophilic substitution—researchers can confidently and rapidly explore the chemical space around this medicinally important scaffold.
References
- 1. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 2. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid-phase synthesis of tetrasubstituted pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. srinichem.com [srinichem.com]
- 7. Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate (144927-57-1) for sale [vulcanchem.com]
- 8. preprints.org [preprints.org]
Application Note: Accelerated Synthesis of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate via Microwave Irradiation
Abstract
The 5H-pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1] Traditional multi-step syntheses of key intermediates like Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate are often time-consuming and require harsh reaction conditions. This application note provides a detailed protocol for the rapid and efficient synthesis of this key building block utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, often with improved yields and cleaner reaction profiles.[2] This guide details the underlying scientific principles, provides a step-by-step experimental protocol, and outlines essential safety considerations for researchers in drug discovery and development.
Introduction: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Core
The pyrrolo[3,2-d]pyrimidine scaffold is a deaza-isostere of purine, a fundamental component of DNA and a key recognition element for many enzymes. This structural mimicry allows compounds based on this core to act as competitive inhibitors for enzymes that bind ATP, such as protein kinases.[3] Consequently, this heterocycle is a cornerstone in the development of targeted therapies for oncology, inflammation, and viral infections.[4]
The title compound, this compound, is a particularly valuable intermediate. The reactive 4-chloro group serves as a synthetic handle for introducing various nucleophiles (e.g., amines) via SNAr reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The ethyl carboxylate at the 7-position provides another point for modification or can be a key interaction motif in the final drug molecule.
Why Microwave-Assisted Synthesis?
Conventional heating methods rely on thermal conduction, which is often slow and inefficient, leading to thermal gradients within the reaction vessel and the formation of byproducts.[5] Microwave-assisted organic synthesis (MAOS) overcomes these limitations by utilizing dielectric heating.[6]
-
Mechanism of Microwave Heating: Polar molecules or ions in the reaction mixture align with the rapidly oscillating electric field of the microwaves. The resulting molecular rotation and ionic conduction generate heat volumetrically and uniformly throughout the sample.[7]
-
Causality of Reaction Acceleration: This rapid, uniform heating allows the reaction mixture to reach the target temperature in seconds or minutes, rather than the much longer times required for conventional heating.[2] This dramatically shortens reaction times and can minimize the decomposition of thermally sensitive reagents and products, often leading to higher yields and purity.[5][6]
This protocol leverages these advantages to construct the pyrrolo[3,2-d]pyrimidine core through a microwave-promoted cyclocondensation reaction.
Proposed Synthetic Pathway
The synthesis is proposed as a two-step sequence starting from a commercially available or readily synthesized pyrrole derivative. The key transformation is the microwave-assisted cyclocondensation to form the pyrimidine ring, followed by chlorination.
Caption: Proposed two-step synthesis of the target molecule.
Experimental Protocols
Disclaimer: These protocols are representative and have been adapted from established procedures for similar heterocyclic syntheses.[8][9] Researchers should perform initial reactions on a small scale to optimize conditions for their specific setup.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Ethyl 2-amino-1H-pyrrole-3-carboxylate | ≥97% Purity |
| Formamidine acetate | ≥98% Purity |
| 2-Ethoxyethanol or N,N-Dimethylformamide (DMF) | Anhydrous/Dry |
| Phosphorus oxychloride (POCl₃) | Reagent Grade, ≥99% |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% |
| Dichloromethane (DCM) | Anhydrous/Dry |
| Saturated Sodium Bicarbonate Solution | Aqueous |
| Brine | Saturated Aqueous NaCl |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade |
| Monomode Microwave Reactor | Capable of controlled temperature and pressure |
| 10 mL or 35 mL Microwave Vials | With appropriate snap caps/septa |
| Magnetic Stir Bars | Teflon-coated |
Step 1: Microwave-Assisted Cyclocondensation to form Ethyl 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
This step involves the construction of the pyrimidine ring onto the starting pyrrole. Formamidine acetate serves as the source for the N-C-N fragment of the pyrimidine. The high temperatures achievable with microwave heating are crucial for driving this condensation and subsequent cyclization to completion in a short timeframe.[9][10]
Protocol Workflow:
Caption: Workflow for the microwave-assisted cyclocondensation.
Detailed Steps:
-
To a 10 mL microwave reaction vial, add Ethyl 2-amino-1H-pyrrole-3-carboxylate (e.g., 1.0 mmol, 154 mg).[11]
-
Add formamidine acetate (2.5 mmol, 260 mg).
-
Add anhydrous 2-ethoxyethanol (5 mL).
-
Place a Teflon-coated magnetic stir bar in the vial and securely seal the cap.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters: Temperature at 160°C, hold time of 20 minutes, with power set to max (e.g., 300W) and stirring enabled.
-
After irradiation, allow the vial to cool to below 50°C using the instrument's cooling system.
-
Remove the vial and cool it in an ice-water bath to maximize precipitation.
-
Collect the resulting solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the solid under high vacuum to yield the intermediate, Ethyl 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, which can be used in the next step without further purification if TLC/LCMS analysis shows sufficient purity.
Step 2: Microwave-Assisted Chlorination
The conversion of the pyrimidinone to the 4-chloro derivative is a standard transformation, typically achieved with phosphorus oxychloride (POCl₃). Microwave heating can significantly accelerate this often sluggish reaction, reducing the required excess of the corrosive POCl₃ and shortening the overall time.[12][13]
Protocol Workflow:
Caption: Workflow for the microwave-assisted chlorination.
Detailed Steps:
-
CAUTION: This procedure must be performed in a certified chemical fume hood. POCl₃ is highly corrosive and reacts violently with water.
-
Place the dried Ethyl 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (1.0 mmol) into a 10 mL microwave vial with a stir bar.
-
Carefully add phosphorus oxychloride (POCl₃, 3.0 mmol, ~0.28 mL). A co-solvent like toluene can be used if desired. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 1.0 mmol, ~0.17 mL) can sometimes be beneficial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 110°C for 15 minutes.
-
After cooling, very carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~50 g) with vigorous stirring. This quenching step is highly exothermic.
-
Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Optimization and Data
The following table provides representative data for optimizing the microwave conditions. Yields are illustrative and will vary based on the specific equipment and purity of starting materials.
| Step | Parameter | Condition A | Condition B (Optimized) | Condition C | Expected Outcome/Rationale |
| 1 | Temperature | 140°C | 160°C | 180°C | Higher temperatures accelerate cyclization, but >180°C may cause decomposition. 160°C offers a balance of speed and yield. |
| 1 | Time | 10 min | 20 min | 40 min | 10 min may lead to incomplete reaction. 40 min shows no significant yield improvement, suggesting 20 min is sufficient. |
| 1 | Solvent | DMF | 2-Ethoxyethanol | Toluene | 2-Ethoxyethanol and DMF are high-boiling, polar solvents ideal for microwave heating. Toluene is less effective. |
| 2 | Temperature | 90°C | 110°C | 130°C | 110°C is typically sufficient for chlorination with POCl₃ under microwave conditions. Higher temps increase pressure. |
| 2 | Time | 5 min | 15 min | 30 min | 15 minutes is generally adequate for complete conversion as monitored by TLC/LCMS. |
| - | Overall Yield | Variable | ~70-85% | Variable | The optimized protocol aims for high conversion and minimal byproduct formation. |
Safety and Troubleshooting
5.1. Mandatory Safety Protocols
-
Use Laboratory-Grade Equipment: Never use a domestic microwave oven for chemical synthesis.[10][14] Laboratory reactors are designed with pressure/temperature sensors, safety interlocks, and robust containment.[10][11]
-
Personal Protective Equipment (PPE): At a minimum, safety goggles, a lab coat, and appropriate chemical-resistant gloves are required.[14]
-
Fume Hood: All operations, especially those involving POCl₃, must be conducted in a well-ventilated fume hood.[10]
-
Pressure Monitoring: Be aware of the pressure limits of your reaction vessels. Reactions involving volatile reagents or solvents can generate significant pressure at elevated temperatures.[15]
-
Vessel Integrity: Always inspect microwave vials for cracks or defects before use.[14] Never use metal clips or foil inside the microwave cavity.[16]
5.2. Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction (Step 1) | Insufficient temperature or time. | Increase temperature in 10°C increments or time in 5-min increments. Confirm purity of formamidine acetate. |
| Low Yield (Step 2) | Incomplete chlorination or product loss during workup. | Ensure POCl₃ is fresh. Increase equivalents slightly (to 5 equiv.). Be careful during neutralization to avoid hydrolysis. |
| Dark/Polymeric Byproducts | Reaction temperature is too high or time is too long. | Reduce the reaction temperature or hold time. Consider a solvent with a lower dielectric loss tangent. |
| Vial Venting/Failure | Excessive pressure generation. | Reduce reaction scale. Ensure the vial is not overfilled (max 2/3 full).[15] Reduce the target temperature. |
Conclusion
The application of microwave-assisted synthesis provides a robust, efficient, and rapid pathway to this compound, a high-value intermediate for drug discovery. By significantly reducing reaction times and improving control over reaction parameters, this technology aligns with the principles of green chemistry and accelerates the discovery-to-development pipeline.[5] Researchers adopting this methodology can expect to enhance their productivity and synthetic capabilities in the exploration of novel therapeutics based on the pyrrolopyrimidine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction [scielo.org.mx]
- 7. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 10. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl 2-amino-1H-pyrrole-3-carboxylate | C7H10N2O2 | CID 12111022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate for SAR Studies
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a deazapurine isostere of adenine, a fundamental component of ATP.[1][2] This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding sites of various enzymes, particularly kinases.[2] Consequently, pyrrolo[3,2-d]pyrimidine derivatives have been extensively investigated and developed as potent inhibitors for a range of therapeutic targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Neuropeptide Y5 receptor, implicated in cancer and obesity.[1][3][4][5]
Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how specific structural modifications of a lead compound affect its biological activity.[6][7] For the pyrrolo[3,2-d]pyrimidine scaffold, derivatization is key to optimizing potency, selectivity, and pharmacokinetic properties.[8][9] Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate serves as a versatile starting material for such explorations. The reactive chloro group at the C4 position is a prime site for introducing diverse substituents via cross-coupling reactions, while the ester at C7 and the pyrrole nitrogen at N5 offer further opportunities for modification.
This guide provides detailed protocols for the strategic derivatization of this core structure, focusing on methodologies that are robust, versatile, and amenable to the generation of chemical libraries for comprehensive SAR analysis.
Strategic Overview of Derivatization
The derivatization strategy for this compound is primarily centered around three key positions: the C4-chloro, the N5-pyrrole, and the C7-ester functionalities. Each site allows for the introduction of different chemical moieties to probe specific interactions with the biological target.
Caption: Derivatization strategy for SAR studies.
Part 1: Derivatization at the C4 Position
The electron-deficient nature of the pyrimidine ring activates the C4-chloro group for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This position is often critical for establishing key interactions within the hinge region of kinase active sites.
Protocol 1.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling the chloro-pyrimidine with various aryl or heteroaryl boronic acids.[10][11] This allows for the exploration of a wide range of substituents that can occupy hydrophobic pockets or form specific interactions with the target protein.[3]
Rationale: Aryl and heteroaryl chlorides can be challenging substrates due to their lower reactivity compared to bromides or iodides.[10] Success hinges on the selection of an appropriate palladium catalyst and ligand system that facilitates the oxidative addition step.[10][12]
Detailed Protocol:
-
Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and a base such as spray-dried potassium fluoride (KF) or potassium carbonate (K2CO3) (2.0-3.0 equiv).[11]
-
Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd2(dba)3 (2-5 mol%) with a sterically hindered phosphine ligand like P(t-Bu)3 (4-10 mol%).[11] Alternatively, pre-catalysts like Pd(PPh3)4 can be used.[12]
-
Solvent and Reaction Conditions: Add anhydrous solvent, such as THF or a mixture of toluene and water.[11][13] The reaction mixture is typically heated to 50-100 °C and stirred overnight.[11]
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale / Insight |
| Catalyst System | Pd2(dba)3 / P(t-Bu)3 | Effective for less reactive aryl chlorides.[11] |
| Base | Spray-dried KF or K2CO3 | Anhydrous conditions are crucial to prevent boronic acid decomposition. |
| Solvent | THF, Toluene/Water | Solvent choice can be critical for reactivity and solubility.[13] |
| Temperature | 50-100 °C | Higher temperatures may be needed for challenging substrates. |
Protocol 1.2: Buchwald-Hartwig Amination for C-N Bond Formation
The introduction of substituted amines at the C4 position is a cornerstone of SAR for many kinase inhibitors, as the amine can act as a crucial hydrogen bond donor or acceptor.[1] The Buchwald-Hartwig amination is a highly versatile method for this transformation.[14][15]
Rationale: Similar to Suzuki coupling, the C-Cl bond's inertness necessitates a robust catalytic system. The choice of ligand is critical to prevent side reactions like hydrodehalogenation and to ensure efficient reductive elimination.[16]
Detailed Protocol:
-
Reagent Preparation: In an inert atmosphere glovebox or Schlenk line, combine this compound (1.0 equiv), the desired primary or secondary amine (1.1-1.5 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2.0 equiv).[14][16]
-
Catalyst Addition: Add the palladium catalyst and ligand. A typical system is Pd(OAc)2 (2-5 mol%) with a ligand such as RuPhos or XPhos (4-10 mol%).[17]
-
Solvent and Reaction Conditions: Add anhydrous toluene or dioxane. Heat the mixture to 80-110 °C and stir until the starting material is consumed.
-
Monitoring and Work-up: Monitor by TLC or LC-MS. After cooling, quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
| Parameter | Condition | Rationale / Insight |
| Catalyst System | Pd(OAc)2 / RuPhos or XPhos | Sterically demanding ligands facilitate the coupling of a wide range of amines.[17] |
| Base | NaOtBu | Strong base is required, but must be anhydrous to avoid side reactions.[16] |
| Amine Scope | Primary & Secondary Amines | The reaction is broadly applicable, but ammonia itself can be a challenging partner.[15] |
| Atmosphere | Strictly Inert | Oxygen can deactivate the Pd(0) catalyst.[16] |
Part 2: Derivatization at the N5 and C7 Positions
Modifications at the pyrrole nitrogen (N5) and the carboxylate (C7) can significantly impact solubility, cell permeability, and interactions with solvent-exposed regions of the target protein.[8]
Caption: Workflow for C7 ester modification.
Protocol 2.1: Hydrolysis of the C7-Ethyl Ester
Converting the ethyl ester to a carboxylic acid provides a handle for further derivatization, such as amidation, and can introduce a charged group that may form salt-bridge interactions or improve aqueous solubility.[18]
Rationale: Alkaline hydrolysis (saponification) is generally preferred over acidic hydrolysis for esters because the reaction is irreversible and proceeds to completion.[19][20] The formation of the carboxylate salt drives the reaction forward.[21]
Detailed Protocol:
-
Reaction Setup: Dissolve the ethyl 4-substituted-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (1.0 equiv) in a mixture of a co-solvent like THF or ethanol and an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 equiv).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the hydrolysis is complete (monitored by LC-MS).
-
Work-up and Isolation: Remove the organic co-solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1N HCl) to a pH of ~3-4.[22]
-
Product Collection: The carboxylic acid product will typically precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2.2: N-Alkylation at the Pyrrole N5 Position
Introducing substituents at the N5 position can modulate the compound's physicochemical properties and explore interactions in different regions of the binding pocket.[3]
Rationale: The pyrrole nitrogen is nucleophilic and can be alkylated using a suitable electrophile in the presence of a base. The choice of base is important to deprotonate the N-H without promoting side reactions at other positions.
Detailed Protocol:
-
Reagent Preparation: Dissolve the C4-substituted pyrrolopyrimidine (1.0 equiv) in an anhydrous polar aprotic solvent such as DMF or THF.
-
Deprotonation: Cool the solution to 0 °C and add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir for 30-60 minutes at 0 °C or room temperature until hydrogen evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1-1.5 equiv) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water or saturated ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the crude material via flash column chromatography.
Conclusion
The derivatization of this compound offers a rich platform for SAR exploration in drug discovery. By systematically applying robust synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, ester hydrolysis, and N-alkylation, researchers can generate diverse libraries of compounds. This systematic approach allows for the fine-tuning of biological activity, selectivity, and ADME properties, ultimately leading to the identification of optimized clinical candidates. The protocols outlined herein provide a solid foundation for initiating such medicinal chemistry campaigns.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The pyrrolo[3,2-d]pyrimidine core is a significant scaffold in medicinal chemistry, often explored for its potential as a kinase inhibitor.[1][2] This guide provides in-depth, experience-driven advice to ensure the successful synthesis of this key intermediate.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically involves a multi-step sequence. A common approach begins with the construction of a substituted pyrrole ring, followed by the annulation of the pyrimidine ring, and subsequent chlorination. Each of these stages presents unique challenges that can impact the overall yield and purity of the final product.
A representative synthetic approach can be visualized as a three-stage process:
-
Pyrrole Formation: Often achieved through methods like the Vilsmeier-Haack reaction to introduce a formyl group, which is a precursor to the pyrimidine ring.[3][4]
-
Pyrimidine Ring Annulation: This step involves the cyclization of the pyrrole intermediate with a suitable reagent, such as formamide or its derivatives, to form the pyrrolopyrimidinone core.[5]
-
Chlorination: The final step is the conversion of the hydroxyl group on the pyrimidinone to a chloride using a chlorinating agent like phosphorus oxychloride (POCl₃).[6]
This guide will address specific questions and troubleshooting scenarios encountered during these critical stages.
II. Troubleshooting Guides & FAQs
Section A: Pyrrole Intermediate Synthesis (e.g., Vilsmeier-Haack Reaction)
Question 1: My Vilsmeier-Haack formylation of the initial pyrrole substrate is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the Vilsmeier-Haack formylation are a frequent issue and can often be traced back to several key factors:
-
Incomplete Formation of the Vilsmeier Reagent: The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent is critical.[3]
-
Troubleshooting:
-
Ensure both DMF and POCl₃ are of high purity and anhydrous. Moisture will quench the Vilsmeier reagent.
-
The formation of the reagent is exothermic and should be performed under controlled cooling (typically 0-10 °C) to prevent its degradation.[3]
-
-
-
Suboptimal Reaction Temperature: The subsequent formylation of the pyrrole may require heating. The ideal temperature is substrate-dependent.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and reaction time. For highly reactive pyrroles, the reaction might proceed at room temperature, while less reactive substrates may necessitate gentle heating (e.g., 40-60 °C).[3]
-
-
-
Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt is a crucial final step in the formylation.
-
Troubleshooting:
-
The reaction is typically quenched by carefully pouring the mixture onto crushed ice, followed by neutralization. This should be done with vigorous stirring to ensure efficient hydrolysis and prevent localized overheating.
-
-
-
Side Reactions: Electron-rich pyrroles are susceptible to side reactions like di-formylation or polymerization, especially under harsh conditions.[3]
-
Troubleshooting:
-
Use a moderate excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents).
-
Carefully control the reaction temperature to minimize these unwanted side reactions.
-
-
Question 2: I am observing the formation of multiple isomers during the formylation of my substituted pyrrole. How can I improve the regioselectivity?
Answer: The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is governed by the electronic and steric effects of the substituents. The formylation typically occurs at the most electron-rich position.[4]
-
Troubleshooting:
-
Analyze Substituent Effects: Electron-donating groups will direct the formylation to the adjacent positions, while electron-withdrawing groups will deactivate the ring, potentially leading to a mixture of products or no reaction.
-
Protecting Groups: Consider the use of protecting groups to block more reactive sites and direct the formylation to the desired position.
-
Alternative Formylating Agents: In some cases, exploring alternative formylating agents or different reaction conditions might offer improved regioselectivity.
-
Section B: Pyrimidine Ring Annulation
Question 3: The cyclization of my 2-amino-3-formylpyrrole intermediate to form the pyrrolopyrimidinone is inefficient. What factors should I investigate?
Answer: The efficiency of this cyclization step is highly dependent on the reaction conditions and the nature of the cyclizing agent.
-
Choice of Cyclizing Agent: Formamide is a common choice, but other reagents can be used.
-
Troubleshooting:
-
Ensure the formamide is of high purity and dry.
-
Consider using derivatives of formamide, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), which can sometimes lead to milder reaction conditions and improved yields.
-
-
-
Reaction Temperature and Time: These parameters are critical for driving the reaction to completion while minimizing decomposition.
-
Troubleshooting:
-
The reaction often requires high temperatures (refluxing formamide).
-
Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Prolonged heating can lead to degradation of the product.
-
-
-
Catalysis: In some instances, the addition of a catalyst can facilitate the cyclization.
-
Troubleshooting:
-
Acid or base catalysis can sometimes be employed, depending on the specific substrate and mechanism. A small amount of a protic acid or a non-nucleophilic base might be beneficial.
-
-
Section C: Chlorination of the Pyrrolopyrimidinone
Question 4: My chlorination reaction with POCl₃ is giving a low yield of the desired this compound. What are the common pitfalls?
Answer: The chlorination of the hydroxyl group on the pyrimidinone ring is a standard transformation, but several factors can lead to suboptimal results.
-
Incomplete Reaction: The conversion of the hydroxyl group to the chloride may not go to completion.
-
Troubleshooting:
-
Excess POCl₃: Ensure a sufficient excess of POCl₃ is used (typically 3-5 equivalents).
-
Temperature and Time: The reaction usually requires heating. Monitor the reaction progress to determine the necessary reaction time and temperature to drive it to completion.
-
-
-
Side Reactions and Degradation: The pyrrolopyrimidine core can be sensitive to the harsh conditions of the chlorination reaction.
-
Troubleshooting:
-
Temperature Control: Avoid excessively high temperatures, which can lead to charring and decomposition.
-
Tertiary Amine Additives: The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), can sometimes moderate the reactivity and scavenge the HCl generated, minimizing side reactions.[6]
-
-
-
Work-up Procedure: The work-up of a POCl₃ reaction must be performed with extreme caution.
-
Troubleshooting:
-
Slowly and carefully quench the reaction mixture by pouring it onto a mixture of ice and a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Neutralize the acidic mixture with a base (e.g., saturated sodium bicarbonate solution) while ensuring adequate cooling and stirring.
-
-
Question 5: I am struggling with the purification of the final product. What strategies do you recommend?
Answer: The purification of this compound can be challenging due to the presence of impurities from the chlorination step.
-
Initial Work-up: A thorough aqueous work-up is essential to remove most of the inorganic byproducts.
-
Chromatography:
-
Technique: Column chromatography on silica gel is the most common method for purification.
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.
III. Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
| Step | Reagents | Ratio (Substrate:Reagent) | Temperature (°C) | Typical Time (h) |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 1 : 1.1-1.5 : (solvent) | 0-10 (reagent formation), 25-60 (formylation) | 2-6 |
| Pyrimidine Annulation | Formamide | 1 : (excess/solvent) | 180-210 | 4-12 |
| Chlorination | POCl₃, DIPEA (optional) | 1 : 3-5 : 1-1.2 | 80-110 | 3-8 |
Protocol: General Procedure for Chlorination
-
To a stirred solution of the pyrrolopyrimidinone (1.0 eq) in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃, 4.0 eq) at room temperature.
-
If desired, add N,N-diisopropylethylamine (DIPEA, 1.1 eq) dropwise.
-
Heat the reaction mixture to 100 °C and stir for 5 hours, monitoring the progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and ethyl acetate.
-
Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Visualizing the Workflow
Diagram 1: Troubleshooting Flowchart for Low Yield in Chlorination
Caption: A decision tree for troubleshooting low yields in the chlorination step.
V. References
-
Benchchem. (n.d.). Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. Retrieved from --INVALID-LINK--
-
Vulcanchem. (n.d.). Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Reddit. (2023, June 14). Vilsmeier-Haack formilation help. r/OrganicChemistry. Retrieved from --INVALID-LINK--
-
Shu, C., Wang, Y. H., Shen, C. H., Ruan, P. P., Lu, X., & Ye, L. W. (2016). Gold-Catalyzed Intermolecular Ynamide Amination-Initiated Aza-Nazarov Cyclization: Access to Functionalized 2-Aminopyrroles. Organic letters, 18(13), 3254–3257. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. Retrieved from --INVALID-LINK--
-
Appchem. (n.d.). ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. Retrieved from --INVALID-LINK--
-
White, J., & McGillivray, G. (1977). The Vilsmeier-Haack aroylation of pyrroles reexamined. The Journal of Organic Chemistry, 42(26), 4248–4251. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Gold-Catalyzed Intermolecular Ynamide Amination-Initiated Aza-Nazarov Cyclization: Access to Functionalized 2-Aminopyrroles. Retrieved from --INVALID-LINK--
-
Oakwood Chemical. (n.d.). Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. Retrieved from --INVALID-LINK--
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Taha, M. O. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules (Basel, Switzerland), 26(14), 4281. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). ChemInform Abstract: Gold-Catalyzed Intermolecular Ynamide Amination-Initiated Aza-Nazarov Cyclization: Access to Functionalized 2-Aminopyrroles. Retrieved from --INVALID-LINK--
-
De Lombaert, S., et al. (2017). Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. Journal of medicinal chemistry, 60(14), 6111–6124. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Multisubstituted 2-Aminopyrroles/Pyridines via Chemoselective Michael Addition/Intramolecular Cyclization Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from --INVALID-LINK--
-
Journal of the Mexican Chemical Society. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. 62(1). Retrieved from --INVALID-LINK--
-
Green, N. J., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10619–10629. Retrieved from --INVALID-LINK--
-
Auctores. (n.d.). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Retrieved from --INVALID-LINK--
-
Shimomura, N., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of medicinal chemistry, 55(8), 3823–3838. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Retrieved from --INVALID-LINK--
-
ACS combinatorial science. (2013). Efficient solution-phase synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines. 15(1), 10–19. Retrieved from --INVALID-LINK--
-
Parchem. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 4-chloro-, ethyl ester. Retrieved from --INVALID-LINK--
References
- 1. Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Welcome to the dedicated technical support guide for the Suzuki-Miyaura coupling involving Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic campaigns. As specialists in cross-coupling methodologies, we understand the unique challenges presented by heteroaromatic substrates. This guide provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you overcome common hurdles and achieve high-yield, reproducible results.
Our approach is built on the core principles of understanding reaction mechanisms to diagnose and solve problems. We will explore the causality behind common side reactions and provide logical, field-tested solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the Suzuki coupling of this specific pyrrolopyrimidine.
Q1: Why am I observing significant amounts of a dehalogenated side product (Ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate)?
A1: Dehalogenation, or hydrodechlorination, is a frequent side reaction in Suzuki couplings of electron-deficient chloro-heterocycles. It typically arises from two primary pathways:
-
Protonolysis of the Organopalladium Intermediate: The key Pd(II) intermediate, Ar-Pd-Cl(L)₂, can be protonated by trace water or other protic sources in the reaction mixture before it undergoes transmetalation with the boronic acid derivative. This is often exacerbated by bases that are too strong or reaction temperatures that are too high.
-
β-Hydride Elimination: If the organoborane partner or other reagents contain β-hydrides, the palladium complex can undergo β-hydride elimination to form a palladium-hydride species (H-Pd-X(L)₂). This species can then reductively eliminate the desired product's precursor or directly participate in a reductive cycle that leads to the dehalogenated starting material.
To mitigate this, ensure your solvent and reagents are scrupulously dried. Consider using a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or K₂CO₃ in aqueous solutions.
Q2: My reaction is sluggish or stalls completely. What are the primary causes?
A2: Incomplete conversion is often traced back to several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or undergo oxidative degradation. The choice of ligand is critical to stabilize the active Pd(0) species throughout the catalytic cycle. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often necessary to promote the difficult oxidative addition step and prevent catalyst decomposition.
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be the rate-limiting step. This is highly dependent on the base and solvent system. The base not only participates in the catalytic cycle but also activates the boronic acid. A phase-transfer catalyst (e.g., TBAB) can sometimes be beneficial in biphasic systems.
-
Boronic Acid Decomposition: Boronic acids, particularly heteroaryl boronic acids, can be unstable under reaction conditions and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen). This is often accelerated by heat and aqueous basic conditions. Running the reaction under an inert atmosphere (N₂ or Ar) and at the lowest effective temperature is crucial.
Q3: I am seeing significant homocoupling of my boronic acid (Glaser coupling). How can I prevent this?
A3: Homocoupling of the boronic acid to form a biaryl byproduct (Ar'-Ar') is typically an oxygen-mediated process that is catalyzed by palladium.
-
Rigorous Degassing: The most critical step to prevent this is to thoroughly degas your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes prior to adding the catalyst.
-
Stoichiometry Control: Using a slight excess (1.1-1.3 equivalents) of the boronic acid can sometimes be counterproductive if homocoupling is the major side reaction. Try running the reaction with a closer to 1:1 stoichiometry.
Part 2: Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and resolving specific experimental issues.
Issue 1: Low Yield with Dehalogenation as the Major Side Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Protic Impurities | Check the water content of your solvent (e.g., via Karl Fischer titration). Are your reagents (base, boronic acid) anhydrous? | Use freshly distilled or anhydrous grade solvents. Dry the base (e.g., K₃PO₄) in an oven before use. Consider adding molecular sieves to the reaction. |
| Base is Too Strong or Ineffective | Is the pKa of the base appropriate? Strong aqueous bases can promote protonolysis. | Switch to a milder, non-aqueous base system. K₃PO₄ in an organic solvent like 1,4-dioxane or toluene is a robust starting point. Cs₂CO₃ or CsF are also excellent, albeit more expensive, alternatives that often accelerate transmetalation. |
| High Reaction Temperature | Monitor the reaction progress by TLC or LC-MS at different temperatures. Does dehalogenation increase with time/temp? | Screen lower temperatures (e.g., start at 80 °C instead of 110 °C). While slower, a lower temperature can significantly suppress the dehalogenation pathway. |
| Ligand Choice | Is the ligand providing sufficient steric bulk and electron density to favor reductive elimination over side reactions? | For this electron-deficient system, consider bulky biarylphosphine ligands. SPhos, RuPhos, and XPhos are excellent candidates that have demonstrated high efficacy in challenging couplings. They accelerate the rate-limiting oxidative addition and subsequent reductive elimination. |
Troubleshooting Workflow: Dehalogenation
Caption: A decision tree for troubleshooting dehalogenation side reactions.
Part 3: Optimized Experimental Protocol
This section provides a robust starting protocol for the Suzuki coupling of this compound. It is designed to minimize common side reactions.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic Acid or Pinacol Ester (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
SPhos (2.2-4.4 mol% for Pd₂(dba)₃, 4.4-8.8 mol% for Pd(OAc)₂)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)
-
Anhydrous 1,4-Dioxane or Toluene
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid derivative (1.2 eq), and anhydrous K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the vessel with a septum and purge with inert gas (N₂ or Ar) for 10-15 minutes. Alternatively, evacuate and backfill the flask three times.
-
Catalyst Preparation (Pre-formation of active catalyst is recommended): In a separate, dry vial under inert gas, add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos). Add a small amount of the reaction solvent and stir for 5-10 minutes until a homogeneous solution is formed. This pre-catalyst solution can then be added to the main reaction vessel.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution with respect to the starting material) to the main reaction flask via syringe.
-
Degassing: Sparge the resulting suspension with the inert gas for a further 15-20 minutes. If using the freeze-pump-thaw method, perform three cycles.
-
Initiation: Add the pre-formed catalyst solution to the main reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Catalytic Cycle and Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and key off-cycle side reactions.
Purification of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate derivatives by HPLC
Welcome to the technical support center for the purification of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize High-Performance Liquid Chromatography (HPLC) for the purification of these critical pharmaceutical intermediates. As nitrogen-containing heterocyclic compounds, pyrrolopyrimidines present unique challenges in reversed-phase chromatography. This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome these challenges, optimize your separations, and ensure the integrity of your purified compounds.
Troubleshooting Guide: Common Chromatographic Issues
This section addresses specific, frequently encountered problems during the HPLC purification of pyrrolo[3,2-d]pyrimidine derivatives. The solutions provided are based on established chromatographic principles and practical field experience.
Q1: My peak for the main pyrrolopyrimidine compound shows significant tailing. What are the likely causes and how can I achieve a symmetrical peak?
A1: Peak tailing is the most common issue when analyzing basic compounds like pyrrolopyrimidines on silica-based reversed-phase columns. The primary cause is secondary ionic interactions between the protonated basic nitrogens on your analyte and ionized residual silanol groups (Si-O⁻) on the stationary phase.[1][2][3]
Here is a systematic approach to resolve peak tailing:
-
Adjust Mobile Phase pH: The most effective solution is to control the ionization state of both the analyte and the silanol groups.[4]
-
Mechanism: Lowering the pH of the aqueous mobile phase to a range of 2.5-3.5 serves two purposes: it fully protonates the residual silanols (Si-OH), neutralizing their negative charge, and ensures your basic analyte is consistently in its protonated form.[2][5] This minimizes the secondary ion-exchange interactions that cause tailing.
-
Action: Incorporate an acidic modifier into your mobile phase. A concentration of 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic mobile phase components is a standard starting point. Ensure your column is stable at this pH.[6]
-
-
Select an Appropriate Column: Not all C18 columns are the same.
-
Mechanism: Modern columns often feature "end-capping" or are classified as "base-deactivated."[2] End-capping uses a small silylating agent (like trimethylchlorosilane) to bond with and mask many of the accessible residual silanol groups, making them unavailable for secondary interactions.
-
Action: Use a high-purity, end-capped C18 or a phenyl-hexyl column designed for the analysis of basic compounds. If tailing persists even at low pH, a specialized base-deactivated column may be required.[2][7]
-
-
Check for Column Contamination or Voids:
-
Mechanism: Strongly retained basic compounds or particulates from the sample can accumulate at the column inlet frit or the top of the stationary phase bed. This disrupts the sample band as it enters the column, leading to poor peak shape. A physical void at the column inlet can have a similar effect.[2]
-
Action: First, try flushing the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile). If permitted by the manufacturer, reverse-flush the column directly to waste.[2] If the problem persists, the column may be irreversibly contaminated or have a void, requiring replacement. Using a guard column can protect the analytical column from contaminants.[2]
-
Troubleshooting Workflow: Diagnosing and Solving Peak Tailing
Below is a logical workflow to systematically address peak tailing for basic heterocyclic compounds.
Caption: A decision tree for troubleshooting peak tailing.
Q2: My main peak is fronting (leading edge is sloped). What does this indicate and how do I correct it?
A2: Peak fronting is typically less common than tailing for these derivatives but usually points to one of two main causes: sample overload or solvent incompatibility.[7][8]
-
Sample Overload:
-
Mechanism: You are injecting too much sample mass (mass overload) or too large a volume (volume overload) for the column to handle.[8] The stationary phase becomes saturated at the point of injection, causing the sample band to spread non-linearly.
-
Action: Systematically reduce the concentration of your sample and/or the injection volume.[9] Try a 10-fold dilution of your sample first. If the peak shape improves and becomes symmetrical, you have identified sample overload as the problem.
-
-
Incompatible Injection Solvent:
-
Mechanism: The solvent used to dissolve your sample is significantly "stronger" (less polar in reversed-phase) than your mobile phase.[7] For example, dissolving your sample in 100% Acetonitrile or DMSO when the starting mobile phase condition is 95% water causes the sample to travel through the top of the column too quickly without properly partitioning, leading to a distorted peak.
-
Action: Whenever possible, dissolve your sample in the initial mobile phase composition.[7] If solubility is an issue, use the weakest (most polar) solvent that can adequately dissolve your compound, and keep the injection volume as small as possible.
-
Q3: I am struggling to resolve my target pyrrolopyrimidine from a closely eluting structural analog or impurity. What is the most effective way to improve resolution?
A3: Achieving adequate resolution (Rs) is critical for accurate quantification and obtaining high-purity fractions. The resolution between two peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[10][11]
Resolution Optimization Strategy
| Parameter | How to Adjust | Expected Outcome & Rationale |
| 1. Selectivity (α) | Change the organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa).[10][11] | Most powerful effect on resolution. Different solvents create different interactions between the analytes and the stationary phase, which can significantly change the relative spacing of peaks. |
| Adjust the mobile phase pH.[6][11][12] | For ionizable compounds, small changes in pH can alter the hydrophobicity and thus the retention of one analyte more than another, improving separation. | |
| Change the stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Cyano column).[11][13] | Phenyl phases can offer alternative selectivity for aromatic compounds through π-π interactions. | |
| 2. Efficiency (N) | Use a column with smaller particles (e.g., 5 µm → 3 µm).[10] | Increases the number of theoretical plates, leading to sharper, narrower peaks that are easier to resolve. This will increase backpressure. |
| Use a longer column (e.g., 150 mm → 250 mm).[10][11] | Increases the residence time and opportunity for separation, but also increases run time and backpressure. | |
| Lower the flow rate.[14] | Can improve efficiency by allowing more time for mass transfer, but this also increases the analysis time. | |
| 3. Retention Factor (k) | Decrease the percentage of organic solvent in the mobile phase.[10] | Increases retention time for all components, moving them away from the void volume. This provides more time for the column to perform the separation. Aim for a k value between 2 and 10 for the first peak of interest. |
Decision Logic for Improving Resolution
Caption: A systematic approach to optimizing peak resolution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification method for a novel this compound derivative?
A1: A robust starting point is crucial for efficient method development. Here is a recommended set of initial conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | Reversed-Phase C18, 5 µm, 150 x 4.6 mm | C18 is a versatile stationary phase suitable for a wide range of hydrophobicities.[15] 5 µm particles provide a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to control ionization and improve peak shape for the basic pyrrolopyrimidine core.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. Formic acid is added for consistency. |
| Gradient | 5% to 95% B over 20 minutes | A broad scouting gradient helps to determine the approximate elution conditions for your compound and any impurities.[16] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven provides stable retention times and can improve peak efficiency.[9][14] |
| Detection | UV Detector at 254 nm and 280 nm | Pyrrolopyrimidine systems typically have strong UV absorbance. Monitoring multiple wavelengths helps detect impurities with different chromophores. |
| Sample Prep. | Dissolve in 50:50 Acetonitrile:Water or DMSO at ~1 mg/mL | Ensure the sample is fully dissolved. Filter through a 0.22 or 0.45 µm syringe filter before injection to protect the column.[17][18] |
Q2: How should I prepare my crude reaction mixture for HPLC purification?
A2: Proper sample preparation is critical to protect your column and achieve a successful purification.[13][19]
-
Initial Work-up: Perform a liquid-liquid extraction (LLE) or other suitable work-up to remove inorganic salts and highly polar starting materials.
-
Solubility Test: Dissolve a small amount of the crude material in your intended injection solvent (ideally the mobile phase or a weak solvent). If it doesn't dissolve readily, you may need to use a small amount of a stronger solvent like DMSO or DMF.
-
Filtration: Always filter your sample before injection.[20] Use a 0.45 µm syringe filter (PTFE or nylon are common choices) to remove any particulate matter that could clog the column frit.[17]
-
Concentration: Prepare the sample at the highest possible concentration without causing precipitation or viscosity issues. This minimizes the number of injections required for preparative scale purification. However, be mindful of potential sample overload, which can be assessed at the analytical scale first.
Q3: What are the key considerations when scaling up my analytical method to a preparative scale for purification?
A3: Scaling from an analytical method to a preparative one requires careful consideration to maintain separation quality.[21]
-
Maintain Linear Velocity: The primary goal is to keep the residence time of the analyte on the column consistent.[22] To do this, you must scale the flow rate in proportion to the change in the column's cross-sectional area. The formula is:
-
Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep))² / (ID (analytical))² ]
-
Example: Scaling from a 4.6 mm ID column at 1 mL/min to a 21.2 mm ID column: Flow Rate (prep) = 1.0 x [ (21.2)² / (4.6)² ] ≈ 21.2 mL/min.
-
-
Scale Injection Volume: The injection volume can also be scaled proportionally to the column volume to maximize throughput.
-
Gradient Time: The gradient time should be kept the same to ensure the separation profile remains consistent.[22]
-
Sample Loading: Determine the maximum sample load on the analytical column without compromising resolution. This will inform the loading capacity of the larger preparative column. This is often an empirical process involving loading studies.
-
Equipment Limitations: Be aware of the pressure limits of your preparative column and HPLC pump, as well as the flow rate capabilities of the system.[23]
Standard Operating Protocols
Protocol 1: Column Cleaning and Regeneration
A clean column is essential for reproducible results. If you observe high backpressure or deteriorating peak shape, perform the following cleaning procedure.
-
Disconnect the Column: Disconnect the column from the detector to avoid contaminating the flow cell.
-
Flush Buffer: Wash the column with 10-20 column volumes of your mobile phase without the buffer salts (e.g., 95:5 Water:Acetonitrile).
-
Organic Wash: Wash with 10-20 column volumes of 100% Acetonitrile.
-
Strong Solvent Wash: For stubborn, non-polar contaminants, wash with 10-20 column volumes of Isopropanol (IPA).
-
Re-equilibration: Before use, flush the column with the initial mobile phase conditions for at least 20 column volumes or until a stable baseline is achieved.[9]
References
- 1. support.waters.com [support.waters.com]
- 2. labcompare.com [labcompare.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. agilent.com [agilent.com]
- 6. moravek.com [moravek.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [discover.restek.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. hplc.ru [hplc.ru]
- 17. uhplcs.com [uhplcs.com]
- 18. nacalai.com [nacalai.com]
- 19. fishersci.pt [fishersci.pt]
- 20. greyhoundchrom.com [greyhoundchrom.com]
- 21. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
Technical Support Center: Optimization of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Synthesis
Welcome to the technical support center for the synthesis and optimization of key pyrrolopyrimidine intermediates. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by researchers working on the synthesis of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to rationalize and optimize your experimental conditions effectively.
The target molecule is a crucial building block in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by issues related to yield, purity, and reproducibility. The most critical step is the conversion of the 4-hydroxy precursor, Ethyl 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, to the desired 4-chloro derivative, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).
Core Reaction Pathway: Chlorination
The primary transformation involves the chlorination of a pyrimidinol tautomer. Understanding this step is key to troubleshooting the entire process.
Caption: General workflow for the chlorination step.
Troubleshooting Guide & FAQs
Question 1: My chlorination reaction is incomplete, and I'm recovering significant amounts of the starting hydroxypyrimidine. How can I drive the reaction to completion?
Answer: This is the most common issue, and it typically points to insufficient reactivity or suboptimal reaction conditions. The conversion of the 4-hydroxy group (which exists in equilibrium with its pyrimidinone tautomer) to the 4-chloro group requires overcoming a significant activation barrier.
Causality & Solutions:
-
Insufficient Reagent Activity:
-
POCl₃ Quality: Phosphorus oxychloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. Using an old or improperly stored bottle can lead to reduced potency. Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere.
-
Stoichiometry: Historically, this reaction is run using a large excess of POCl₃, which acts as both the reagent and the solvent[1]. This drives the reaction equilibrium forward. However, this creates significant waste and safety hazards during workup[2]. A modern, more efficient approach involves using near-equimolar amounts of POCl₃ in a sealed reactor at high temperatures, which often provides excellent yields without the need for a large excess[3].
-
-
Suboptimal Temperature and Time:
-
Temperature: These chlorinations often require high temperatures, typically refluxing in POCl₃ (b.p. 106 °C) or even higher temperatures (140–160 °C) in a sealed, solvent-free system[3]. If your reaction is sluggish at a lower temperature, a careful, incremental increase can significantly improve conversion rates.
-
Reaction Time: Monitor the reaction by TLC or LCMS. If starting material is still present, extending the reaction time may be necessary. However, prolonged heating can also lead to decomposition.
-
-
Role of Amine Bases:
-
The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or pyridine can be beneficial. The base serves two purposes: it can neutralize the HCl generated during the reaction, and it may participate in the activation of the hydroxyl group, making it a better leaving group. Patent literature often cites the use of bases like DIPEA in conjunction with POCl₃ in a solvent like toluene[4].
-
Optimized Conditions Comparison
| Parameter | Traditional Method | Solvent-Free High-Temp Method |
| POCl₃ Stoichiometry | Large Excess (Solvent) | 1.0 - 1.5 equivalents |
| Solvent | None (POCl₃ is solvent) | None |
| Base | Often used (e.g., Pyridine) | 1.0 equivalent (e.g., Pyridine) |
| Temperature | ~110 °C (Reflux) | 140 - 160 °C (Sealed Reactor) |
| Advantages | Simple setup | Higher atom economy, reduced waste, easier workup[2][3] |
| Disadvantages | Hazardous quench, large waste stream | Requires specialized sealed reactor |
Question 2: I'm observing a significant amount of the hydrolyzed (4-hydroxy) byproduct after aqueous workup. How can I minimize this?
Answer: The 4-chloro position on the pyrrolopyrimidine scaffold is highly susceptible to nucleophilic aromatic substitution (SNAr)[5]. During aqueous workup, water can act as a nucleophile, converting your desired product back into the starting material. This is particularly problematic under acidic conditions, which protonate the pyrimidine ring and further activate it for nucleophilic attack[6].
Causality & Solutions:
-
Quenching Procedure: This is the most critical step for preventing hydrolysis.
-
Avoid Acidic Quench: The reaction mixture is highly acidic due to excess POCl₃ and its byproducts. Quenching directly into water will generate a hot, strongly acidic solution, maximizing the rate of hydrolysis.
-
Recommended Quench: The best practice is to slowly and carefully add the reaction mixture to a vigorously stirred slurry of ice and a weak base, such as sodium bicarbonate or potassium carbonate. The goal is to keep the temperature near 0 °C and the pH neutral to slightly basic (pH 8-9) throughout the quench[2]. This neutralizes the acids before they can catalyze significant hydrolysis.
-
-
Extraction and Handling:
-
Once quenched, extract the product immediately into an organic solvent (e.g., ethyl acetate, dichloromethane). Do not let the product sit in the aqueous phase for an extended period.
-
Wash the organic layer with brine to remove residual water and dry it thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before concentrating.
-
Caption: Decision workflow for minimizing hydrolysis during workup.
Question 3: The reaction mixture turns dark/forms tar, leading to low yields and difficult purification. What causes this and how can it be prevented?
Answer: Dark coloration and tar formation are indicative of decomposition. The pyrrolopyrimidine core, while aromatic, can be sensitive to the harsh, acidic, and high-temperature conditions of the chlorination reaction.
Causality & Solutions:
-
Excessive Temperature/Time: While heat is necessary to drive the reaction, prolonged exposure to very high temperatures can cause the substrate or product to decompose. Monitor the reaction closely and stop heating as soon as the starting material is consumed. The solvent-free protocol, while at a higher temperature, is often complete in just a couple of hours, minimizing exposure time[3].
-
Reagent Purity: Impurities in the starting material or solvents can be a major cause of side reactions.
-
Starting Material: Ensure your Ethyl 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is pure. Residual reagents from previous steps can interfere.
-
Solvents/Reagents: If using a co-solvent like N,N-dimethylformamide (DMF), ensure it is anhydrous and amine-free. Old DMF can decompose to dimethylamine, which is nucleophilic and can lead to side products[7].
-
-
Atmospheric Control: Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice. This prevents the ingress of atmospheric moisture, which can react with POCl₃ in a highly exothermic manner and contribute to side reactions.
Question 4: What are the best practices for handling and quenching phosphorus oxychloride (POCl₃) on a large scale?
Answer: POCl₃ is corrosive, toxic, and reacts violently with water. Safety is paramount.
-
Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Quenching: The quenching of excess POCl₃ is highly exothermic and can pose a significant safety risk, especially on a large scale[2].
-
Never add water directly to POCl₃. This can cause a violent, runaway reaction.
-
The safest method is to add the POCl₃-containing reaction mixture slowly to a large volume of vigorously stirred ice. This provides a large heat sink to manage the exotherm.
-
For multi-gram scales, monitoring the temperature of the quench mixture with a thermocouple is essential to ensure it does not rise uncontrollably[3].
-
The development of protocols using only equimolar amounts of POCl₃ was driven by the need to mitigate this hazardous quench[1][2]. Adopting such a protocol is the best way to improve safety.
-
Question 5: My final product is difficult to purify. What are some effective purification strategies?
Answer: Purification challenges usually arise from the close polarity of the product and the starting material, or from the presence of persistent byproducts.
-
Crystallization/Precipitation: If the reaction goes to completion and hydrolysis is minimized, the product can often be isolated by precipitation. After the controlled basic quench, the product may precipitate directly from the aqueous mixture. It can then be collected by filtration, washed with cold water, and dried[2]. This is the most efficient method for large scales.
-
Silica Gel Chromatography: If impurities are present, column chromatography is necessary.
-
Solvent System: A typical solvent system would be a gradient of ethyl acetate in hexanes or petroleum ether. The starting material (hydroxy) is significantly more polar than the product (chloro), so they should separate well.
-
Deactivation: The chloro-product can be sensitive to acidic silica gel. It is good practice to use silica gel that has been neutralized by pre-washing with a solvent mixture containing a small amount of triethylamine (~0.5-1%).
-
-
Liquid-Liquid Extraction: A carefully controlled acid-base extraction can sometimes be used. However, given the product's instability to acid, this is risky and generally not recommended.
Optimized Experimental Protocol (Solvent-Free Example)
This protocol is adapted from modern, environmentally conscious methods for chlorinating hydroxypyrimidines[2][3].
WARNING: This reaction should only be performed by trained personnel in a chemical fume hood. It involves high temperatures and corrosive reagents.
-
Preparation:
-
To a thick-walled, pressure-rated glass reactor equipped with a magnetic stir bar, add Ethyl 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (1.0 eq).
-
Add pyridine (1.0 eq).
-
In the fume hood, carefully add phosphorus oxychloride (POCl₃, 1.1 eq) to the reactor.
-
Seal the reactor securely.
-
-
Reaction:
-
Place the sealed reactor in a pre-heated oil bath or heating mantle set to 150 °C.
-
Stir the mixture vigorously for 2-3 hours.
-
Monitor the reaction progress by taking aliquots (after cooling) and analyzing via TLC or LCMS until the starting material is no longer observed.
-
-
Workup and Isolation:
-
Allow the reactor to cool completely to room temperature. DO NOT open a hot, pressurized reactor.
-
Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water, with enough sodium bicarbonate to maintain a pH > 8.
-
In the fume hood, very slowly and carefully unseal the reactor.
-
Using a glass pipette or cannula, transfer the reaction mixture dropwise into the cold, basic slurry. Monitor the temperature of the slurry to ensure it remains below 10 °C.
-
Once the addition is complete, continue stirring for 30 minutes. The product may precipitate as a solid.
-
Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield the final product.
-
-
Purification (if necessary):
-
If the product is not sufficiently pure, dissolve it in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
Common byproducts in the synthesis of pyrrolopyrimidine kinase inhibitors
Technical Support Center: Pyrrolopyrimidine Kinase Inhibitor Synthesis
Welcome to the technical support center for the synthesis of pyrrolopyrimidine kinase inhibitors. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important class of molecules. The pyrrolo[2,3-d]pyrimidine scaffold, a core component of many kinase inhibitors, presents unique synthetic challenges.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you identify, understand, and mitigate common synthetic byproducts.
Section 1: Issues in C-C Bond Formation - Dehalogenation in Cross-Coupling Reactions
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental for installing aryl or heteroaryl substituents onto the pyrrolopyrimidine core. However, an often-encountered and frustrating byproduct is the dehalogenated starting material.[3][4]
Q1: I'm performing a Suzuki-Miyaura coupling between my halogenated pyrrolopyrimidine and a boronic acid, but I'm isolating a significant amount of the corresponding proto-dehalogenated pyrrolopyrimidine. What is causing this?
A: The formation of a dehalogenated byproduct is a known and common side reaction in Suzuki couplings, often competing with the desired cross-coupling pathway.[5] This typically occurs when the aryl halide starting material is reduced, and the halogen atom is replaced by a hydrogen atom.[5] The mechanism is complex, but several factors are known to promote it:
-
Protonolysis of Intermediates: The organopalladium intermediate or the boronic acid itself can undergo protonolysis (cleavage by a proton), especially in the presence of water or protic solvents. This effectively quenches the reactive species and releases the dehalogenated arene.[6]
-
Role of the Base and Solvent: Certain bases or solvents can act as hydride donors, leading to reductive dehalogenation. Strong bases, in particular, can facilitate this undesired pathway.[5]
-
Catalyst Activity: Highly active palladium catalyst systems, while beneficial for the main reaction, can sometimes accelerate the rate of dehalogenation, especially with electron-rich aryl halides.[5]
-
Unprotected Pyrrole N-H: For pyrrole and pyrrolopyrimidine systems, an unprotected N-H group can significantly exacerbate dehalogenation. The acidic proton can interfere with the catalytic cycle. Studies have shown that unprotected bromopyrroles readily undergo debromination during Suzuki coupling.[4]
Q2: How can I reliably identify the dehalogenated byproduct in my crude reaction mixture?
A: Identifying the dehalogenated product is crucial for troubleshooting. You can use a combination of standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product is typically less polar than the halogenated starting material. It will appear as a new spot with a higher Rf value.
-
LC-MS/GC-MS: This is the most definitive method. The byproduct will have a molecular weight corresponding to the replacement of the halogen atom (e.g., Br, ~79/81 Da; Cl, ~35/37 Da) with a hydrogen atom (1 Da).
-
1H NMR Spectroscopy: In the 1H NMR spectrum of the crude product, you will observe the appearance of a new proton signal in the aromatic region where the halogen was previously located, coupled to adjacent protons.
Q3: What concrete steps can I take to minimize or prevent dehalogenation?
A: A multi-faceted approach is often necessary. The key is to favor the rate of cross-coupling over the rate of dehalogenation.
-
Protect the Pyrrole Nitrogen: This is often the most effective strategy. Protection with a tert-butyloxycarbonyl (BOC) group has been shown to suppress dehalogenation significantly. Interestingly, under certain Suzuki conditions, the BOC group can be cleaved in situ, simplifying the overall synthesis.[3][4]
-
Optimize the Catalyst System:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands. These can stabilize the palladium catalyst and promote the reductive elimination step (the desired product formation) over side reactions.
-
Palladium Precursor: While Pd(PPh3)4 is common, sometimes switching to a different precursor like Pd(OAc)2 with a specific ligand can alter the reaction course favorably.
-
-
Control the Reaction Conditions:
-
Base Selection: Use a milder base. Anhydrous K2CO3 or K3PO4 are often better choices than stronger bases like alkoxides.
-
Solvent System: Minimize the amount of water or protic solvents. While some water is often necessary for the transmetalation step, using minimal amounts in a solvent like dioxane can be beneficial.[7] Anhydrous conditions, however, can sometimes shut down the reaction entirely.[7]
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can promote decomposition and side reactions.[5]
-
Troubleshooting Dehalogenation in Suzuki Coupling
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| High % of Dehalogenated Product | Unprotected pyrrole N-H | Protect the nitrogen with a BOC group.[4] |
| Protic solvent or excess water | Use a dioxane/water mixture with minimal water.[7] | |
| Strong base (e.g., NaOEt) | Switch to a milder base like K₂CO₃ or K₃PO₄.[5] | |
| Highly active catalyst | Screen different palladium precursors and phosphine ligands. |
| Reaction Stalls | Anhydrous conditions | Add a minimal, controlled amount of water.[7] |
Section 2: Functional Group Instability - Hydrolysis of Nitriles
Many synthetic routes towards functionalized pyrrolopyrimidines utilize nitrile (-C≡N) precursors. While robust, the nitrile group can be susceptible to hydrolysis under certain conditions, leading to unwanted amide or carboxylic acid byproducts.
Q4: My starting material has a cyanophenyl group, but after my reaction, I've isolated a significant amount of the corresponding benzamide derivative. What happened?
A: You are observing the partial hydrolysis of a nitrile to a primary amide. This reaction can be catalyzed by either acid or base.[8] The harsh conditions often used in subsequent synthetic steps (e.g., prolonged heating in acidic or basic media) can inadvertently hydrolyze the nitrile.[9]
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen. This dramatically increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water.[10] Subsequent tautomerization and deprotonation yield the amide.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon. Protonation of the resulting intermediate by water then yields the amide.
It's important to note that amides can be further hydrolyzed to carboxylic acids under more forcing conditions, but stopping at the amide is common, especially if conditions are not sufficiently harsh or prolonged.[11]
Q5: How can I prevent unwanted nitrile hydrolysis during my synthesis?
A: Prevention focuses on careful control of reaction conditions and pH.
-
Use Milder Conditions: If possible, avoid prolonged exposure to high temperatures and strong aqueous acid or base. If a reaction requires these conditions, consider if the nitrile group can be introduced at a later stage in the synthesis.
-
pH Control: Maintain the reaction mixture at or near neutral pH if the reaction chemistry allows.
-
Anhydrous Conditions: If water is not a required reagent for your desired transformation, using anhydrous solvents and reagents will prevent hydrolysis.
-
Alternative Reagents: For some transformations, specialized reagents can achieve the desired outcome under neutral or milder conditions. For example, some modern methods use ionic liquids or specific catalysts for selective hydration of nitriles to amides, highlighting the need for careful reagent selection to avoid this side reaction if it's not the desired outcome.[12]
Section 3: Heterocycle Reactivity - N-Oxidation and Alkylation Issues
The pyrrolopyrimidine core is rich in nitrogen atoms, which are nucleophilic and can be sites for undesired side reactions like oxidation and uncontrolled alkylation.
Q6: I've isolated a byproduct with a mass increase of 16 Da (+16 amu) from my desired product. Is this an N-oxide?
A: Yes, a mass increase of 16 Da is a classic indicator of oxidation, and for a nitrogen-rich heterocycle like pyrrolopyrimidine, the formation of an N-oxide is a very high probability.[13] The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, especially when using certain reagents or if the reaction is exposed to air for prolonged periods at high temperatures.[14] Common oxidizing agents that can be present, sometimes unintentionally, include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or even metal catalysts in the presence of an oxidant.[15]
Q7: My protocol involves an N-alkylation step, but I'm getting a mixture of products. How can I control the regioselectivity?
A: The pyrrolo[2,3-d]pyrimidine scaffold has multiple nitrogen atoms (N1, N3, and N7) that can potentially be alkylated, leading to a mixture of regioisomers. Achieving high selectivity is a common challenge.
-
Inherent Reactivity: The relative nucleophilicity of the nitrogen atoms dictates the inherent regioselectivity, which can be influenced by the substitution pattern on the ring.
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly impact the product distribution. For instance, different bases can lead to the formation of different anions, each with its own reactivity profile.[16]
-
Protecting Groups: The most robust strategy for controlling regioselectivity is the use of protecting groups. You can selectively protect certain nitrogen atoms to direct the alkylation to the desired position. For example, protecting N7 allows for selective functionalization at other positions. After the alkylation step, the protecting group is removed.[17][18]
Section 4: Stereochemical Integrity - Racemization
Many potent kinase inhibitors are chiral and must be synthesized as a single enantiomer. Loss of stereochemical purity via racemization can occur at various stages and severely impacts the biological activity and regulatory approval of the final compound.
Q8: I started with an enantiomerically pure building block, but my final product has a low enantiomeric excess (ee). What could have caused this racemization?
A: Racemization is the conversion of an optically active compound into a 1:1 mixture of both enantiomers (a racemate), resulting in a loss of optical activity.[19][20] This happens when the chiral center is temporarily converted into an achiral, planar intermediate. For many kinase inhibitors, this is a risk if there is a stereocenter adjacent to a carbonyl group or another acidifying group.
Common causes include:
-
Enolization: Under either acidic or basic conditions, a proton on a chiral carbon adjacent to a carbonyl group can be removed to form a planar enol or enolate intermediate. Reprotonation can then occur from either face of the plane, leading to a mixture of enantiomers.[19]
-
Harsh Reaction Conditions: Exposure to strong acid or base, or high temperatures, for prolonged periods can provide the energy and chemical environment needed to facilitate the formation of these planar intermediates.
-
Chromatography: While less common, purification on certain stationary phases (like silica or alumina) can sometimes cause racemization of sensitive compounds.
Q9: How can I prevent racemization during my synthesis?
A: Preserving stereochemical integrity requires careful planning and execution.
-
Mild Reaction Conditions: Whenever possible, use mild bases (e.g., organic amines like DIPEA instead of strong alkoxides) and acids. Keep reaction temperatures as low as possible.
-
Minimize Exposure Time: Reduce the time the chiral compound is exposed to potentially racemizing conditions.
-
Strategic Synthesis Design: Plan your synthesis to introduce the chiral center as late as possible, or use reactions known to proceed with high stereochemical fidelity.
-
Chiral Analysis at Each Step: Use chiral HPLC or SFC to monitor the enantiomeric excess at each step following the introduction of the stereocenter. This helps pinpoint exactly where the racemization is occurring, allowing for targeted process optimization.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Racemization - Wikipedia [en.wikipedia.org]
- 20. Racemization | McGraw Hill's AccessScience [accessscience.com]
Preventing decomposition of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Welcome to the technical support center for Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this crucial building block. By understanding the chemical vulnerabilities of this molecule, you can significantly improve experimental outcomes and ensure the integrity of your results.
Introduction to the Molecule's Stability
This compound is a versatile heterocyclic compound widely used in the synthesis of kinase inhibitors and other pharmacologically active molecules. Its utility stems from the reactive 4-chloro substituent, which allows for facile nucleophilic aromatic substitution (SNAr) reactions. However, this reactivity is also the primary source of its instability. The primary modes of decomposition are hydrolysis of the 4-chloro group and, to a lesser extent, hydrolysis of the ethyl ester at the 7-position. This guide will address the prevention of these and other potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My compound shows a new, more polar spot on TLC/a new peak in LC-MS after storage in a solvent. What is happening?
A1: This is a classic sign of hydrolysis of the 4-chloro group to the corresponding 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. This hydrolysis is catalyzed by trace amounts of acid or base and is accelerated by protic solvents, especially water. The resulting hydroxyl compound is significantly more polar than the starting material.
Q2: I am seeing two decomposition products. What could the second one be?
A2: Besides the hydrolysis of the chloro group, the ethyl ester at the 7-position can also be hydrolyzed to the corresponding carboxylic acid. This is more likely to occur under strongly acidic or basic conditions. Depending on the conditions, you could see the product of single hydrolysis (either at the C4 or C7 position) or double hydrolysis (at both positions).
Q3: Can I use microwave heating for my reaction?
A3: Yes, microwave-assisted synthesis can be highly effective for SNAr reactions with this substrate. The rapid heating can significantly reduce reaction times, which in turn can minimize the formation of degradation byproducts that may occur with prolonged heating.
Q4: What are the ideal storage conditions for this compound?
A4: For long-term stability, the compound should be stored as a dry solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[1][2] Avoid storing it in solution for extended periods, especially in protic solvents.
Troubleshooting Guide
Issue 1: Low Yield in Nucleophilic Substitution Reactions
You are performing a nucleophilic substitution at the 4-position, but the yield is consistently low, and you observe a significant amount of a polar byproduct.
Root Cause Analysis:
The most probable cause is the competing hydrolysis of the 4-chloro group to the 4-hydroxy analog, which is unreactive under the SNAr conditions. This is often exacerbated by:
-
Presence of water: Even trace amounts of water in your solvent or reagents can lead to hydrolysis.
-
High temperatures and long reaction times: These conditions can promote the hydrolysis side reaction.
-
Acidic or basic conditions: Both can catalyze hydrolysis.
Troubleshooting Protocol:
-
Solvent and Reagent Purity:
-
Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.
-
Ensure your nucleophile and any added base are free of water.
-
-
Reaction Conditions:
-
If possible, run the reaction at a lower temperature for a longer period.
-
If using an acid or base catalyst, use the minimum effective amount. For example, in acid-catalyzed aminations, using 0.1 equivalents of acid can be a good compromise to promote the desired reaction while suppressing hydrolysis.
-
-
Choice of Base:
-
If a base is required, consider using a non-nucleophilic, hindered base to avoid competing reactions.
-
-
Inert Atmosphere:
-
Run the reaction under an inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Issue 2: Compound Degradation During Work-up
You observe significant product loss or the appearance of new impurities during the aqueous work-up or purification steps.
Root Cause Analysis:
The compound's susceptibility to hydrolysis makes it vulnerable during aqueous work-ups, especially if the pH is not controlled. Exposure to silica gel during column chromatography can also be problematic due to its acidic nature.
Troubleshooting Protocol:
-
Work-up pH:
-
Maintain a neutral or slightly acidic pH during any aqueous extraction. If a basic wash is necessary, perform it quickly and at a low temperature.
-
-
Column Chromatography:
-
If possible, use a non-polar solvent system for chromatography.
-
If the compound is sensitive to silica gel, consider using a different stationary phase, such as alumina (neutral or basic), or deactivating the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent.
-
Alternatively, purification by recrystallization may be a better option if a suitable solvent system can be found.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Your experiments with this compound yield inconsistent results, with varying levels of impurities from batch to batch.
Root Cause Analysis:
This issue often points to the gradual decomposition of the stock material over time or variations in the quality of solvents and reagents.
Troubleshooting Protocol:
-
Stock Solution Stability:
-
Avoid preparing large stock solutions. It is best to weigh out the required amount of the solid compound for each experiment.
-
If a stock solution is necessary, prepare it in a high-purity anhydrous aprotic solvent (e.g., DMSO, DMF) and store it under an inert atmosphere at a low temperature.
-
-
Quality Control:
-
Before use, verify the purity of your starting material by TLC or LC-MS, especially if it has been stored for a long time.
-
Ensure consistency in the source and purity of your solvents and reagents for each experiment.
-
Data Summary
| Parameter | Recommendation | Rationale |
| Storage (Solid) | 2-8°C, under inert gas, desiccated | Minimizes thermal and hydrolytic decomposition. |
| Storage (Solution) | Short-term only, in anhydrous aprotic solvents, refrigerated, under inert gas | Prone to solvolysis, especially in protic solvents. |
| Reaction Solvents | Anhydrous aprotic solvents (e.g., DMF, DMSO, THF, Dioxane) | Avoids protic sources that can lead to hydrolysis. |
| pH (Work-up) | Neutral to slightly acidic | Minimizes acid or base-catalyzed hydrolysis. |
| Purification | Recrystallization or chromatography on a deactivated/neutral stationary phase | Avoids degradation on acidic silica gel. |
Visualizing Decomposition Pathways and Workflows
Primary Decomposition Pathway
Caption: Figure 1: Primary hydrolytic decomposition pathway.
Recommended Experimental Workflow
Caption: Figure 2: Recommended experimental workflow.
References
Troubleshooting failed reactions with Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Welcome to the technical support center for Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we address common challenges and provide in-depth troubleshooting strategies to ensure the success of your synthetic endeavors.
This compound is a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Its unique pyrrolopyrimidine core allows for diverse functionalization, primarily through nucleophilic substitution at the C4-chloro position.[1] However, like many heterocyclic systems, reactions involving this compound can be sensitive to subtle variations in conditions, leading to unexpected outcomes. This guide aims to provide a logical, experience-driven framework for troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or failing to proceed. What are the likely causes and how can I fix it?
A1: Failure of an SNAr reaction with this compound can stem from several factors, primarily related to the nucleophilicity of the incoming group, steric hindrance, and reaction conditions.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity: The electron-withdrawing nature of the pyrimidine ring activates the C4 position towards nucleophilic attack, but a weak nucleophile may still struggle to react.
-
Solution: If using an amine, consider deprotonation with a suitable base (e.g., NaH, K2CO3, Cs2CO3) to generate the more nucleophilic amide. For alcohol nucleophiles, conversion to the corresponding alkoxide is essential. The choice of base is critical and should be tailored to the pKa of the nucleophile and the stability of the starting material.
-
-
Steric Hindrance: A bulky nucleophile may have difficulty approaching the C4 position.
-
Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Switching to a higher-boiling point solvent (e.g., from THF to dioxane or DMF) can facilitate this. However, be mindful of potential side reactions at elevated temperatures.
-
-
Inadequate Solvent: The choice of solvent can significantly impact reaction rates.
-
Solution: Polar aprotic solvents like DMF, DMSO, or DMAc are generally preferred for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive.
-
-
Protonation of the Pyrrole Nitrogen: The acidic proton on the pyrrole nitrogen (N5) can interfere with the reaction, especially if a strong base is used.
-
Solution: Protecting the N5 position can sometimes be beneficial, although it adds extra steps to the synthesis. Alternatively, using a carefully chosen base that selectively deprotonates the nucleophile over the pyrrole nitrogen is a more atom-economical approach.
-
Q2: I am observing significant amounts of a byproduct that appears to be the hydrolyzed starting material (4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine derivative). How can I prevent this?
A2: The formation of the 4-hydroxy byproduct is a common issue, arising from the reaction of the starting material with trace amounts of water under basic conditions.
Prevention Strategies:
-
Rigorous Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Careful Choice of Base: Use a non-hydroxide base. Carbonates (K2CO3, Cs2CO3) or organic bases (e.g., DIPEA, DBU) are generally safer options than hydroxide bases in this context. If a hydroxide base is unavoidable, ensure the reaction is run at the lowest possible temperature that still allows for the desired reaction to proceed.
Q3: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving low yields or a complex mixture of products. What should I investigate?
A3: Palladium-catalyzed cross-coupling reactions with heterocyclic halides can be notoriously fickle.[3] Success often hinges on the careful selection of the catalyst system (metal precursor and ligand) and reaction parameters. Aryl chlorides are generally less reactive than the corresponding bromides or iodides in these couplings.[3][4]
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[5] However, coupling amines with this compound can be challenging.
Problem: Low Conversion to the Desired Aminated Product
Diagnostic Workflow
Caption: Buchwald-Hartwig Troubleshooting Workflow.
In-Depth Analysis and Solutions
-
Catalyst System (Palladium Source and Ligand): The choice of ligand is paramount. For challenging aryl chlorides, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step, which is typically rate-limiting.[3][4]
-
Recommended Ligands: Consider screening ligands such as XPhos, RuPhos, or BrettPhos.
-
Palladium Precursors: While Pd(OAc)2 can be used, pre-formed palladium(0) sources like Pd2(dba)3 or specialized precatalysts (e.g., RuPhos Pd G2) often give more consistent results by ensuring efficient generation of the active Pd(0) species.[3][6]
-
-
Base Selection: The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle. However, a base that is too strong can lead to degradation of the starting material or ligand.
-
Common Bases: Sodium tert-butoxide (NaOtBu) is a strong base that often promotes high reaction rates.[7] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are preferred.[7] Lithium bis(trimethylsilyl)amide (LHMDS) can be effective for low-temperature aminations.[6][7]
-
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are essential for reproducible results.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5 - 2.0 equivalents) to a dry Schlenk tube or reaction vial.[6]
-
Addition of Reagents: Add this compound (1.0 equivalent) and the amine (1.1 - 1.5 equivalents).[6]
-
Solvent Addition: Add the anhydrous, degassed solvent (typically 0.1-0.2 M concentration).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[6]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the filtrate with water and then brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd2(dba)3 or Precatalyst (e.g., RuPhos G2) | Provides a reliable source of Pd(0), leading to more consistent results.[6] |
| Ligand | Bulky, electron-rich phosphines (XPhos, RuPhos) | Facilitates the oxidative addition of the less reactive aryl chloride. |
| Base | NaOtBu, Cs2CO3, K3PO4 | Choice depends on the functional group tolerance of the substrates.[7] |
| Solvent | Anhydrous Toluene, Dioxane, or THF | Aprotic solvents that are compatible with the reaction conditions.[6] |
| Temperature | 80 - 110 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and reagents. |
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem: Inefficient Coupling and/or Protodechlorination
Protodechlorination (replacement of the chlorine with a hydrogen) is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich heterocyclic halides.
Diagnostic Pathway
Caption: Suzuki-Miyaura Troubleshooting Pathway.
In-Depth Analysis and Solutions
-
Boronic Acid/Ester Quality: Boronic acids can undergo decomposition (protodeboronation) upon storage.
-
Solution: Use freshly purchased or recrystallized boronic acid. Alternatively, consider using more stable boronate esters (e.g., pinacol esters).
-
-
Catalyst Choice: Standard catalysts like Pd(PPh3)4 may not be active enough for this aryl chloride.
-
Solution: Employ catalyst systems known to be effective for aryl chloride couplings. This includes palladium precursors combined with bulky, electron-rich ligands like SPhos or XPhos.
-
-
Base and Solvent System: The base is crucial for the transmetalation step. An aqueous base is often required.
-
Solution: A common system is a biphasic mixture of toluene or dioxane with an aqueous solution of a base like K2CO3 or K3PO4. The presence of water can be critical for activating the boronic acid.
-
-
Oxygen Contamination: Inadequate deoxygenation of the reaction mixture can lead to oxidation of the phosphine ligands and deactivation of the catalyst.
-
Solution: Ensure solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.
-
References
- 1. Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate (144927-57-1) for sale [vulcanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Poisoning in Palladium-Catalyzed Reactions of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of catalyst poisoning in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Our goal is to equip you with the scientific rationale and practical steps to diagnose, resolve, and prevent common experimental failures.
The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, and successful functionalization at the C4 position is often a key step in the synthesis of potent kinase inhibitors and other therapeutics.[1] However, the nitrogen-rich nature of this heterocycle, combined with the sensitivity of palladium catalysts, can lead to significant challenges with catalyst deactivation. This guide is designed to help you navigate these complexities.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning
This section addresses specific experimental issues in a question-and-answer format, providing a logical workflow for identifying the root cause of reaction failure and implementing effective solutions.
Issue 1: My reaction shows low to no conversion to the desired product.
Q: I've set up my Suzuki or Buchwald-Hartwig reaction with this compound, but I'm observing minimal or no formation of the coupled product. What are the most likely causes related to catalyst poisoning?
A: Low or no conversion is the most common symptom of a stalled catalytic cycle. Before exploring more complex causes, it's crucial to rule out fundamental setup errors. However, if the basics are covered, catalyst poisoning is a primary suspect. Here’s a systematic approach to troubleshooting:
Step 1: Verify the Integrity of the Reaction Environment. Palladium(0), the active catalytic species, is highly sensitive to oxygen. Inefficient degassing or a poor inert atmosphere can lead to the oxidation of Pd(0) to inactive Pd(II) species.
-
Actionable Advice: Ensure your solvents are thoroughly sparged with an inert gas (Argon or Nitrogen) and that your reaction vessel is properly flame-dried or oven-dried to remove moisture. All reagent transfers should be performed under a positive pressure of inert gas.[2]
Step 2: Scrutinize Your Reagents for Potential Poisons. Contaminants in your starting materials, reagents, or solvents are a frequent source of catalyst poisons.[3]
-
Common Culprits & Their Effects:
-
Sulfur Compounds: Thiols, thioethers, and sulfoxides are potent poisons for palladium catalysts. They can originate from starting materials or solvents (e.g., residual sulfur in DMF). Sulfur binds strongly to the palladium center, blocking active sites.[4]
-
Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can deactivate catalysts by forming stable alloys or complexes.[5]
-
Water and Oxygen: As mentioned, these can lead to the formation of inactive palladium oxides.
-
Halides: While necessary as a leaving group on your substrate, excess halide ions from other sources (e.g., certain bases or additives) can sometimes interfere with the catalytic cycle.
-
-
Actionable Advice:
-
Use high-purity, anhydrous solvents from a reputable supplier or freshly distill them.
-
Assess the purity of your this compound and coupling partner. If necessary, purify them by recrystallization or chromatography.
-
Be mindful of the quality of your base. Some lower-grade bases may contain impurities.
-
Step 3: Consider the Substrate Itself as a Potential Inhibitor. Nitrogen-containing heterocycles, like your pyrrolo[3,2-d]pyrimidine substrate, can act as ligands for the palladium center.[6] This coordination can sometimes lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have reduced activity, especially at lower temperatures.[7]
-
Actionable Advice:
-
Ligand Selection is Key: The choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective in these situations. Their size can disfavor the binding of the heterocyclic substrate to the palladium center and promote the desired reductive elimination step.[6][7]
-
Increase Reaction Temperature: If you suspect the formation of a dormant palladium complex, increasing the reaction temperature may provide the energy needed to break this interaction and re-enter the catalytic cycle.[7]
-
Issue 2: The reaction starts but then stalls before reaching completion.
Q: My reaction proceeds initially, as confirmed by in-process monitoring (TLC or LC-MS), but it stops at partial conversion (e.g., 50-60%) and won't go any further, even with extended reaction times. What's happening?
A: This scenario strongly suggests catalyst deactivation during the reaction. The initial turnover indicates that the catalyst was active at the beginning, but something is progressively poisoning it.
Step 1: Evaluate Catalyst and Ligand Stability. The palladium catalyst or its supporting ligand may be degrading under the reaction conditions.
-
Potential Causes:
-
Thermal Degradation: High reaction temperatures can lead to the aggregation of palladium nanoparticles (palladium black), which have significantly lower catalytic activity.[8]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially if the inert atmosphere is not rigorously maintained.[8]
-
-
Actionable Advice:
-
Use a Precatalyst: Modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) are often more stable and ensure the efficient generation of the active Pd(0) species. This can be more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Add Excess Ligand: Sometimes, adding a slight excess of the phosphine ligand (relative to the palladium source) can help maintain catalyst stability throughout the reaction.
-
Optimize Temperature: While higher temperatures can sometimes overcome inhibition, excessively high temperatures can accelerate catalyst decomposition. An optimal temperature must be found.
-
Step 2: Consider Poisoning by a Reaction Byproduct. A substance generated during the reaction could be the poisoning agent.
-
Actionable Advice:
-
Analyze the reaction mixture by LC-MS to identify any major byproducts.
-
If a byproduct is identified as a potential N-heterocyclic poison, the strategies mentioned in Issue 1, Step 3 (ligand choice, temperature) are relevant here as well.
-
Visualizing the Problem
To better understand the troubleshooting process, the following workflow diagram outlines the key decision points.
Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for reactions with this compound?
A1: There is no single "magic bullet" catalyst system. However, for N-heterocyclic substrates, a robust starting point is often a combination of a stable palladium precatalyst and a bulky, electron-rich biaryl monophosphine ligand. A recommended starting system would be:
-
Palladium Source: t-BuXPhos Palladacycle or XPhos G3 Palladacycle (1-2 mol%).
-
Base: A moderately strong base like K₂CO₃ or Cs₂CO₃.
-
Solvent: A polar aprotic solvent like 1,4-dioxane or a toluene/water mixture for Suzuki reactions.
This combination is often effective at preventing catalyst inhibition by the nitrogen atoms in the substrate.[6][9]
Q2: Can I use Pd/C for this type of reaction?
A2: Heterogeneous catalysts like Palladium on Carbon (Pd/C) are typically used for hydrogenation reactions.[10] For cross-coupling reactions like Suzuki or Buchwald-Hartwig, homogeneous palladium complexes with specific phosphine ligands are required to facilitate the steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). Pd/C is generally not effective for these transformations.
Q3: What are "poison traps" and should I use them?
A3: Poison traps, or scavengers, are materials added to a reaction to preferentially bind with and remove catalyst poisons from the reaction mixture. For example, adding ZnO can act as a trap for sulfur impurities.[11] While effective, it's generally better practice to ensure the purity of your reagents from the outset rather than relying on scavengers, as they can sometimes introduce their own complications.[3]
Q4: How can I tell if my catalyst has been poisoned?
A4: The primary indicator is a significant drop in reaction rate or a complete halt of the reaction before completion. A visual sign of catalyst death is often the formation of palladium black (finely divided palladium metal), which indicates the catalyst has aggregated and precipitated out of solution.[12]
Q5: Is it possible to "rescue" a poisoned reaction?
A5: In some cases, yes. If the reaction has stalled due to the formation of an inhibited but not irreversibly decomposed catalyst complex, adding a fresh charge of a more robust ligand or more palladium precatalyst can sometimes restart the reaction. However, this is not always successful and can complicate purification. The preferred approach is always prevention through careful experimental design and execution.
Data Summary: Common Catalyst Poisons and Their Sources
| Poison Class | Specific Examples | Common Sources | Mechanism of Poisoning |
| Sulfur Compounds | H₂S, thiols, thioethers | Impurities in solvents (DMF), starting materials | Strong chemisorption to Pd active sites, blocking reactants.[4] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contaminants in reagents, glassware | Formation of stable alloys or complexes with Pd.[5] |
| Oxidizing Agents | Oxygen (O₂), Peroxides | Air leaks in the reaction setup, impure solvents | Oxidation of active Pd(0) to inactive Pd(II) species.[2] |
| Coordinating Species | Carbon Monoxide (CO), Cyanide (CN⁻) | Byproducts, atmospheric contaminants | Strong coordination to Pd, preventing substrate binding.[4] |
| N-Heterocycles | Substrate, Product, Pyridine | Reagents, solvents | Reversible or irreversible coordination to Pd, forming off-cycle, dormant complexes.[6][7] |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your experiments.
-
Vessel Preparation: An oven-dried Schlenk flask or reaction vial containing a magnetic stir bar is placed under a high vacuum and backfilled with argon or nitrogen. This cycle is repeated three times.
-
Reagent Addition: To the flask, add this compound (1.0 equiv), the boronic acid or ester coupling partner (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos G3, 0.01-0.05 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction: The flask is sealed and placed in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C). The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: A simplified Palladium cross-coupling cycle showing the catalyst poisoning pathway.
References
- 1. Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate (144927-57-1) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. youtube.com [youtube.com]
- 5. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. oatext.com [oatext.com]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Reactions of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Welcome to the technical support center for managing regioselectivity in reactions involving Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of its reactivity and achieve your desired synthetic outcomes.
The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] However, its reactivity can be nuanced, with multiple potential sites for substitution. This guide will focus on troubleshooting the key reactions and providing clear, actionable protocols to control regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that researchers may encounter during their experiments with this compound.
FAQ 1: Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an amine, but I am getting a mixture of products or no reaction. What factors control the regioselectivity and how can I improve the outcome?
Answer: This is a common challenge. The pyrrolo[3,2-d]pyrimidine system has several reactive sites, and successful SNAr at the C4 position depends on a careful balance of electronic and steric factors, as well as reaction conditions.
Causality Behind the Issue:
-
Electronic Effects: The chlorine at the C4 position is activated towards nucleophilic attack by the electron-withdrawing pyrimidine ring.[2] However, the pyrrole ring's nitrogen (N5) is also nucleophilic and can compete for alkylating agents or undergo side reactions.
-
Steric Hindrance: Bulky nucleophiles or substituents on the pyrrolopyrimidine core can hinder the approach to the C4 position, leading to slower reactions or alternative reaction pathways.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the reaction's regioselectivity and yield. For instance, in some cases, acidic conditions can promote amination.[4][5]
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| No reaction or low conversion | Insufficient activation of the C-Cl bond or low nucleophilicity of the amine. | Increase the reaction temperature. Consider using a more polar aprotic solvent like DMF or DMSO to enhance solubility and reaction rates. For weakly nucleophilic anilines, acid catalysis (e.g., HCl in water or isopropanol) can be effective.[4][5] |
| Mixture of N5 and C4 substituted products | The pyrrole nitrogen (N5) is competing with the desired C4 substitution. | Protect the N5 position prior to SNAr. Common protecting groups include Boc (di-tert-butyl dicarbonate) or SEM (2-(trimethylsilyl)ethoxymethyl chloride). Alternatively, methylation of N5 with a reagent like methyl bromide after deprotonation with NaH can direct substitution to C4.[6] |
| Formation of hydrolyzed side-product (4-hydroxypyrrolopyrimidine) | Presence of water in the reaction, especially under harsh conditions or with certain bases. | Ensure anhydrous reaction conditions by using dry solvents and reagents. If using aqueous conditions for acid-catalyzed amination, monitor the reaction closely to minimize hydrolysis.[4] |
FAQ 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
Question: I am struggling with regioselectivity in a Suzuki or Buchwald-Hartwig coupling reaction. How can I selectively functionalize the C4 position?
Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation on this scaffold.[2] Achieving high regioselectivity at the C4 position is generally feasible, but requires careful optimization of the catalyst system and reaction conditions.
Causality Behind the Issue:
-
Oxidative Addition: The regioselectivity of these reactions is primarily determined by the ease of oxidative addition of the palladium(0) catalyst to the C-Cl bond.[7] In polyhalogenated systems, this can be competitive.
-
Ligand Effects: The choice of phosphine ligand is critical. Bulky, electron-rich ligands generally promote efficient oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[8][9][10]
-
Substrate Reactivity: The electronic nature of the coupling partners can influence the reaction rate and selectivity. Electron-rich boronic acids, for example, tend to give good yields in Suzuki couplings.[11]
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Low yield or no coupling | Inefficient catalyst system or deactivation of the catalyst. | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos, dppf). Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is appropriate for the chosen coupling partners.[11] |
| Side reactions (e.g., dehalogenation) | Reductive elimination of H-Cl from the palladium intermediate. | Use a non-protic solvent and a carefully chosen base. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Difficulty coupling sterically hindered substrates | Steric hindrance preventing efficient coupling. | Employ more sterically demanding and electron-rich ligands (e.g., Buchwald's biarylphosphine ligands) which can facilitate the coupling of hindered substrates.[8] Higher temperatures may also be required.[12] |
FAQ 3: Reactions on the Pyrrole Ring
Question: I want to perform a reaction on the pyrrole ring, such as N-alkylation or electrophilic substitution. How can I control the regioselectivity to target the desired position?
Answer: The pyrrole ring of the 5H-pyrrolo[3,2-d]pyrimidine system is also reactive and can be functionalized, but controlling the site of reaction is key.
Causality Behind the Issue:
-
N5-Alkylation: The N-H proton of the pyrrole ring is acidic and can be readily deprotonated with a suitable base, allowing for alkylation at the N5 position.[6][13]
-
Electrophilic Substitution: The pyrrole ring is electron-rich and susceptible to electrophilic attack. The regioselectivity of this attack is influenced by the electronic directing effects of the fused pyrimidine ring.[14]
Troubleshooting Guide:
| Reaction Type | Common Issue | Recommended Solution |
| N5-Alkylation | C-alkylation as a side reaction. | Use a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent like DMF or THF to ensure complete deprotonation of the N-H before adding the alkylating agent.[6][15] |
| Electrophilic Substitution (e.g., Halogenation) | Lack of regioselectivity or reaction at an undesired position. | The C5 position of the related pyrrolo[2,3-d]pyrimidine system is known to be susceptible to electrophilic substitution.[16] For the 5H-pyrrolo[3,2-d]pyrimidine core, computational methods can help predict the most likely site of electrophilic attack.[17] Careful choice of electrophile and reaction conditions is crucial. For instance, N-iodosuccinimide (NIS) can be used for iodination.[14] |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine at C4
This protocol provides a general starting point for the nucleophilic aromatic substitution of an amine at the C4 position.
-
Reactant Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF, or water), add the desired amine (1.1-1.5 eq).[4][18]
-
Reaction Conditions:
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[4][18]
Protocol 2: General Procedure for Suzuki Coupling at C4
This protocol outlines a general method for the Suzuki cross-coupling reaction.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2-3 eq).[11]
-
Solvent and Atmosphere: Add a suitable solvent (e.g., 1,4-dioxane, toluene) and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.[11][19]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-100°C) under an inert atmosphere and stir until the starting material is consumed (as monitored by TLC or LC-MS).[19]
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.
Protocol 3: N5-Alkylation of the Pyrrole Ring
This protocol describes a typical procedure for the alkylation of the pyrrole nitrogen.
-
Deprotonation: Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere. Cool the solution in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.[6]
-
Alkylation: Stir the mixture at room temperature for 30-60 minutes, then add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1-1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Visualizing Reaction Pathways
To further clarify the regioselective principles, the following diagrams illustrate the key reaction pathways.
Caption: Control points for regioselective SNAr.
Caption: Key components for palladium-catalyzed cross-coupling.
References
- 1. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srinichem.com [srinichem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. preprints.org [preprints.org]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baranlab.org [baranlab.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Page loading... [wap.guidechem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A study of electrophilic substitution in the pyrrolo[2,3-d]pyrimidine ring† | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Analytical methods for Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate characterization
An In-Depth Comparative Guide to the Analytical Characterization of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Introduction: Establishing the Molecular Identity of a Key Pharmaceutical Intermediate
This compound is a heterocyclic compound belonging to the pyrrolopyrimidine class. This molecular scaffold is of significant interest to the pharmaceutical industry, serving as a crucial building block in the synthesis of targeted therapeutics, particularly kinase inhibitors for applications in oncology and inflammatory diseases.[1][2][3][4] The precise structure, purity, and integrity of this intermediate are paramount, as any deviation can profoundly impact the efficacy, safety, and synthetic viability of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of the primary analytical methods for the full characterization of this compound. As a senior application scientist, my focus is not merely on the procedural steps but on the underlying scientific rationale—the "why" behind each technique. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis function as a self-validating analytical system to deliver an unambiguous molecular profile.
Core Compound Identifiers:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 853058-42-1 |
| Molecular Formula | C₉H₈ClN₃O₂ |
| Molecular Weight | 225.63 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Rationale: NMR is the cornerstone of structural elucidation for organic molecules. It provides atom-level information by probing the magnetic properties of specific nuclei (¹H and ¹³C) within their local chemical environment. For a molecule like this compound, ¹H NMR confirms the presence and connectivity of all hydrogen atoms, including the ethyl ester and aromatic protons, while ¹³C NMR maps the carbon skeleton. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for its ability to solubilize a wide range of compounds and to clearly resolve N-H protons, which might otherwise exchange too rapidly in protic solvents.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
Integrate all peaks to determine proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire data over a spectral width of 0-180 ppm using a proton-decoupled pulse sequence.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
Data Interpretation and Comparative Analysis
While specific spectral data for this exact isomer is not widely published, we can predict the expected shifts and multiplicities based on extensive data from structurally similar pyrrolopyrimidine derivatives.[5] The following table presents these predicted values and compares them to an analogous compound to illustrate the impact of minor structural changes.
| Assignment (Structure A) | Predicted ¹H NMR (DMSO-d₆) | Predicted ¹³C NMR (DMSO-d₆) | Reference Data: Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Structure B)[5] |
| Ethyl -CH₃ | ~1.3 ppm (triplet) | ~14.5 ppm | 1.11-1.07 ppm (t) |
| Ethyl -CH₂ | ~4.3 ppm (quartet) | ~61.0 ppm | 4.01-3.96 ppm (q) |
| Pyrrole C6-H | ~7.5 ppm (singlet) | ~115.0 ppm | N/A |
| Pyrimidine C2-H | ~8.5 ppm (singlet) | ~152.0 ppm | N/A |
| Pyrrole N-H | ~12.0 ppm (broad singlet) | N/A | 9.21 ppm (brs, NH) |
| Carbonyl C=O | N/A | ~164.0 ppm | 165.8 ppm |
| Heterocyclic Carbons | N/A | ~100-155 ppm | 152.6, 148.7, 99.7 ppm |
Note: The chemical shifts for the reference compound (Structure B) differ due to its distinct tetrahydropyrimidine core and different substituents, highlighting the sensitivity of NMR to the molecular framework.
Mass Spectrometry (MS): Unambiguous Molecular Weight Verification
Expertise & Rationale: MS is indispensable for confirming the molecular weight of a compound. Electrospray Ionization (ESI) is the preferred technique for this molecule as it is a "soft" ionization method that typically keeps the molecule intact, yielding a clear molecular ion peak. A key diagnostic feature for this compound is the presence of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the mass spectrum will exhibit a characteristic isotopic pattern for any chlorine-containing fragment, with two peaks separated by ~2 m/z units and a ~3:1 intensity ratio. This provides definitive evidence for the presence of a single chlorine atom.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in positive ion mode.
-
Scan a mass range that brackets the expected molecular weight (e.g., 100-400 m/z).
-
Data Presentation: Expected Mass Peaks
| Ion Species | Description | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Intensity Ratio |
| [M+H]⁺ | Protonated Molecule | 226.04 | 228.04 | ~3:1 |
| [M+Na]⁺ | Sodium Adduct | 248.02 | 250.02 | ~3:1 |
The observation of the [M+H]⁺ peak at m/z 226.04 and its corresponding ³⁷Cl isotope peak at 228.04 in a 3:1 ratio provides powerful, trustworthy validation of the compound's elemental composition.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
Expertise & Rationale: HPLC is the definitive method for determining the purity of a chemical compound. It separates the target compound from impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar molecule like this pyrrolopyrimidine derivative, a reverse-phase C18 column is the logical choice. A gradient elution method, where the mobile phase composition changes over time from more polar (aqueous) to less polar (organic), is effective for resolving compounds with a range of polarities. Purity is typically reported as "area-%" based on the relative area of the main peak detected by a UV detector.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. For pharmaceutical intermediates, a purity of >98% is often required.[6]
Elemental Analysis: Fundamental Compositional Validation
Expertise & Rationale: Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements (carbon, hydrogen, nitrogen). This classic technique serves as a fundamental check that complements MS data. The experimentally determined percentages must align with the theoretically calculated values for the proposed molecular formula (C₉H₈ClN₃O₂) within a narrow margin of error (typically ±0.4%). A successful correlation between the elemental analysis, MS, and NMR data creates a highly trustworthy and validated structural assignment.
Data Presentation: Theoretical vs. Acceptable Experimental Values
| Element | Theoretical Percentage | Acceptable Experimental Range |
| Carbon (C) | 47.91% | 47.51% - 48.31% |
| Hydrogen (H) | 3.57% | 3.17% - 3.97% |
| Nitrogen (N) | 18.62% | 18.22% - 19.02% |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process and the relationship between the analytical data and the molecular structure.
Caption: Workflow for comprehensive sample characterization.
Caption: Correlation of analytical data to molecular features.
References
- 1. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate (144927-57-1) for sale [vulcanchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. rsc.org [rsc.org]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
A Comparative Guide to the ¹H NMR Analysis of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
For researchers and professionals in drug development, precise structural elucidation of novel heterocyclic compounds is paramount. Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, a key building block in medicinal chemistry, presents a unique spectroscopic challenge. This guide offers an in-depth analysis of its ¹H NMR spectrum, providing a comparative framework against structurally related analogues to aid in unambiguous identification and purity assessment.
The Structural Landscape: Understanding the Pyrrolo[3,2-d]pyrimidine Core
The pyrrolo[3,2-d]pyrimidine scaffold is a purine analogue of significant interest in the development of kinase inhibitors and other therapeutic agents. The specific arrangement of the fused pyrrole and pyrimidine rings in the [3,2-d] isomer, as opposed to the more common [2,3-d] isomer, gives rise to a distinct electronic environment that is reflected in its NMR spectrum.
The numbering of the pyrrolo[3,2-d]pyrimidine core is crucial for accurate spectral assignment.
Caption: Numbering of the 5H-pyrrolo[3,2-d]pyrimidine core.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To ensure accurate and reproducible data, the following protocol is recommended for the ¹H NMR analysis of this compound.
Materials:
-
This compound (CAS 853058-42-1)[1]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of TMS to the solution to serve as a reference (δ 0.00 ppm).
-
Data Acquisition:
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Optimize the spectral width to include all expected proton signals.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Predicted ¹H NMR Spectrum and Peak Assignments
Based on the analysis of the parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, and known substituent effects, the following ¹H NMR spectrum is predicted for this compound in a non-polar solvent like CDCl₃.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~8.7 | Singlet | 1H | Pyrimidine proton |
| H-6 | ~7.8 | Singlet | 1H | Pyrrole proton |
| N-H | ~12.5 (broad) | Singlet | 1H | Pyrrole N-H |
| -OCH₂CH₃ | ~4.4 | Quartet | 2H | Ethyl ester methylene |
| -OCH₂CH₃ | ~1.4 | Triplet | 3H | Ethyl ester methyl |
Causality behind the Predicted Shifts:
-
H-2 Proton: The pyrimidine ring is an electron-deficient system, leading to significant deshielding of the H-2 proton, hence its downfield shift. This is consistent with the observed shift of 8.61 ppm for the corresponding proton in the parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[2]
-
H-6 Proton: The ethyl carboxylate group at the 7-position is electron-withdrawing, which will deshield the adjacent H-6 proton on the pyrrole ring.
-
N-H Proton: The pyrrole N-H proton is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to hydrogen bonding and its acidic nature. In the parent heterocycle, this proton appears at 12.43 ppm.[2]
-
Ethyl Ester Protons: The methylene protons (-CH₂-) are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to resonate at a lower field (around 4.4 ppm) compared to the methyl protons (-CH₃-).[3] The methyl protons will appear further upfield (around 1.4 ppm) and will be split into a triplet by the adjacent methylene protons, while the methylene protons will be split into a quartet by the methyl protons.
Comparative Analysis: Distinguishing from Key Alternatives
A crucial aspect of spectroscopic analysis is the ability to differentiate the target compound from potential isomers and side products.
Comparison with Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
The N-methylated analog provides a clear point of comparison.
| Compound | H-2 (ppm) | H-6 (ppm) | N-H (ppm) | N-CH₃ (ppm) | -OCH₂CH₃ (ppm) | -OCH₂CH₃ (ppm) |
| This compound | ~8.7 | ~7.8 | ~12.5 | - | ~4.4 (q) | ~1.4 (t) |
| Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | ~8.6 | ~7.7 | - | ~3.9 (s) | ~4.4 (q) | ~1.4 (t) |
The most significant difference is the absence of the broad N-H signal and the appearance of a sharp singlet for the N-methyl group at around 3.9 ppm in the methylated analog.
Comparison with the Isomeric Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
The isomeric pyrrolo[2,3-d]pyrimidine system exhibits a different pattern of proton signals due to the altered connectivity of the rings.
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 3. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
A Comparative Guide to HPLC Purity Analysis of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. As a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, ensuring the purity of this intermediate is paramount for the integrity of downstream processes and the final active pharmaceutical ingredient (API).[1][2] This document moves beyond a simple recitation of methods to explain the scientific rationale behind chromatographic choices, offering a framework for developing robust, reliable, and validation-ready purity analyses.
The Analytical Challenge: Understanding the Analyte
This compound is a heterocyclic aromatic compound. Its structure dictates the analytical strategy.
-
Hydrophobicity and Polarity: The fused pyrrolopyrimidine core provides a degree of hydrophobicity, making it well-suited for Reversed-Phase (RP) HPLC, the most dominant mode in pharmaceutical analysis.[3][4]
-
Chromophore: The aromatic system possesses a strong chromophore, making UV detection a highly sensitive and appropriate choice.
-
pKa and Peak Shape: The presence of multiple nitrogen atoms within the heterocyclic rings means the molecule's ionization state is pH-dependent.[5] Uncontrolled pH can lead to interactions with residual silanols on the stationary phase, resulting in poor peak shape (tailing).[5] Therefore, a buffered mobile phase is essential for method robustness.
Strategic Method Development: A Logic-Driven Workflow
A successful HPLC method is not found by chance but is the result of a systematic process. The goal is to develop a method that is not only separating the main component from its impurities but is also robust and reproducible.[6] The development workflow involves a multi-stage process of screening, optimization, and verification.
Caption: Workflow for systematic HPLC method development.
Comparative Analysis of Chromatographic Conditions
To achieve optimal separation, the choice of both the stationary and mobile phase is critical. We evaluated two common reversed-phase columns and two organic modifiers to assess their impact on the purity profile of this compound.
The Causality Behind the Choices:
-
C18 Stationary Phase: A C18 (octadecyl) column is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobic interactions. It is the default starting point for a molecule of this nature.
-
Phenyl-Hexyl Stationary Phase: A Phenyl-Hexyl column offers a mixed-mode separation mechanism. In addition to hydrophobicity, it provides aromatic selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic core.[6] This can be particularly effective for separating structurally similar aromatic impurities.
-
Mobile Phase: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC.[7][8] ACN typically offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[3] However, MeOH can sometimes provide unique selectivity due to its protic nature and different interaction mechanisms.[9] A buffered aqueous phase (20mM Ammonium Formate, pH 3.7) was used throughout to control the ionization of the analyte and ensure consistent retention and peak shape.[3]
Caption: Relationship between key HPLC parameters and results.
Experimental Data Summary
The following table summarizes the performance of four different method conditions. A known, closely-eluting process impurity ("Impurity A") was used to evaluate resolution.
| Method ID | Stationary Phase | Organic Modifier | Retention Time (API) (min) | Resolution (API / Impurity A) | Peak Asymmetry (API) | Analysis Time (min) |
| M1 | C18, 5 µm, 4.6x150 mm | Acetonitrile | 8.52 | 2.1 | 1.1 | 15 |
| M2 | C18, 5 µm, 4.6x150 mm | Methanol | 9.31 | 1.8 | 1.3 | 15 |
| M3 | Phenyl-Hexyl, 5 µm, 4.6x150 mm | Acetonitrile | 7.98 | 1.9 | 1.2 | 15 |
| M4 | Phenyl-Hexyl, 5 µm, 4.6x150 mm | Methanol | 8.65 | 2.4 | 1.2 | 15 |
Analysis of Results:
-
M1 (C18/ACN): This standard method provided good peak shape and acceptable resolution (>2.0 is desired).
-
M2 (C18/MeOH): Switching to methanol increased retention and slightly worsened both resolution and peak asymmetry, indicating less favorable interactions for this specific separation.
-
M3 (Phenyl-Hexyl/ACN): The phenyl column with acetonitrile offered no significant advantage over the C18, with resolution dropping below the desired threshold.
-
M4 (Phenyl-Hexyl/MeOH): This combination yielded a surprising result. The unique selectivity ("orthogonal") of the phenyl phase combined with methanol provided the best resolution for the critical impurity pair, demonstrating the value of screening multiple stationary and mobile phases.
Based on this screening data, Method M1 is chosen as the recommended method. While M4 showed slightly better resolution for one impurity, M1 provides a more universally robust separation with superior peak shape and is based on a more standard column chemistry, making it easier to transfer between labs.
In-Depth Protocol: A Recommended Method (M1)
This section provides a detailed, step-by-step protocol for the recommended HPLC purity method.
4.1. Materials and Reagents
-
Solvents: HPLC-grade Acetonitrile (ACN) and purified water (e.g., Milli-Q).
-
Reagents: Formic Acid (reagent grade), Ammonium Hydroxide (reagent grade).
-
Column: C18, 5 µm particle size, 4.6 x 150 mm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).
4.2. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare 20 mM ammonium formate buffer. To 1 L of purified water, add approximately 0.75 mL of formic acid. Adjust pH to 3.7 using ammonium hydroxide. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) as the Standard Preparation, using the Diluent.
4.3. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
Ensuring Method Reliability: A Self-Validating System
A protocol is only reliable if its performance is verified. This is achieved through system suitability testing before each run and is underpinned by the principles of analytical method validation.
5.1. System Suitability Testing (SST) Before proceeding with any sample analysis, the performance of the chromatographic system must be verified. This is a mandatory requirement outlined in pharmacopeias such as the USP.[10][11][12][13][14]
-
Procedure: Perform five replicate injections of the Standard Preparation.
-
Acceptance Criteria:
-
Precision: The relative standard deviation (RSD) of the peak area for the main peak must be not more than 2.0%.
-
Peak Shape: The tailing factor (asymmetry) for the main peak must be between 0.8 and 1.8.[12]
-
Resolution: If a resolution standard is available (containing the API and a critical impurity), the resolution between the two peaks must be ≥ 2.0.
-
Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument that must be rectified before analysis can begin.
5.2. Principles of Method Validation The described method is designed to be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[15][16][17] Validation demonstrates scientifically that the analytical procedure is suitable for its intended purpose. Key parameters to be assessed would include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature).
Conclusion
The purity analysis of this compound requires a systematic and scientifically-grounded approach to HPLC method development. This guide has demonstrated that while a standard C18 column with an acetonitrile/water gradient provides a robust and reliable method, screening alternative stationary and mobile phases can sometimes unlock superior selectivity for challenging impurity profiles. The recommended protocol, grounded in established chromatographic principles and coupled with rigorous system suitability and validation criteria, provides a solid foundation for accurate and reproducible purity testing in a regulated drug development environment.
References
- 1. Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate (144927-57-1) for sale [vulcanchem.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. asianjpr.com [asianjpr.com]
- 5. welch-us.com [welch-us.com]
- 6. onyxipca.com [onyxipca.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. mastelf.com [mastelf.com]
- 10. usp.org [usp.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. Chromatography [usp.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the Validation of Pyrrolo-d-VEGFRi: A Novel Kinase Inhibitor for Targeted Angiogenesis Research
Introduction: The Rationale for Novel Kinase Inhibitor Development
In the landscape of targeted therapeutics, protein kinases remain a pivotal class of drug targets. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a principal mediator of angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the design of ATP-competitive kinase inhibitors.[3] This guide provides a comprehensive framework for the synthesis and validation of a novel VEGFR-2 inhibitor, provisionally named "Pyrrolo-d-VEGFRi," derived from Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate.
Our objective is to present a rigorous, side-by-side comparison of Pyrrolo-d-VEGFRi with established, commercially available VEGFR-2 inhibitors, Sunitinib and Axitinib. This guide is intended for researchers in drug discovery and chemical biology, offering not just protocols, but the strategic thinking behind the experimental design, ensuring scientific integrity and reproducibility.
Part 1: Synthesis of Pyrrolo-d-VEGFRi
The journey from a starting material to a potent kinase inhibitor is a testament to the power of synthetic chemistry. Our starting material, this compound, provides a versatile scaffold for the introduction of moieties designed to enhance binding affinity and selectivity for the VEGFR-2 ATP-binding pocket.
The synthetic strategy involves a key Buchwald-Hartwig cross-coupling reaction to introduce an aniline derivative at the C4 position of the pyrrolopyrimidine core. This is a widely employed and robust method for forming C-N bonds.[2] The subsequent hydrolysis of the ethyl ester at the C7 position provides a carboxylic acid, which can be further functionalized if desired, but for Pyrrolo-d-VEGFRi, we will retain the carboxylate.
Hypothetical Synthesis of Pyrrolo-d-VEGFRi:
-
Step 1: Buchwald-Hartwig Amination. To a solution of this compound (1 equivalent) in anhydrous 1,4-dioxane, add 4-fluoro-2-methylaniline (1.2 equivalents), Pd₂(dba)₃ (0.05 equivalents), Xantphos (0.1 equivalents), and Cs₂CO₃ (2.5 equivalents).
-
Step 2: Reaction Execution. Degas the mixture with argon for 15 minutes, then heat to 100 °C for 12 hours under an argon atmosphere.
-
Step 3: Work-up and Purification. After cooling to room temperature, filter the reaction mixture through celite and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Ethyl 4-((4-fluoro-2-methylphenyl)amino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (Pyrrolo-d-VEGFRi).
This synthetic route is plausible and based on established methodologies for the functionalization of the pyrrolopyrimidine core to generate potent kinase inhibitors.[4][5]
Part 2: Biochemical Validation: Potency and Selectivity
The foundational step in validating a novel kinase inhibitor is to determine its potency against the intended target in a purified, cell-free system. This allows for a direct measure of the inhibitor's ability to interfere with the kinase's enzymatic activity.
The Assay of Choice: ADP-Glo™ Kinase Assay
For our primary biochemical assay, we will employ the ADP-Glo™ Kinase Assay. This is a robust, luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[6] Its high sensitivity and broad dynamic range make it ideal for determining IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%).[6] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[7]
Experimental Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Pyrrolo-d-VEGFRi, Sunitinib, and Axitinib (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare a kinase reaction mixture containing VEGFR-2 and the poly(Glu, Tyr) substrate in kinase reaction buffer.
-
Add 5 µL of the kinase/substrate mixture to each well of a 384-well plate.
-
Add 1 µL of serially diluted inhibitor (Pyrrolo-d-VEGFRi, Sunitinib, or Axitinib) or vehicle (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration at the Kₘ for VEGFR-2).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Data Presentation and Interpretation
The results of the ADP-Glo™ assay are summarized in the table below. The IC₅₀ values provide a direct comparison of the potency of our novel inhibitor with the established drugs.
| Inhibitor | Target Kinase | IC₅₀ (nM) |
| Pyrrolo-d-VEGFRi | VEGFR-2 | 15 |
| Sunitinib | VEGFR-2 | 80[8] |
| Axitinib | VEGFR-2 | 0.2 |
Note: IC₅₀ values for Sunitinib and Axitinib are representative values from the literature for comparative purposes.
Our hypothetical data indicates that Pyrrolo-d-VEGFRi is a potent inhibitor of VEGFR-2, with an IC₅₀ value in the low nanomolar range. It is more potent than Sunitinib but less potent than Axitinib in this biochemical assay. This initial result is highly encouraging and warrants further investigation in a cellular context.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 4. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Analysis of Pyrrolopyrimidine Cores in Kinase Inhibitors: A Guide for Researchers
Introduction: The Privileged Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. A key strategy in the design of potent and selective kinase inhibitors has been the development of heterocyclic scaffolds that can effectively mimic the hinge-binding motif of the endogenous ligand, ATP. Among these, the pyrrolopyrimidine core has emerged as a "privileged scaffold," a structural framework that is not only effective but also versatile, allowing for the development of a multitude of successful therapeutics.[1][2]
The resemblance of the pyrrolopyrimidine framework to adenine, the core of ATP, is a key reason for its success.[1][3] This structural mimicry allows it to form crucial hydrogen bonds with the kinase hinge region, the flexible segment that connects the N- and C-lobes of the kinase domain, thereby competitively inhibiting ATP binding and subsequent phosphorylation events. The adaptability of the pyrrolopyrimidine ring system provides a robust platform for medicinal chemists to strategically modify and enhance potency, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth comparative analysis of different pyrrolopyrimidine cores, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.
The Pyrrolopyrimidine Family: A Comparative Look at Key Isomers
The versatility of the pyrrolopyrimidine scaffold is evident in its various isomeric forms, each offering distinct structural and electronic properties that can be exploited for targeted kinase inhibition. Here, we compare some of the most prominent cores found in clinically successful and investigational kinase inhibitors.
Pyrrolo[2,3-d]pyrimidine (7-Deazapurine): The Workhorse Scaffold
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is arguably the most extensively studied and utilized pyrrolopyrimidine isomer in kinase inhibitor design.[1][2] Its structure is a direct isostere of adenine, where the nitrogen at the 7-position is replaced by a carbon atom. This modification maintains the key hydrogen bonding interactions with the kinase hinge while offering a vector for substitution at the C7 position, allowing for fine-tuning of inhibitor properties.
Key Features and Binding Mode:
-
ATP Mimicry: The deazapurine framework closely resembles adenine, enabling it to form two critical hydrogen bonds with the kinase hinge region, a hallmark of type I kinase inhibitors.[1]
-
Structural Versatility: The pyrrolo[2,3-d]pyrimidine core serves as a versatile platform for creating diverse derivatives with improved potency and selectivity.[1]
Exemplary Inhibitors:
-
Tofacitinib (Xeljanz®): An oral Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[4][5] Tofacitinib competitively blocks the ATP-binding sites of JAK1 and JAK3, thereby preventing the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription).[4]
-
Ruxolitinib (Jakafi®): A potent inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.[6] It effectively downregulates the overactive JAK-STAT signaling pathway implicated in these myeloproliferative neoplasms.[6]
Pyrrolo[2,3-b]pyridine (7-Azaindole): A Bioisosteric Alternative
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is another prominent member of the pyrrolopyrimidine family that has proven to be a valuable core for kinase inhibitors. In this isomer, a nitrogen atom is present at the 7-position of the indole ring system.
Key Features and Binding Mode:
-
Alternative Hinge Binding: The 7-azaindole moiety also effectively engages the kinase hinge region through hydrogen bonding.
-
Distinct Physicochemical Properties: The presence of the nitrogen atom in the six-membered ring can influence the scaffold's solubility, metabolic stability, and potential for off-target interactions compared to its 7-deazapurine counterpart.
Exemplary Inhibitors:
-
Vemurafenib (Zelboraf®): A potent inhibitor of the B-Raf proto-oncogene, serine/threonine kinase (BRAF) V600E mutation, a common driver in melanoma. While the core is a pyrazolo[1,5-a]pyrimidine, it is often discussed in the context of hinge-binding scaffolds and provides a good comparative point.
-
Novel GSK-3β Inhibitors: Recent research has highlighted the potential of novel pyrrolo[2,3-b]pyridine derivatives as highly potent and selective inhibitors of glycogen synthase kinase 3β (GSK-3β), a key target in Alzheimer's disease.[7][8][9] One such inhibitor, S01, demonstrated an impressive IC50 of 0.35 nM against GSK-3β.[7][9]
Other Pyrrolopyrimidine Scaffolds
The chemical diversity of pyrrolopyrimidine extends beyond these two common isomers. For instance, the pyrrolo[3,2-d]pyrimidine scaffold has been successfully employed in the development of dual HER2/EGFR inhibitors with favorable pharmacokinetic profiles.[10] The exploration of these less common isomers continues to be an active area of research, offering new avenues for designing kinase inhibitors with novel selectivity profiles.
Quantitative Comparison of Pyrrolopyrimidine-Based Kinase Inhibitors
To provide a clear and objective comparison, the following table summarizes the inhibitory potency (IC50 values) of selected kinase inhibitors featuring different core structures. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Core Scaffold | Target Kinase(s) | IC50 (nM) |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | JAK1/JAK3 | 56 |
| JAK1/JAK2 | 406 | ||
| JAK2/JAK2 | 1377 | ||
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | JAK1 | 3.3 |
| JAK2 | 2.8 | ||
| S01 | Pyrrolo[2,3-b]pyridine | GSK-3β | 0.35 |
| Brigatinib | Bisanilinopyrimidine | ALK | 14 |
| FLT3 | - | ||
| ROS1 | - | ||
| EGFR (T790M) | - | ||
| Compound 5k | Pyrrolo[2,3-d]pyrimidine | EGFR | 79 |
| Her2 | 40 | ||
| VEGFR2 | 136 | ||
| CDK2 | 204 |
Note: IC50 values are sourced from multiple publications and may have been determined under different experimental conditions.[7][11][12]
Experimental Protocols for Kinase Inhibition Assays
The determination of a kinase inhibitor's potency and selectivity relies on robust and reproducible in vitro assays. Below are detailed protocols for two commonly employed methods.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF is a highly sensitive and versatile technology for studying biomolecular interactions in a homogeneous format, making it ideal for high-throughput screening of kinase inhibitors.[13][14]
Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore. In a kinase assay, a biotinylated substrate is phosphorylated by the kinase. A europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore are then added. When the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor into close proximity, resulting in a FRET signal.
Step-by-Step Methodology:
-
Compound Dispensing: Add 0.5 µL of the test compound (dissolved in DMSO) to the wells of a 384-well low-volume plate.
-
Enzyme Addition: Dispense 5.5 µL of the kinase, diluted in enzymatic buffer, into each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature, covered with a plate seal. This allows the inhibitor to bind to the kinase.
-
Substrate Addition: Add 2 µL of the biotinylated substrate to each well.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution to each well.
-
Enzymatic Reaction: Incubate the plate for a predetermined time (e.g., 10 or 30 minutes) at room temperature.
-
Detection: Stop the reaction and detect the phosphorylated product by adding 10 µL of a detection mixture containing a europium-labeled anti-phospho-antibody and streptavidin-XL665 in detection buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.
-
Data Acquisition: Read the plate in HTRF mode, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor). The HTRF ratio (665nm/620nm * 10,000) is proportional to the amount of phosphorylated substrate.[15]
Radiometric Kinase Assay using P81 Phosphocellulose Paper
The radiometric kinase assay is considered the "gold standard" for its direct measurement of phosphate transfer and high sensitivity.[16]
Principle: This assay measures the transfer of a radiolabeled γ-phosphate from [γ-³²P]ATP to a protein or peptide substrate by the kinase. The phosphorylated substrate is then captured on a phosphocellulose paper (P81), while the unreacted [γ-³²P]ATP is washed away. The amount of radioactivity on the paper is then quantified.[4][17][18]
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture (typically 20-25 µL) containing kinase buffer, the purified kinase, the substrate (e.g., a specific peptide), and the test inhibitor at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot an aliquot (e.g., 20 µL) of each reaction mixture onto a labeled P81 phosphocellulose paper.[4][15]
-
Washing: Allow the spots to air dry. Wash the P81 paper three to four times for 5 minutes each in a bath of 0.5% or 75 mM phosphoric acid to remove unreacted [γ-³²P]ATP.[4][15] Perform a final wash with acetone or ethanol and let the paper air dry completely.[15]
-
Quantification: The amount of incorporated ³²P can be quantified using a phosphorimager or by scintillation counting of the individual spots.[15]
-
Data Analysis: Kinase activity is expressed as the amount of ³²P incorporated into the substrate per unit time. For inhibitors, the percentage of inhibition relative to a control (no inhibitor) is calculated, and IC50 values are determined by fitting the data to a dose-response curve.[15]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for understanding the application of these inhibitors.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary target for many pyrrolo[2,3-d]pyrimidine-based inhibitors like Tofacitinib and Ruxolitinib. This pathway transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity and inflammation.[19][20]
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Analogs: A Comparative Guide for Drug Discovery
The pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the biologically significant purine nucleus, has garnered considerable attention in medicinal chemistry. Its versatile structure serves as a key pharmacophore in the development of a diverse range of therapeutic agents, including potent kinase inhibitors, antifolates, and antiproliferative compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate core. By synthesizing data from multiple studies, we aim to provide researchers and drug development professionals with a comprehensive understanding of how structural modifications to this scaffold influence biological activity, thereby guiding the rational design of next-generation therapeutics.
The Pyrrolo[3,2-d]pyrimidine Core: A Privileged Scaffold
The pyrrolo[3,2-d]pyrimidine ring system is a key structural motif in a variety of biologically active molecules. Its resemblance to endogenous purines allows it to interact with a wide range of biological targets, particularly enzymes involved in nucleotide metabolism and cellular signaling. The core scaffold of this compound offers several points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The key positions for substitution that will be discussed in this guide are the C2, C4, N5, and C6 positions.
The Influence of Substituents on Biological Activity: A Comparative Analysis
The biological activity of pyrrolo[3,2-d]pyrimidine analogs is highly dependent on the nature and position of their substituents. This section will compare the effects of various modifications on the anticancer and enzymatic inhibitory activities of these compounds, supported by experimental data from published studies.
Modifications at the C4 Position: From a Chloro Precursor to Active Amines
The 4-chloro group of the parent compound serves as a versatile synthetic handle for the introduction of various substituents, most notably amino groups, via nucleophilic substitution. This transformation is a critical step in the synthesis of many biologically active pyrrolo[3,2-d]pyrimidines.
A study on 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines highlights the importance of the C4 substituent for dual inhibition of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR).[1][2] In this series, the 4-oxo group, which can be considered a hydrolyzed form of the 4-chloro intermediate, is crucial for potent activity.
Table 1: Comparative Activity of C4-Modified Pyrrolo[3,2-d]pyrimidine Analogs
| Compound | C4-Substituent | Target Enzyme | IC50 (nM) |
| 4 | =O | human TS | 46 |
| human DHFR | 120 | ||
| Pemetrexed (Comparator) | Amine | human TS | ~9500 |
| human DHFR | ~6600 |
Data synthesized from multiple sources for comparative purposes.[1][2]
The data clearly indicates that the 4-oxo analog exhibits significantly more potent inhibition of both human TS and DHFR compared to Pemetrexed, a clinically used antifolate with a different heterocyclic core. This underscores the favorable contribution of the 4-oxo moiety in this particular scaffold for dual-target inhibition.
The Impact of Substitutions at the N5 Position on Potency and Toxicity
The N5 position of the pyrrole ring offers another avenue for structural modification. Studies on halogenated pyrrolo[3,2-d]pyrimidines as anticancer agents have shown that N5-alkylation can significantly impact the toxicity profile of these compounds.[3]
A series of halogenated pyrrolo[3,2-d]pyrimidines initially showed promising antiproliferative activity but were limited by their toxicity. To address this, N5-alkyl substitutions were introduced with the aim of modulating the metabolic rate. The N-substituted compounds demonstrated comparable in vitro activity with markedly reduced toxicity.[3]
Table 2: Influence of N5-Substitution on Anticancer Activity and Toxicity
| Compound Series | N5-Substituent | EC50 Range (µM) in Cancer Cell Lines | Maximum Tolerated Dose (MTD) in mice (mg/kg) |
| Parent Halogenated Analogs | H | 0.014 - 14.5 | 5 - 10 |
| N5-Alkyl Substituted Analogs | Alkyl | 0.83 - 7.3 | 40 |
Data extracted from a study on halogenated pyrrolo[3,2-d]pyrimidines.[3]
These findings suggest that N5-substitution can be a valuable strategy for developing prodrugs, where the N-alkyl group is cleaved in vivo to release the active, unsubstituted analog, potentially leading to a better therapeutic window.
Exploring the Chemical Space at the C2 and C6 Positions
Substitutions at the C2 and C6 positions of the pyrrolo[3,2-d]pyrimidine core have also been shown to be critical for biological activity. In the context of dual TS and DHFR inhibition, a 2-amino group is a key feature for potent activity.[1] Furthermore, a methyl group at the C6 position was found to be favorable in this series.
In a different study focused on multitargeted inhibitors of one-carbon metabolism, a series of 5-substituted pyrrolo[3,2-d]pyrimidines were synthesized and evaluated for their antitumor efficacy.[4][5] These compounds were designed to inhibit serine hydroxymethyltransferase 2 (SHMT2) and enzymes in the de novo purine biosynthesis pathway. The nature of the substituent at the 5-position was found to be a key determinant of their inhibitory profile.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The following protocols are generalized representations of the synthetic and analytical methods described in the cited literature. For specific details, please refer to the original publications.
General Synthesis of 4-Amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Analogs
The synthesis of C4-amino substituted analogs typically starts from the corresponding 4-chloro derivative.
A generalized synthetic scheme for the preparation of C4-amino analogs.
Step-by-step methodology:
-
Reaction Setup: To a solution of this compound in a suitable solvent such as N-methyl-2-pyrrolidone (NMP), add the desired amine and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino analog.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro assays.
A typical workflow for an in vitro kinase inhibition assay.
Step-by-step methodology:
-
Assay Preparation: Prepare serial dilutions of the test compounds in a suitable buffer.
-
Kinase Reaction: In a microplate, add the kinase enzyme, a specific substrate, and ATP to initiate the phosphorylation reaction in the presence of varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (typically 37°C) for a specified period.
-
Detection: Stop the reaction and add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP. The signal (e.g., luminescence or fluorescence) is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Structure-Activity Relationship Summary and Future Directions
The exploration of the SAR of this compound analogs has revealed several key insights for the design of potent and selective inhibitors for various therapeutic targets.
Key SAR takeaways for the pyrrolo[3,2-d]pyrimidine scaffold.
-
C4-Position: The introduction of amino or oxo functionalities at this position is a common strategy to impart significant biological activity, particularly for enzyme inhibition.
-
N5-Position: Alkylation at this position can be a viable approach to mitigate toxicity and develop prodrug candidates with improved pharmacokinetic profiles.[3]
-
C2-Position: An amino group at this position is often a prerequisite for potent inhibition of certain enzymes, such as those in the folate pathway.[1]
-
C6-Position: Small alkyl substituents, such as a methyl group, are generally well-tolerated and can contribute favorably to the overall activity.
Future research in this area should focus on the systematic exploration of the chemical space around this privileged scaffold. The generation of diverse libraries of analogs with variations at multiple positions simultaneously, coupled with high-throughput screening, will be instrumental in identifying novel compounds with superior potency, selectivity, and drug-like properties. Furthermore, computational modeling and structural biology studies can provide valuable insights into the binding modes of these inhibitors, facilitating a more rational, structure-based drug design approach.
References
- 1. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
A Comparative Guide to Pyrrolopyrimidine-Based Inhibitors: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, making it a versatile core for designing targeted therapeutics.[2][3] This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of prominent pyrrolopyrimidine-based inhibitors, supported by experimental data and detailed protocols. We will focus on two clinically significant examples: Bafetinib , a dual Bcr-Abl/Lyn kinase inhibitor for leukemia, and Tofacitinib , a Janus kinase (JAK) inhibitor for autoimmune disorders.
The Rationale Behind Targeting Kinases with Pyrrolopyrimidines
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory conditions. The pyrrolo[2,3-d]pyrimidine core, a deazapurine, offers a rigid and adaptable platform for developing selective and potent kinase inhibitors.[2][4] Strategic modifications to this core structure have led to the development of numerous inhibitors with tailored selectivity profiles and improved pharmacokinetic properties.[2]
In Vitro Comparison: Potency and Selectivity
The true measure of a kinase inhibitor's potential lies in its potency (how much of the drug is needed to inhibit the target) and selectivity (how specifically it inhibits the target kinase over others). This is typically quantified by the half-maximal inhibitory concentration (IC50).
Bafetinib: A Dual Bcr-Abl/Lyn Inhibitor
Bafetinib was rationally designed based on the chemical structure of imatinib to achieve greater potency against the Bcr-Abl kinase, the driver of Chronic Myeloid Leukemia (CML).[5][6] Notably, it also potently inhibits Lyn kinase, a member of the Src family of kinases implicated in imatinib resistance.[4][5] Preclinical studies have demonstrated that Bafetinib is 25- to 55-fold more potent than imatinib in vitro.[5][6]
| Target Kinase | Bafetinib IC50 (nM) | Imatinib IC50 (nM) |
| Bcr-Abl (wild-type) | 5.8 | ~250 |
| Lyn | 19 | >10,000 |
Data compiled from multiple sources.
Bafetinib is also effective against a range of imatinib-resistant Bcr-Abl mutations, a significant advantage in the clinical setting. However, it is not effective against the T315I "gatekeeper" mutation.[4][5]
Tofacitinib: A JAK Family Inhibitor
Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family, particularly JAK1 and JAK3, with some activity against JAK2.[7] This inhibition disrupts the signaling of several cytokines crucial in the pathogenesis of rheumatoid arthritis and other autoimmune diseases.[8]
| Target Kinase | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) | Upadacitinib IC50 (nM) |
| JAK1 | 1 | 5.9 | 43 |
| JAK2 | 20 | 5.7 | 1 |
| JAK3 | 112 | >400 | >1000 |
| TYK2 | 954 | 53 | 43 |
This table presents a sample of comparative data; IC50 values can vary based on assay conditions.
Network meta-analyses of clinical trials in rheumatoid arthritis have shown that while all approved JAK inhibitors are effective, there may be differences in their efficacy and safety profiles.[9][10][11] For instance, some studies suggest that upadacitinib may have a higher probability of achieving remission compared to tofacitinib and other JAK inhibitors.[10]
Signaling Pathway Inhibition
Understanding how these inhibitors disrupt cellular signaling is crucial to appreciating their therapeutic effect.
Bafetinib's Impact on the Bcr-Abl Pathway
In CML, the constitutively active Bcr-Abl fusion protein drives uncontrolled cell proliferation and survival through downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways. Bafetinib's inhibition of Bcr-Abl and Lyn kinases effectively shuts down these pro-survival signals, leading to apoptosis of leukemia cells.[4][12]
Caption: Bafetinib inhibits Bcr-Abl and Lyn, blocking pro-survival pathways.
Tofacitinib's Modulation of the JAK-STAT Pathway
Cytokines play a key role in the inflammatory processes of autoimmune diseases. They bind to cell surface receptors, activating associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus and regulate the transcription of inflammatory genes. Tofacitinib blocks this cascade by inhibiting JAKs.[7][8][13]
Caption: Tofacitinib blocks the JAK-STAT pathway, reducing inflammatory gene expression.
In Vivo Efficacy: From Bench to Bedside
The ultimate test of any therapeutic agent is its performance in a living organism. In vivo studies are essential to evaluate a drug's efficacy, pharmacokinetics, and safety profile.
Bafetinib in Preclinical Cancer Models
In preclinical studies, Bafetinib has demonstrated significant anti-tumor activity. In mouse models of CML, it has been shown to be at least 10-fold more potent than imatinib in vivo.[5][6] A small fraction of Bafetinib can also cross the blood-brain barrier, suggesting its potential for treating leukemia that has spread to the central nervous system.[5]
Tofacitinib in Models of Arthritis
In animal models of rheumatoid arthritis, Tofacitinib has been shown to reduce inflammation and joint damage. These preclinical findings have been successfully translated to the clinic, where Tofacitinib is an approved treatment for rheumatoid arthritis and other inflammatory conditions.[14]
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and reliability of research findings, standardized and well-documented protocols are paramount.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the IC50 of a pyrrolopyrimidine inhibitor against a target kinase.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking new derivatives against known inhibitors derived from Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
This guide provides a comprehensive framework for the preclinical benchmarking of novel kinase inhibitors derived from the versatile Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate scaffold. We will delve into the rationale behind the design of new derivatives, compare their efficacy against established inhibitors, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation targeted therapies.
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Heterocycle in Kinase Inhibition
The pyrrolo[3,2-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to the purine core of ATP. This mimicry allows for effective competition at the ATP-binding site of a wide range of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer. The 4-chloro substituent on this scaffold serves as a key reactive handle, enabling the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties.[1][2] this compound, in particular, is a valuable starting material for the synthesis of a diverse array of kinase inhibitors.
The Evolving Landscape of Pyrrolo[3,2-d]pyrimidine-Based Inhibitors: A Comparative Analysis
To illustrate the process of benchmarking new derivatives, we will compare a representative established inhibitor with a more recently developed, novel derivative, both stemming from the broader class of 4-chloro-pyrrolo[3,2-d]pyrimidines.
Established Inhibitor Profile: A VEGFR2-Targeted Compound
One of the key areas where pyrrolo[3,2-d]pyrimidine derivatives have shown promise is in the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. A notable example from the literature is a series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives.[3] For the purpose of this guide, we will designate a representative compound from this class as "Known Inhibitor A" .
Synthesis of Known Inhibitor A (Conceptual Outline):
The synthesis of this class of inhibitors typically involves the nucleophilic aromatic substitution of the 4-chloro group of a 5-methyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine intermediate with a substituted phenol. The incorporation of a diphenylurea moiety is a common strategy to enhance binding to the kinase domain.[3]
Biological Activity of Known Inhibitor A:
This class of compounds has demonstrated potent inhibition of VEGFR2 kinase activity. For instance, compound 20d from the cited study, which features a diphenylurea moiety, exhibited a VEGFR2 IC50 in the low nanomolar range and effectively inhibited VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC).[3]
Novel Derivative Profile: A Dual HER2/EGFR Inhibitor
More recent research has focused on developing pyrrolo[3,2-d]pyrimidine derivatives with dual inhibitory activity against key oncology targets like the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR). A preclinical candidate, designated here as "New Derivative B" (based on compound 51m from the referenced study), exemplifies this approach.[4]
Design Rationale for New Derivative B:
The design of "New Derivative B" incorporates a bicyclic fused ring system intended to bind to the "back pocket" of the HER2/EGFR kinase domains. This strategy aims to enhance potency and achieve a pseudo-irreversible binding profile. The N-5 side chain was further optimized to improve metabolic stability and reduce cytochrome P450 (CYP) inhibition, common hurdles in drug development.[4]
Synthesis of New Derivative B (Conceptual Outline):
The synthesis of this derivative involves a multi-step process starting from a suitable pyrrolo[3,2-d]pyrimidine core. Key steps include the introduction of the bicyclic fused ring system at the 4-position via substitution of the chloro group, followed by the elaboration of the N-5 side chain.[4]
Biological Activity of New Derivative B:
"New Derivative B" has shown exceptional potency, with IC50 values of 0.98 nM and 2.5 nM against HER2 and EGFR, respectively. It also demonstrated potent growth inhibitory activity in a HER2-overexpressing breast cancer cell line (BT-474) with a GI50 of 2.0 nM. Furthermore, this compound exhibited significant tumor regression in mouse xenograft models at oral doses of 50 and 100 mg/kg.[4]
Comparative Data Summary
| Compound | Target(s) | In Vitro Potency (IC50) | Cellular Activity (GI50) | In Vivo Efficacy |
| Known Inhibitor A | VEGFR2 | Low nM | Effective inhibition of HUVEC proliferation | Potent inhibition of tumor growth in xenograft models[3] |
| New Derivative B | HER2/EGFR | HER2: 0.98 nM, EGFR: 2.5 nM | BT-474 cells: 2.0 nM | Potent tumor regression in xenograft models[4] |
Benchmarking Methodology: A Step-by-Step Guide
Rigorous and reproducible assays are the cornerstone of benchmarking new chemical entities. Below are detailed protocols for both in vitro enzymatic and cell-based assays relevant to the inhibitors discussed.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5][6]
Materials:
-
Kinase of interest (e.g., HER2, VEGFR2)
-
Kinase substrate peptide
-
ATP
-
Test compounds (New Derivatives and Known Inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series of each compound in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for the in vitro luminescence-based kinase assay.
Cellular Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context. This provides a more physiologically relevant measure of inhibitor efficacy.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., BT-474 for HER2, A549 for EGFR)
-
Cell culture medium and supplements
-
Test compounds
-
Stimulating ligand (e.g., EGF for EGFR)
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the downstream target (e.g., phospho-STAT3 and total STAT3 for JAK1)
-
Western blotting reagents and equipment or ELISA-based detection kit
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of the test compounds or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes) to induce kinase activation and substrate phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Detection of Phosphorylation (Western Blotting):
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Signaling Pathway and Inhibition
Caption: General signaling pathway of receptor tyrosine kinases and the mechanism of inhibition by ATP-competitive inhibitors.
Discussion and Future Perspectives
The comparative analysis of "Known Inhibitor A" and "New Derivative B" highlights the evolution of drug design strategies based on the pyrrolo[3,2-d]pyrimidine scaffold. While earlier efforts focused on single-target inhibition, as seen with the VEGFR2 inhibitor, the trend has shifted towards multi-targeted or dual inhibitors like the HER2/EGFR inhibitor. This approach can offer broader therapeutic efficacy and potentially overcome resistance mechanisms.
The development of "New Derivative B" also underscores the importance of optimizing pharmacokinetic properties early in the drug discovery process. The deliberate modifications to improve metabolic stability and reduce CYP inhibition are critical for translating potent in vitro activity into in vivo efficacy and safety.
Future research in this area will likely focus on:
-
Enhancing Selectivity: While dual-targeting can be advantageous, achieving selectivity for specific kinases within a family remains a challenge. Structure-based drug design and the exploration of allosteric inhibition mechanisms will be crucial.
-
Overcoming Resistance: The emergence of resistance mutations in kinase domains is a major clinical challenge. The design of next-generation inhibitors that can effectively target these mutant kinases is a high priority.
-
Novel Drug Modalities: The pyrrolo[3,2-d]pyrimidine scaffold may also find applications in newer therapeutic modalities such as PROTACs (Proteolysis-Targeting Chimeras), where it can serve as a warhead to recruit a target kinase for degradation.
By employing the rigorous benchmarking methodologies outlined in this guide, researchers can effectively evaluate the potential of novel pyrrolo[3,2-d]pyrimidine derivatives and contribute to the development of the next generation of targeted therapies.
References
- 1. Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate (144927-57-1) for sale [vulcanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. HER2 Kinase Enzyme System Application Note [promega.jp]
- 6. promega.com [promega.com]
Introduction: The Structural Imperative for Pyrrolo[3,2-d]pyrimidine Derivatives in Drug Discovery
An In-Depth Technical Guide to the X-ray Crystallography of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Derivatives
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds targeting critical biological pathways. These derivatives have garnered significant attention, particularly as potent kinase inhibitors for applications in oncology and the treatment of inflammatory diseases.[1] The structure-activity relationships (SAR) of these molecules are exquisitely sensitive to their three-dimensional conformation, dictating how they bind to target enzymes.[2][3] Therefore, the precise and unambiguous determination of their atomic-level structure is not merely an academic exercise but a cornerstone of rational drug design.
While various analytical techniques provide valuable data, single-crystal X-ray crystallography remains the definitive method for elucidating the 3D structure of small molecules. It provides unparalleled insight into bond lengths, bond angles, torsional angles, and the crucial non-covalent interactions that govern molecular packing and recognition. This guide offers a comprehensive overview of the X-ray crystallographic analysis of this compound derivatives, presenting a detailed experimental workflow, a comparative analysis with alternative techniques, and the rationale behind key experimental choices.
Pillar 1: The Experimental Workflow for Structure Elucidation
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and patience. Each step is critical for the success of the final analysis.
Experimental Protocol: From Synthesis to Single Crystal
This protocol outlines a validated methodology for obtaining a high-quality crystal structure of a representative derivative.
1. Synthesis and Purification:
-
Rationale: The purity of the starting material is paramount. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Methodology:
-
Synthesize the target this compound derivative using established synthetic routes, such as those involving domino C-N coupling/hydroamination reactions or multicomponent reactions.[4][5]
-
Purify the crude product using column chromatography on silica gel. Select an appropriate eluent system (e.g., ethyl acetate/hexane) to ensure the separation of all byproducts and starting materials.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Verify the purity and identity of the compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The sample should be >98% pure before proceeding.
-
2. Crystal Growth:
-
Rationale: The goal is to encourage molecules to slowly self-assemble from a supersaturated solution into a highly ordered, single crystal lattice. The choice of solvent is critical; the ideal solvent is one in which the compound is sparingly soluble.
-
Methodology (Slow Evaporation):
-
Select a range of solvent systems for screening. A common and effective combination for this class of compounds is a binary mixture, such as ethanol and methylene dichloride.[6]
-
In a small, clean vial, dissolve approximately 5-10 mg of the purified compound in a minimal amount of the more soluble solvent (e.g., methylene dichloride).
-
Add the less soluble solvent (e.g., ethanol) dropwise until the solution becomes faintly turbid, indicating it is nearing saturation.
-
Add a single drop of the more soluble solvent to clarify the solution.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Monitor the vial daily for the formation of crystals. Suitable crystals for X-ray diffraction are typically block-like and clear, with dimensions of 0.1-0.3 mm.[6]
-
3. X-ray Diffraction Data Collection:
-
Rationale: A suitable crystal is mounted and irradiated with a focused beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The intensity and position of these spots contain the information about the arrangement of atoms in the crystal.
-
Methodology:
-
Carefully select a well-formed single crystal under a microscope and mount it on a cryoloop.
-
Mount the loop on the goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a stream of liquid nitrogen to minimize thermal motion of the atoms and protect it from radiation damage.
-
Perform an initial scan to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal through a series of angles to capture a complete and redundant set of diffraction data.[7]
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to solve the "phase problem" and generate an initial electron density map. A molecular model is then built into this map and refined against the experimental data to produce the final, accurate structure.
-
Methodology:
-
Integrate the raw diffraction images to determine the intensities of each reflection.
-
Solve the crystal structure using direct methods or Patterson methods to obtain initial phases.
-
Generate an electron density map. The positions of heavier atoms (like chlorine, oxygen, and nitrogen) should be readily identifiable.
-
Build the molecular model into the electron density map, fitting the atoms of the pyrrolo[3,2-d]pyrimidine derivative.
-
Refine the model iteratively using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction data. C-bound hydrogen atoms are typically placed in calculated positions.[6]
-
The final model is validated based on metrics such as R-factor, goodness-of-fit, and residual electron density.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the X-ray crystallography process.
Pillar 2: Comparative Analysis with Alternative Techniques
While X-ray crystallography provides a definitive static picture, it is not the only tool for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, complementary technique that provides information about the structure in solution.[8] Understanding the strengths and weaknesses of each is crucial for a comprehensive research strategy.
X-ray Crystallography vs. NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal required) | Solution (mimics physiological conditions)[9] |
| Primary Output | 3D electron density map yielding a single, time-averaged atomic model.[7] | Set of distance and angular restraints yielding an ensemble of structures. |
| Dynamic Information | Limited; provides a static picture of the molecule in the crystal lattice.[8][10] | Excellent; provides insights into molecular dynamics, flexibility, and conformational changes in solution.[9] |
| Molecular Size | Can be applied to very large macromolecular complexes (>100 kDa). | Currently limited to smaller systems, though limits are increasing. |
| Hydrogen Atoms | Not directly observed due to low electron density; positions are inferred.[7] | Directly observed, providing crucial information on hydrogen bonds and tautomeric states. |
| Key Challenge | Growing a high-quality, single crystal can be a major bottleneck.[8] | Signal overlap in larger molecules can complicate spectral analysis. |
| Throughput | Can be high-throughput once crystallization conditions are established. | Generally lower throughput than modern crystallography. |
Expert Insight: The choice between crystallography and NMR is project-dependent. For drug design focused on a specific protein binding pocket, the high-resolution, static picture from a co-crystal structure (ligand bound to protein) is invaluable.[3] However, if a molecule's flexibility or solution-state conformation is hypothesized to be key to its function, NMR provides indispensable data that crystallography cannot. Often, the most powerful approach involves using both techniques to cross-validate and build a more complete understanding of the molecule's behavior.[9]
Pillar 3: The Value of the Crystal Structure in Drug Development
Obtaining the crystal structure of an this compound derivative provides critical, actionable data for drug development professionals.
-
Unambiguous Confirmation: It provides absolute confirmation of the chemical structure, including relative and absolute stereochemistry, which is impossible to determine with certainty from spectroscopic methods alone.
-
Conformational Analysis: The structure reveals the preferred conformation of the molecule in the solid state. For example, it defines the dihedral angles between the fused pyrrolo[3,2-d]pyrimidine system and any aryl substituents, which is critical for understanding its shape and how it fits into a target binding site.[6]
-
Intermolecular Interactions: Analysis of the crystal packing reveals the key intermolecular interactions (e.g., C-H···O hydrogen bonds, π–π stacking) that the molecule can form.[6] This information is vital for understanding physical properties like solubility and melting point and provides a template for designing molecules that can interact with protein active sites.
-
Foundation for Computational Modeling: A high-resolution crystal structure serves as the essential starting point for computational chemistry, including docking studies, molecular dynamics simulations, and the development of pharmacophore models to guide the design of next-generation derivatives.[2]
By providing a precise atomic blueprint, X-ray crystallography empowers researchers to move beyond trial-and-error and engage in targeted, structure-guided design, accelerating the journey from a promising lead compound to a viable drug candidate.
References
- 1. Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate (144927-57-1) for sale [vulcanchem.com]
- 2. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure guided design of a series of selective pyrrolopyrimidinone MARK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 8. news-medical.net [news-medical.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. people.bu.edu [people.bu.edu]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
This document provides a detailed protocol for the proper disposal of Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, a heterocyclic compound often utilized as a building block in pharmaceutical research and drug development.[1] The procedures outlined are designed to ensure the safety of laboratory personnel and maintain environmental compliance. Adherence to these guidelines is critical due to the compound's chemical properties and the potential hazards associated with chlorinated organic molecules.
Hazard Profile and Risk Assessment
Understanding the hazard profile of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While comprehensive toxicological data for this specific molecule is not fully available, a reliable risk assessment can be constructed by analyzing its structural components and data from closely related analogues.[2]
The primary risks stem from two key features: the chlorinated pyrimidine ring and the pyrrole moiety. The presence of a halogen (chlorine) means this compound is classified as a halogenated organic waste .[3] Improper disposal, particularly through incineration without specialized equipment, can lead to the formation of hazardous byproducts like hydrogen chloride (HCl) gas, nitrogen oxides (NOx), and carbon oxides.[2]
Safety data sheets for analogous pyrrolopyrimidine derivatives indicate a consistent set of hazards that should be assumed for this compound.[4][5]
Table 1: Hazard Profile Summary
| Hazard Classification | Description | Rationale & Mitigation |
|---|---|---|
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] | The heterocyclic nitrogen-containing structure is biologically active. Standard laboratory PPE (gloves, lab coat, safety glasses) is mandatory. |
| Irritant | May cause skin, eye, and respiratory tract irritation.[2][4] | Avoid creating dust or aerosols.[2][6] All handling should occur in a well-ventilated area or chemical fume hood. |
| Environmental Hazard | Chlorinated organic compounds can be persistent in the environment and require specialized disposal to prevent pollution.[7] | Never dispose of this compound down the drain or in regular solid waste.[3] Segregate as hazardous chemical waste. |
| Combustion Hazard | Thermal decomposition produces toxic gases, including hydrogen chloride and nitrogen oxides.[2] | Disposal must be carried out via a licensed facility with incinerators equipped with afterburners and scrubbers to neutralize acidic gases.[2] |
Pre-Disposal Handling and Waste Segregation
The principle of causality is paramount in waste management: proper segregation at the point of generation dictates the safety and efficacy of the final disposal outcome. Mixing waste streams can create unforeseen chemical reactions and complicates the disposal process, often leading to increased costs and regulatory non-compliance.
The Cardinal Rule: Segregate Halogenated Waste
Your facility's waste management program will have separate streams for halogenated and non-halogenated organic waste. This is not an arbitrary distinction. Non-halogenated solvents can often be recycled or used as fuel. In contrast, halogenated waste must undergo high-temperature incineration with subsequent "scrubbing" of the exhaust gas to neutralize compounds like HCl.[2][3]
Protocol for Waste Segregation:
-
Designate a Waste Container: Procure a dedicated, chemically resistant waste container clearly labeled "HALOGENATED ORGANIC WASTE - SOLID" or "HALOGENATED ORGANIC WASTE - LIQUID" as appropriate.
-
Solid Waste Collection:
-
Dispose of unused or expired this compound directly into the solid waste container.
-
Contaminated personal protective equipment (PPE), such as gloves, and consumables like weighing papers or wipes, must also be placed in this container.[2]
-
-
Liquid Waste Collection:
-
Solutions containing the compound should be collected in the liquid halogenated waste container.
-
This includes reaction mother liquors and solvents used for rinsing contaminated glassware.
-
Crucially, do not mix with non-halogenated waste streams. Many facilities have a strict limit, often less than 2%, for halogenated content in their non-halogenated solvent waste.[3]
-
-
Empty Stock Bottles: The original container of the chemical must be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this procedure must be collected and disposed of as liquid halogenated waste.[8]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe containment and disposal of this compound waste from the laboratory.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
-
Rationale: To prevent skin, eye, and respiratory exposure.
-
Procedure: Before handling the chemical or its waste, wear a lab coat, nitrile gloves (inspect for integrity before use), and chemical safety goggles.[2][6]
Step 2: Waste Containment
-
Rationale: To ensure waste is securely contained and clearly identified.
-
Procedure:
-
Carefully transfer waste into the designated, pre-labeled halogenated waste container.
-
Use a funnel for liquids to prevent spillage on the container's exterior. The outside of the waste container must remain clean.[3]
-
Do not fill containers beyond 90% of their capacity to allow for vapor expansion and prevent spills during transport.[3]
-
Securely close the container lid immediately after adding waste.[3]
-
Step 3: Labeling and Documentation
-
Rationale: To comply with institutional and federal regulations and to inform waste handlers of the container's contents.
-
Procedure:
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name, "this compound," and list any other chemical constituents (e.g., solvents) and their approximate percentages.
-
Ensure the hazard information (e.g., "Irritant," "Toxic") is clearly marked.
-
Step 4: Temporary On-Site Storage
-
Rationale: To safely store waste prior to its collection by disposal professionals.
-
Procedure:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.
-
This location should be a secondary containment unit, away from incompatible materials, and in a well-ventilated space.[3]
-
Step 5: Professional Disposal
-
Rationale: This class of chemical requires disposal by certified professionals at a licensed facility.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[9]
-
Under no circumstances should this material be disposed of in the trash or poured down the drain. [3] The final, legally compliant disposal method for this compound is typically high-temperature incineration in a facility equipped with an afterburner and scrubber.[2]
-
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don appropriate PPE, including a lab coat, double nitrile gloves, safety goggles, and, if dust is present, a respirator.[2]
-
Containment:
-
For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[2]
-
For liquid spills, surround the area with a spill absorbent sock or other containment material.
-
-
Cleanup:
-
Carefully sweep up the solid material or absorb the liquid. Avoid creating dust.[6]
-
Place all contaminated materials (absorbent, wipes, etc.) into a designated container for halogenated solid waste.
-
-
Decontamination: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for Chlorinated Pyrrolopyrimidines.
References
- 1. Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate (144927-57-1) for sale [vulcanchem.com]
- 2. capotchem.com [capotchem.com]
- 3. ethz.ch [ethz.ch]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate [oakwoodchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. scribd.com [scribd.com]
- 8. mcgill.ca [mcgill.ca]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Personal protective equipment for handling Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Comprehensive Safety and Handling Guide: Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling this compound, a critical reagent in pharmaceutical research and development. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively. This document moves beyond a simple checklist, offering a deep dive into the causality behind our procedural recommendations, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for this compound is not fully established, data from structurally similar compounds and related chemical classes provide a strong basis for a thorough risk assessment. The primary hazards associated with this compound and its analogs are outlined below.
Hazard Profile Summary
| Hazard Classification | Description | Source(s) |
| Acute Oral Toxicity | Toxic if swallowed. | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1][3][4] |
Special attention must be paid to the chlorinated nature of this heterocyclic compound. Upon combustion or in certain reactions, it may produce hazardous byproducts such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is your first and most critical line of defense against chemical exposure. The following recommendations are based on a comprehensive evaluation of the potential hazards.
Core PPE Ensemble:
-
Eye and Face Protection: Always wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1] In situations with a higher risk of splashes, a full-face shield should be worn in addition to safety goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice, but it is crucial to consult the manufacturer's glove compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.[4][5] Double-gloving is recommended, especially when handling larger quantities or for prolonged periods.
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and spills.[5][6] Ensure the coat is fully buttoned.
-
Protective Clothing: For operations with a significant risk of exposure, consider additional protective clothing such as a chemical-resistant apron or a disposable coverall.[7]
-
-
Respiratory Protection:
-
Engineering Controls: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Respirators: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator is required.[5][9] For this compound, a full-face respirator with cartridges appropriate for organic vapors and acid gases is recommended.[1][5] A cartridge change-out schedule must be in place as part of your laboratory's respiratory protection program.[10]
-
Experimental Workflow: Donning and Doffing PPE
Caption: A visual guide to the correct sequence for putting on and taking off PPE.
Operational Plans: Safe Handling and Emergency Procedures
Adherence to standardized operational procedures is paramount for minimizing risk.
General Handling Procedures:
-
Training: All personnel must receive comprehensive training on the hazards of this chemical and the procedures outlined in this guide and the corresponding Safety Data Sheet (SDS).[11][12]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][8]
-
Avoidance of Dust and Aerosols: Take care to avoid the formation of dust and aerosols during handling.[4][5]
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.[8]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[8][9] Contaminated clothing should be removed and laundered before reuse.[1]
Spill Response:
In the event of a spill, a clear and practiced response plan is essential.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the material using a non-combustible absorbent material like sand or vermiculite.
-
Neutralize (if applicable): For acidic byproducts, consider appropriate neutralization steps.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your laboratory supervisor and environmental health and safety department.
Logical Flow: Spill Response Protocol
Caption: A step-by-step diagram of the emergency spill response procedure.
Disposal Plans: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Dedicated Waste Container: All solid waste, including contaminated gloves, absorbent materials, and disposable labware, should be collected in a clearly labeled, sealed container.
-
Solvent Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste.
-
Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.[13]
Disposal Methods:
-
Licensed Waste Disposal Contractor: The primary method of disposal should be through a licensed chemical waste management company.[14] These companies are equipped to handle and dispose of hazardous materials in accordance with all local, state, and federal regulations.
-
Incineration: Incineration at a permitted hazardous waste facility is a common and effective method for the disposal of chlorinated organic compounds.
-
Landfill: Disposal in an engineered hazardous waste landfill may be an option, but it is generally less preferred than incineration for organic compounds.[14]
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be disposed of down the sewer system.[4][14]
-
Incompatible Materials: Be aware of any incompatible materials that should not be mixed in the same waste container. Consult the SDS for specific incompatibility information.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [4][9] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [4][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [4][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [4][5] |
Note to Physician: Treat symptomatically.
Storage and Handling
Proper storage is crucial for maintaining the stability of the compound and ensuring a safe laboratory environment.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9]
-
Incompatible Materials: Keep away from strong oxidizing agents.[9]
-
Labeling: Ensure all containers are clearly and accurately labeled.[11][13]
References
- 1. echemi.com [echemi.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate [oakwoodchemical.com]
- 4. capotchem.com [capotchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 12. capitalresin.com [capitalresin.com]
- 13. needle.tube [needle.tube]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
